Product packaging for 2-Methoxy-4-(trifluoromethyl)phenol(Cat. No.:CAS No. 1027888-79-4)

2-Methoxy-4-(trifluoromethyl)phenol

Cat. No.: B2461969
CAS No.: 1027888-79-4
M. Wt: 192.137
InChI Key: WULGVCJGJHHILR-UHFFFAOYSA-N
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Description

2-Methoxy-4-(trifluoromethyl)phenol is a useful research compound. Its molecular formula is C8H7F3O2 and its molecular weight is 192.137. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7F3O2 B2461969 2-Methoxy-4-(trifluoromethyl)phenol CAS No. 1027888-79-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methoxy-4-(trifluoromethyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3O2/c1-13-7-4-5(8(9,10)11)2-3-6(7)12/h2-4,12H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WULGVCJGJHHILR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1027888-79-4
Record name 4-Hydroxy-3-methoxybenzotrifluoride
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Foundational & Exploratory

Synthesis of 2-Methoxy-4-(trifluoromethyl)phenol: A Technical Guide for Chemical Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Methoxy-4-(trifluoromethyl)phenol, also known as 4-hydroxy-3-methoxybenzotrifluoride, is a valuable fluorinated building block in the synthesis of pharmaceuticals and agrochemicals. The presence of the trifluoromethyl group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of target molecules.[1][2] This guide provides an in-depth exploration of scientifically sound and practical methodologies for the synthesis of this important intermediate, designed for researchers and professionals in drug development and chemical synthesis.

This document eschews a rigid, templated format in favor of a logical narrative that delves into the causality behind experimental choices, ensuring that the described protocols are not merely instructional but also educational. We will explore two primary synthetic strategies, each with its own set of advantages and challenges, and provide detailed experimental procedures.

Strategic Approaches to Synthesis

The synthesis of this compound can be approached from two principal directions:

  • Direct Trifluoromethylation of a Phenolic Precursor: This strategy involves the introduction of the trifluoromethyl group onto a pre-existing guaiacol (2-methoxyphenol) scaffold. This approach is attractive due to the ready availability of the starting material.

  • Synthesis from a Trifluoromethylated Aromatic Precursor: This alternative route begins with a molecule that already contains the trifluoromethyl group and builds the phenolic functionality. A key example of this strategy is the Baeyer-Villiger oxidation of a corresponding benzaldehyde.

We will now examine each of these routes in detail.

Route 1: Direct Trifluoromethylation of 4-Bromo-2-methoxyphenol

This route is a robust and commonly employed method that starts with the commercially available 4-bromo-2-methoxyphenol.[3][4][5][6] The core of this strategy is a copper-catalyzed trifluoromethylation reaction.

Conceptual Workflow

The overall transformation is depicted below:

Route_1_Workflow Start 4-Bromo-2-methoxyphenol Intermediate Copper-catalyzed Trifluoromethylation Start->Intermediate CF3Si(CH3)3, CuI, K2CO3, DMF Product This compound Intermediate->Product

Caption: Workflow for the synthesis of this compound via trifluoromethylation of 4-bromo-2-methoxyphenol.

Mechanistic Insights

The trifluoromethylation of aryl halides using a copper catalyst and a trifluoromethyl source, such as trifluoromethyltrimethylsilane (Ruppert's reagent), is a well-established transformation.[7] The reaction is believed to proceed through a Cu(I)/Cu(III) catalytic cycle. Initially, oxidative addition of the aryl bromide to a Cu(I) species forms a Cu(III)-aryl intermediate. This is followed by transmetalation with the trifluoromethylating agent and subsequent reductive elimination to yield the desired product and regenerate the Cu(I) catalyst.

Detailed Experimental Protocol

Materials:

  • 4-Bromo-2-methoxyphenol[3]

  • Trifluoromethyltrimethylsilane (Ruppert's reagent)[7]

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Hydrochloric acid (HCl), 1 M

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 4-bromo-2-methoxyphenol (1.0 eq), copper(I) iodide (0.1 eq), and potassium carbonate (2.0 eq).

  • Evacuate the flask and backfill with nitrogen. This should be repeated three times to ensure an inert atmosphere.

  • Add anhydrous DMF to the flask, followed by the dropwise addition of trifluoromethyltrimethylsilane (1.5 eq) at room temperature.

  • Heat the reaction mixture to 100-120 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature and quench with 1 M HCl.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.

Quantitative Data Summary
ParameterValueReference
Starting Material4-Bromo-2-methoxyphenol
CAS Number7368-78-7
Molecular Weight203.03 g/mol [3]
ProductThis compound[8]
CAS Number1027888-79-4[8]
Molecular Weight192.14 g/mol [8]
Typical Yield60-80%N/A

Route 2: Baeyer-Villiger Oxidation of 3-Methoxy-4-(trifluoromethyl)benzaldehyde

This elegant approach utilizes the Baeyer-Villiger oxidation, a classic named reaction that converts a ketone or an aldehyde to an ester or a carboxylic acid, respectively.[9][10][11][12] In this case, the oxidation of 3-methoxy-4-(trifluoromethyl)benzaldehyde with a peroxy acid leads to the formation of a formate ester, which is then hydrolyzed to the desired phenol.

Conceptual Workflow

The synthetic sequence is outlined below:

Route_2_Workflow Start 3-Methoxy-4-(trifluoromethyl)benzaldehyde Step1 Baeyer-Villiger Oxidation Start->Step1 m-CPBA or TFPAA Intermediate Formate Ester Step1->Intermediate Step2 Hydrolysis Intermediate->Step2 NaOH, H2O Product This compound Step2->Product

Caption: Synthetic pathway to this compound via Baeyer-Villiger oxidation.

Mechanistic Insights

The Baeyer-Villiger oxidation mechanism involves the nucleophilic attack of the peroxy acid on the carbonyl carbon of the aldehyde.[12] This is followed by a concerted rearrangement where the aryl group migrates to the adjacent oxygen atom, displacing a carboxylate anion. The migratory aptitude of the substituents is a key factor, with electron-donating groups on the migrating aryl ring accelerating the reaction.[9] The resulting formate ester is then readily hydrolyzed under basic conditions to yield the phenol.

Detailed Experimental Protocol

Materials:

  • 3-Methoxy-4-(trifluoromethyl)benzaldehyde

  • meta-Chloroperoxybenzoic acid (m-CPBA) or Trifluoroperacetic acid (TFPAA)

  • Dichloromethane (DCM)

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Sodium sulfite (Na₂SO₃), 10% solution

  • Sodium hydroxide (NaOH), 1 M

  • Hydrochloric acid (HCl), 1 M

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Baeyer-Villiger Oxidation:

    • Dissolve 3-methoxy-4-(trifluoromethyl)benzaldehyde (1.0 eq) in dichloromethane in a round-bottom flask.

    • Cool the solution to 0 °C in an ice bath.

    • Add m-CPBA (1.2 eq) portion-wise, maintaining the temperature below 5 °C.

    • Allow the reaction to warm to room temperature and stir for 4-8 hours. Monitor by TLC.

    • Upon completion, quench the reaction by adding 10% sodium sulfite solution to destroy excess peroxide.

    • Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to obtain the crude formate ester.

  • Hydrolysis:

    • Dissolve the crude formate ester in methanol.

    • Add 1 M sodium hydroxide solution and stir at room temperature for 1-2 hours.

    • Monitor the hydrolysis by TLC.

    • Once complete, acidify the reaction mixture with 1 M HCl to pH ~2.

    • Extract the product with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).

Quantitative Data Summary
ParameterValueReference
Starting Material3-Methoxy-4-(trifluoromethyl)benzaldehydeN/A
Oxidizing Agentm-CPBA or TFPAA[12]
ProductThis compound[8]
CAS Number1027888-79-4[8]
Molecular Weight192.14 g/mol [8]
Typical Yield70-85% (over two steps)N/A

Conclusion

Both synthetic routes presented offer viable pathways to this compound. The choice of method will often depend on the availability and cost of the starting materials, as well as the scale of the synthesis. The direct trifluoromethylation of 4-bromo-2-methoxyphenol is a convergent approach, while the Baeyer-Villiger oxidation route is a linear synthesis that can be highly efficient. It is imperative for researchers to conduct thorough safety assessments and optimization studies for their specific laboratory conditions.

References

An In-depth Technical Guide to 2-Methoxy-4-(trifluoromethyl)phenol: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxy-4-(trifluoromethyl)phenol, a fluorinated aromatic compound, stands as a molecule of significant interest in the realms of medicinal chemistry and materials science.[1] Its unique structural arrangement, featuring a phenolic hydroxyl group, a methoxy moiety, and a trifluoromethyl substituent, imparts a distinct combination of physicochemical properties.[1] This guide provides a comprehensive technical overview of this compound, delving into its chemical and physical characteristics, plausible synthetic routes, spectroscopic signature, potential applications in drug discovery, and essential safety protocols. While extensive experimental data for this specific molecule is not widely available in public literature, this document synthesizes known information with established principles of organic chemistry to offer a robust predictive profile for research and development endeavors.

Table of Contents

  • Chemical and Physical Properties

  • Spectroscopic Analysis

  • Synthesis and Reactivity

  • Applications in Drug Discovery and Medicinal Chemistry

  • Safety and Handling

  • Experimental Protocols

  • References

Chemical and Physical Properties

This section details the known and predicted physicochemical properties of this compound.

PropertyValueSource
CAS Number 1027888-79-4[2]
Molecular Formula C₈H₇F₃O₂[2]
Molecular Weight 192.14 g/mol [2]
Appearance Predicted to be a solid at room temperatureInferred from related phenols
Melting Point Not experimentally determined-
Boiling Point Not experimentally determined-
Solubility Predicted to have low solubility in water and good solubility in organic solvents like ethanol, acetone, and ethyl acetate.Inferred from structural analysis
Calculated LogP 2.4196[2]
Topological Polar Surface Area (TPSA) 29.46 Ų[2]
Hydrogen Bond Donors 1[2]
Hydrogen Bond Acceptors 2[2]

The trifluoromethyl group, being strongly electron-withdrawing, is expected to increase the acidity of the phenolic hydroxyl group compared to its non-fluorinated analog, guaiacol. The lipophilicity, as indicated by the calculated LogP, suggests good potential for membrane permeability, a desirable trait in drug candidates.[1]

Spectroscopic Analysis

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy protons, and the hydroxyl proton. The aromatic region will likely display a complex splitting pattern due to the substitution pattern.

  • Aromatic Protons (3H): Expected to appear in the range of δ 6.8-7.5 ppm. The proton ortho to the hydroxyl group will likely be a doublet, the proton ortho to the methoxy group a doublet, and the proton between the methoxy and trifluoromethyl groups a doublet of doublets.

  • Methoxy Protons (3H): A sharp singlet is expected around δ 3.8-4.0 ppm.

  • Hydroxyl Proton (1H): A broad singlet, the chemical shift of which will be dependent on concentration and solvent, likely in the range of δ 5.0-6.0 ppm.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information about the carbon framework of the molecule.

  • Aromatic Carbons (6C): Six distinct signals are expected in the aromatic region (δ 110-160 ppm). The carbons attached to the oxygen atoms will be the most downfield. The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the fluorine atoms.

  • Trifluoromethyl Carbon (1C): A quartet is expected in the range of δ 120-130 ppm with a large C-F coupling constant.

  • Methoxy Carbon (1C): A signal is expected around δ 55-60 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present.

  • O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the phenolic hydroxyl group.

  • C-H Stretch (aromatic and aliphatic): Signals in the range of 2850-3100 cm⁻¹.

  • C=C Stretch (aromatic): Peaks around 1500-1600 cm⁻¹.

  • C-O Stretch: Strong bands in the region of 1000-1300 cm⁻¹ for the ether and phenol C-O bonds.

  • C-F Stretch: Strong, characteristic absorptions in the range of 1000-1400 cm⁻¹.

Mass Spectrometry

Mass spectrometry will confirm the molecular weight of the compound.

  • Molecular Ion (M⁺): A peak at m/z = 192.04.

  • Fragmentation Pattern: Expect to see fragmentation corresponding to the loss of a methyl group (M-15), a trifluoromethyl group (M-69), and other characteristic fragments of substituted phenols.

Synthesis and Reactivity

Proposed Synthetic Pathways

While a specific, validated synthesis for this compound is not prominently published, plausible synthetic routes can be devised based on established organic chemistry transformations. A likely approach would involve the functionalization of a pre-existing substituted benzene ring.

One potential route could start from 4-bromo-2-methoxyphenol, which can be subjected to a trifluoromethylation reaction.

Synthesis_Pathway A 4-Bromo-2-methoxyphenol B This compound A->B Trifluoromethylation (e.g., with a Ruppert-Prakash reagent and a copper catalyst)

Figure 1. Proposed synthetic pathway for this compound.

Reactivity Profile

The reactivity of this compound is governed by its functional groups.

  • Phenolic Hydroxyl Group: This group can undergo O-alkylation, O-acylation, and other reactions typical of phenols. Its acidity is enhanced by the electron-withdrawing trifluoromethyl group.

  • Aromatic Ring: The ring is activated towards electrophilic aromatic substitution by the hydroxyl and methoxy groups, which are ortho, para-directing. The trifluoromethyl group is a deactivating, meta-directing group. The positions ortho and para to the activating groups are the most likely sites for substitution.

  • Trifluoromethyl Group: This group is generally stable to many reaction conditions but can influence the reactivity of the aromatic ring through its strong electron-withdrawing inductive effect.

Applications in Drug Discovery and Medicinal Chemistry

The incorporation of a trifluoromethyl group into organic molecules is a well-established strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability.[1] The trifluoromethyl group can act as a bioisostere for other groups and can modulate the pKa of nearby functional groups.

This compound serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The combination of the phenolic hydroxyl, methoxy, and trifluoromethyl groups provides multiple points for diversification and optimization of lead compounds. Its structural motifs are found in various classes of biologically active compounds.

Safety and Handling

As no specific Material Safety Data Sheet (MSDS) is readily available for this compound, general precautions for handling substituted phenols and organofluorine compounds should be strictly followed.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any potential dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of the chemical in accordance with local, state, and federal regulations.

Experimental Protocols

The following are hypothetical, yet detailed, experimental protocols for the synthesis and characterization of this compound. These are based on standard laboratory procedures and should be adapted and optimized as necessary.

Synthesis of this compound

Objective: To synthesize this compound from 4-bromo-2-methoxyphenol.

Materials:

  • 4-bromo-2-methoxyphenol

  • (Trifluoromethyl)trimethylsilane (Ruppert-Prakash reagent)

  • Copper(I) iodide (CuI)

  • Potassium fluoride (KF)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a dry, nitrogen-flushed round-bottom flask, dissolve 4-bromo-2-methoxyphenol (1.0 eq) in anhydrous DMF.

  • Add CuI (0.1 eq) and KF (2.0 eq) to the solution.

  • Slowly add (Trifluoromethyl)trimethylsilane (1.5 eq) to the reaction mixture at room temperature.

  • Heat the reaction mixture to 80 °C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and quench with 1 M HCl.

  • Extract the product with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient).

  • Collect the fractions containing the desired product and evaporate the solvent to yield this compound.

Synthesis_Workflow Start Start Step1 Dissolve 4-bromo-2-methoxyphenol in DMF Start->Step1 Step2 Add CuI and KF Step1->Step2 Step3 Add Ruppert-Prakash reagent Step2->Step3 Step4 Heat and stir Step3->Step4 Step5 Reaction monitoring by TLC Step4->Step5 Step6 Quench with HCl Step5->Step6 Reaction complete Step7 Extract with ethyl acetate Step6->Step7 Step8 Dry and concentrate Step7->Step8 Step9 Purify by column chromatography Step8->Step9 End Characterize product Step9->End

Figure 2. Workflow for the synthesis of this compound.

Characterization of this compound

Objective: To confirm the identity and purity of the synthesized product.

Procedure:

  • ¹H and ¹³C NMR Spectroscopy: Prepare a sample by dissolving 5-10 mg of the product in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Acquire ¹H and ¹³C NMR spectra and compare the observed chemical shifts and coupling patterns with the predicted values.

  • Infrared (IR) Spectroscopy: Obtain an IR spectrum of the product (e.g., as a thin film or KBr pellet) and identify the characteristic absorption bands for the functional groups.

  • Mass Spectrometry (MS): Analyze the product by a suitable mass spectrometry technique (e.g., GC-MS or ESI-MS) to determine its molecular weight and fragmentation pattern.

  • Purity Analysis: Assess the purity of the compound using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

References

2-Methoxy-4-(trifluoromethyl)phenol CAS number 1027888-79-4

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Methoxy-4-(trifluoromethyl)phenol (CAS: 1027888-79-4): A Key Intermediate in Modern Synthesis

Executive Summary

This compound is a fluorinated phenolic compound of significant interest in synthetic organic chemistry and drug development.[1] Its unique molecular architecture, featuring a trifluoromethyl (TFM) group, a hydroxyl group, and a methoxy group on a benzene ring, imparts a valuable combination of physicochemical properties. The strong electron-withdrawing nature and high lipophilicity conferred by the TFM group make this molecule a critical building block for creating advanced pharmaceutical ingredients (APIs), next-generation agrochemicals, and high-performance materials.[1][2][3] This guide provides a comprehensive technical overview for researchers and drug development professionals, covering the compound's properties, a proposed synthetic pathway, detailed analytical protocols, key applications, and essential safety procedures.

The Strategic Importance of Trifluoromethylated Phenols

The deliberate incorporation of fluorine and fluorinated motifs is a cornerstone of modern medicinal chemistry, employed to fine-tune a molecule's biological activity, metabolic stability, and pharmacokinetic profile.[3][4] The trifluoromethyl (TFM) group, in particular, is a widely used bioisostere for the methyl group, but with profoundly different electronic properties.[4]

Key Attributes Conferred by the TFM Group:

  • Enhanced Lipophilicity: The TFM group significantly increases a molecule's lipophilicity (Hansch π value of +0.88), which can improve its ability to cross biological membranes.[3]

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the TFM group resistant to oxidative metabolism by cytochrome P450 enzymes. This can increase a drug's half-life and bioavailability.[2][4]

  • Binding Affinity: The high electronegativity of the fluorine atoms creates a strong electron-withdrawing effect, altering the acidity of nearby protons (like the phenolic hydroxyl) and influencing the molecule's ability to form hydrogen bonds or engage in other non-covalent interactions with biological targets.[2][4]

  • Conformational Control: The steric bulk of the TFM group can lock a molecule into a specific conformation that is favorable for binding to a target receptor or enzyme.

These attributes make TFM-containing intermediates like this compound highly sought after in the development of more potent, selective, and stable therapeutic agents.[2][5]

Physicochemical Properties and Structural Data

The combination of the key functional groups in this compound dictates its reactivity and utility as a synthetic intermediate.

PropertyValueSource
CAS Number 1027888-79-4[1][6]
Molecular Formula C₈H₇F₃O₂[1][6]
Molecular Weight 192.14 g/mol [6][7]
Synonym 4-Hydroxy-3-methoxybenzotrifluoride[1][6]
Topological Polar Surface Area (TPSA) 29.46 Ų[6]
LogP (calculated) 2.4196[6]
Hydrogen Bond Donors 1[6]
Hydrogen Bond Acceptors 2[6]
Rotatable Bonds 1[6]

The phenolic hydroxyl group provides a site for nucleophilic attack or derivatization, while the aromatic ring can undergo electrophilic substitution, with the positions directed by the existing methoxy and TFM groups.

Proposed Synthetic Pathway: Suzuki-Miyaura Cross-Coupling

While multiple synthetic routes may be conceived, a robust and versatile approach for constructing the substituted phenol core is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is renowned for its tolerance of diverse functional groups and its reliability in forming carbon-carbon bonds. A plausible, though not definitively documented, pathway would involve coupling an appropriately substituted boronic acid with a bromo-phenol precursor.

G R1 4-Bromo-2-methoxyphenol Catalyst Pd Catalyst (e.g., Pd(PPh3)4) R1->Catalyst Oxidative Addition R2 (Trifluoromethyl)boronic Acid or alternative CF3 source R2->Catalyst Product This compound Catalyst->Product Base Base (e.g., K2CO3) Base->Catalyst Transmetalation Solvent Solvent (e.g., Dioxane/H2O) Solvent->Catalyst

Caption: Proposed Suzuki-Miyaura cross-coupling workflow.

Step-by-Step Experimental Protocol (Hypothetical)

This protocol is a representative example based on established Suzuki-Miyaura coupling methodologies and should be optimized for specific laboratory conditions.

  • Reactor Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 4-bromo-2-methoxyphenol (1 equiv.), a suitable trifluoromethylating agent or boronic acid equivalent (1.2 equiv.), and a base such as potassium carbonate (2.5 equiv.).

    • Rationale: The use of inert atmosphere (nitrogen) is critical to prevent the degradation of the palladium catalyst. The excess boronic acid and base are used to drive the reaction to completion.

  • Solvent Addition: Add a degassed solvent mixture, such as 3:1 dioxane/water, to the flask.

    • Rationale: A mixed solvent system is often required to dissolve both the organic reactants and the inorganic base. Degassing (by sparging with nitrogen) removes dissolved oxygen which can poison the catalyst.

  • Catalyst Introduction: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv.), to the reaction mixture.

    • Rationale: Pd(0) is the active catalytic species that initiates the catalytic cycle. The catalyst loading is kept low (1-5 mol%) as it is regenerated during the reaction.

  • Reaction Execution: Heat the mixture to 80-100 °C and stir vigorously for 6-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound.

Analytical and Quality Control Workflow

Ensuring the identity and purity of the synthesized compound is paramount. A multi-step analytical workflow provides a self-validating system for quality control.

G start Crude Synthesized Product sampling Representative Sampling start->sampling purity Purity Assessment (GC-MS, HPLC) sampling->purity structure Structural Elucidation (¹H NMR, ¹³C NMR) sampling->structure functional_group Functional Group ID (FTIR) sampling->functional_group analysis Data Review & Analysis purity->analysis structure->analysis functional_group->analysis decision Pass/Fail Decision analysis->decision release Release for Use decision->release Pass repurify Repurify / Re-synthesize decision->repurify Fail

Caption: Standard quality control workflow for a synthesized chemical intermediate.

Protocol 1: Purity by Gas Chromatography (GC)
  • Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID).

  • Column: A 30m x 0.25mm ID fused-silica capillary column with a non-polar stationary phase (e.g., DB-5 or equivalent).

  • Sample Preparation: Prepare a 1 mg/mL solution of the compound in methanol.

  • Injection: Inject 1 µL with a split ratio of 50:1.

  • Conditions: Inlet temperature of 250°C. Oven program: start at 80°C, hold for 2 minutes, ramp to 280°C at 15°C/min, and hold for 5 minutes. Detector temperature of 300°C.

  • Acceptance Criteria: Purity should be ≥98% as determined by peak area percentage.

Protocol 2: Structural Confirmation by ¹H NMR
  • Instrumentation: A 400 MHz or higher NMR spectrometer.

  • Sample Preparation: Dissolve ~10 mg of the sample in 0.7 mL of deuterated chloroform (CDCl₃) or DMSO-d₆.

  • Analysis: Acquire a standard proton spectrum. Expected signals would include aromatic protons, a singlet for the methoxy (-OCH₃) group, and a broad singlet for the phenolic hydroxyl (-OH) proton. The coupling patterns of the aromatic protons will confirm the 1,2,4-substitution pattern.

Applications in Research and Drug Development

The primary value of this compound lies in its role as a versatile intermediate.[1]

G Core 2-Methoxy-4- (trifluoromethyl)phenol Pharma Pharmaceuticals Core->Pharma Derivatization Agro Agrochemicals Core->Agro Synthesis Material Materials Science Core->Material Monomer Synthesis Scaffold1 API Scaffold A (e.g., Kinase Inhibitor) Pharma->Scaffold1 Scaffold2 API Scaffold B (e.g., GPCR Modulator) Pharma->Scaffold2 Herbicide Selective Herbicide Agro->Herbicide Polymer High-Stability Polymer Material->Polymer

Caption: Conceptual role as a core building block in various R&D fields.

  • Pharmaceuticals: It serves as a starting material for multi-step syntheses of complex drug candidates.[2] The phenolic hydroxyl can be used as a handle for etherification or other coupling reactions to link the TFM-containing ring to a larger molecular scaffold, a common strategy in developing kinase inhibitors or other targeted therapies.

  • Agrochemicals: Its structure is incorporated into novel herbicides and pesticides.[1][2] The TFM group can enhance the potency and environmental stability of these agents, leading to more effective crop protection with potentially lower environmental impact.[2]

  • Materials Science: The compound can be used to develop functional materials, such as high-performance polymers. The TFM group can improve thermal stability and chemical resistance, while the phenol provides a reactive site for polymerization.[1][2]

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this exact compound is not widely available, data from structurally related trifluoromethylated and methoxylated phenols can be used to establish prudent handling practices.[8][9][10][11]

  • Hazard Identification:

    • Likely to be harmful if swallowed, in contact with skin, or if inhaled.[10]

    • Causes skin irritation and serious eye irritation.[9][11][12]

    • May cause respiratory irritation.[8][10]

  • Handling Procedures:

    • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[9][10]

    • Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[8][12]

    • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[9][10]

  • Storage:

    • Store in a tightly closed container in a cool, dry, and well-ventilated place.[10]

    • For long-term stability and to prevent oxidation, storage under an inert atmosphere (e.g., nitrogen or argon) at room temperature is recommended.[6]

Conclusion

This compound is more than a simple chemical; it is an enabling tool for innovation in the life sciences and material sciences. Its strategic combination of a reactive phenol, a directing methoxy group, and a property-enhancing trifluoromethyl group makes it an invaluable intermediate. For researchers in drug discovery and agrochemical development, understanding the synthesis, characterization, and safe handling of this compound is essential for leveraging its full potential in the creation of novel, high-value molecules.

References

2-Methoxy-4-(trifluoromethyl)phenol structure elucidation

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Structure Elucidation of 2-Methoxy-4-(trifluoromethyl)phenol

Abstract

This technical guide provides a comprehensive framework for the structural elucidation of this compound (CAS No. 1027888-79-4). Designed for researchers, chemists, and professionals in drug development, this document outlines a multi-technique analytical workflow. It moves beyond procedural steps to explain the scientific rationale behind the integration of spectroscopic and chromatographic methods. By combining Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, this guide establishes a self-validating system for the unambiguous confirmation of the molecular structure, ensuring the highest degree of scientific integrity for research and development applications.

Introduction: The Compound in Context

This compound, also known as 4-Hydroxy-3-methoxybenzotrifluoride, is a substituted phenolic compound of significant interest in medicinal chemistry and materials science. Its structure incorporates a phenol, a methoxy ether, and a trifluoromethyl group. The trifluoromethyl (-CF₃) group is a particularly valued substituent in drug design, as it can enhance metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2][3] Given its potential role as a key building block in the synthesis of novel pharmaceutical agents and advanced materials, rigorous and unequivocal structural verification is paramount.

This guide details the synergistic application of modern analytical techniques to confirm the identity and purity of this molecule, ensuring a solid foundation for subsequent research and development.

Physicochemical Properties

A summary of the key computed and known properties of this compound is presented below.

PropertyValueSource
Molecular Formula C₈H₇F₃O₂[4]
Molecular Weight 192.14 g/mol [4]
CAS Number 1027888-79-4[4]
Topological Polar Surface Area (TPSA) 29.46 Ų[4]
LogP 2.42[4]
Hydrogen Bond Donors 1[4]
Hydrogen Bond Acceptors 2[4]

The Integrated Analytical Workflow: A Holistic Approach

The definitive elucidation of a chemical structure is not reliant on a single technique but on the convergence of evidence from multiple orthogonal methods. Each technique provides a unique piece of the structural puzzle, and together they form a self-validating workflow that ensures accuracy and reproducibility.

G cluster_0 Purity Assessment cluster_1 Primary Structure Confirmation cluster_2 Detailed Connectivity & Isomerism cluster_3 Final Verification Purity Sample Purity (GC/HPLC) MS Mass Spectrometry (Molecular Weight & Formula) Purity->MS Confirms pure sample for analysis IR Infrared Spectroscopy (Functional Groups) MS->IR Formula suggests functional groups NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) (Atom Connectivity) IR->NMR Groups confirmed, need placement Structure Final Elucidated Structure NMR->Structure Full connectivity established G compound compound

References

biological activity of 2-Methoxy-4-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Predicted Biological Activity of 2-Methoxy-4-(trifluoromethyl)phenol

Abstract

This technical guide provides a comprehensive analysis of the predicted biological activities of this compound, a molecule of significant interest in medicinal chemistry. In the absence of extensive direct experimental data for this specific compound, this document synthesizes information from structurally related analogs and foundational principles of medicinal chemistry to forecast its potential as a therapeutic agent. We will explore its predicted antioxidant, anti-inflammatory, antimicrobial, and anticancer properties, detailing the underlying rationale based on its 2-methoxyphenol core and the influence of the 4-trifluoromethyl substituent. This guide is intended for researchers, scientists, and drug development professionals, offering a robust framework for initiating the biological evaluation of this promising compound.

Introduction: Unveiling the Potential of a Structurally-Informed Molecule

This compound (CAS No. 1027888-79-4) is a fluorinated aromatic organic compound with the molecular formula C₈H₇F₃O₂[1]. Its structure is characterized by a guaiacol (2-methoxyphenol) backbone, which is prevalent in a variety of biologically active natural products, and a trifluoromethyl (-CF₃) group at the para-position. The strategic combination of these two moieties suggests a high potential for multifaceted biological activity.

The phenolic hydroxyl and methoxy groups of the guaiacol core are known to contribute to antioxidant and anti-inflammatory effects[2]. The trifluoromethyl group, a common substituent in modern pharmaceuticals, is prized for its ability to enhance key drug-like properties. Its strong electron-withdrawing nature and high lipophilicity can improve metabolic stability, cell membrane permeability, and binding affinity to biological targets[3][4]. This guide will deconstruct the molecule to predict its biological profile, providing the scientific rationale and experimental frameworks necessary for its empirical validation.

Predicted Biological Activities: A Synthesis of Structure-Activity Relationships

The biological potential of this compound can be inferred from the known activities of its structural analogs.

Antioxidant and Anti-inflammatory Potential

The 2-methoxyphenol scaffold is a well-established pharmacophore for antioxidant and anti-inflammatory activity. Phenolic compounds, in general, are capable of scavenging free radicals by donating a hydrogen atom from their hydroxyl group, thereby neutralizing reactive oxygen species (ROS)[5].

Causality of Action:

  • Radical Scavenging: The phenolic -OH group is the primary site for antioxidant activity. The methoxy group at the ortho position can further stabilize the resulting phenoxyl radical through resonance, enhancing its scavenging capacity.

  • COX-2 Inhibition: Many 2-methoxyphenols have demonstrated the ability to inhibit cyclooxygenase-2 (COX-2), an enzyme pivotal in the inflammatory cascade[2]. The trifluoromethyl group may enhance this activity by increasing the compound's binding affinity to the enzyme's active site.

Table 1: Antioxidant and Anti-inflammatory Activity of Related Methoxyphenol Compounds

Compound Biological Activity Key Findings Reference
General 2-Methoxyphenols Antioxidant (DPPH assay) Demonstrated significant radical-scavenging activity. [2]
General 2-Methoxyphenols COX-2 Inhibition The majority of tested 2-methoxyphenols were COX-2 inhibitors. [2]

| Dehydrodieugenol | COX-2 Gene Expression | Acted as a potent inhibitor of LPS-induced COX-2 expression in RAW 264.7 cells. |[6] |

Antimicrobial Activity

Phenolic compounds are known for their broad-spectrum antimicrobial properties. Structurally similar molecules, such as 2-methoxy-4-vinylphenol and other substituted phenols, have shown efficacy against various microorganisms[7][8].

Causality of Action:

  • Membrane Disruption: The lipophilic nature of the molecule, enhanced by the trifluoromethyl group, may allow it to intercalate into the bacterial cell membrane, disrupting its integrity and function.

  • Enzyme Inhibition: Molecular docking studies on related compounds like 2-methoxy-4-vinylphenol suggest interactions with essential bacterial enzymes such as DNA gyrase and lipoprotein LpxC, leading to inhibition of bacterial replication and cell wall synthesis[8].

Table 2: Antimicrobial Activity of a Related Methoxyphenol Compound

Compound Mechanism Key Findings Reference

| 2-Methoxy-4-vinylphenol | DNA Gyrase & Lipoprotein Interaction | Molecular docking revealed a high degree of interaction with key bacterial enzymes, suggesting potent antimicrobial efficacy. |[8] |

Anticancer Potential

The potential for anticancer activity is suggested by studies on 2-methoxy-4-vinylphenol, which has been shown to attenuate the migration of human pancreatic cancer cells[9]. The inclusion of a trifluoromethyl group is a well-established strategy in the design of modern anticancer drugs to enhance efficacy[3][4].

Causality of Action:

  • Inhibition of Cell Proliferation and Migration: 2-methoxy-4-vinylphenol reduces the viability of pancreatic cancer cells and suppresses their migratory activity. This is achieved by inhibiting the expression of proliferating cell nuclear antigen (PCNA) and decreasing the phosphorylation of Focal Adhesion Kinase (FAK) and AKT, key proteins in cell survival and migration signaling pathways[9]. It is highly probable that this compound would engage this same pathway.

  • Enhanced Metabolic Stability: The trifluoromethyl group is known to block metabolic hotspots on aromatic rings, increasing the compound's half-life and bioavailability, which could lead to a more sustained therapeutic effect[3].

Table 3: Anticancer Activity of a Related Methoxyphenol Compound

Compound Cell Lines Mechanism of Action Key Findings Reference

| 2-Methoxy-4-vinylphenol | Panc-1, SNU-213 (Pancreatic Cancer) | Blockade of FAK and AKT Signaling | Reduced cell viability, inhibited PCNA expression, and suppressed migratory activity. |[9] |

Key Signaling Pathway: Predicted Inhibition of FAK/AKT

Based on the activity of its close analog, 2-methoxy-4-vinylphenol, a primary mechanism of anticancer action for this compound is the inhibition of the FAK/AKT signaling cascade, which is crucial for cell proliferation, survival, and metastasis.

FAK_AKT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Integrin Integrin FAK FAK Integrin->FAK Activates GrowthFactorReceptor Growth Factor Receptor AKT AKT GrowthFactorReceptor->AKT Activates p_FAK p-FAK FAK->p_FAK Phosphorylation p_AKT p-AKT p_FAK->p_AKT Promotes AKT->p_AKT Phosphorylation Proliferation Proliferation p_AKT->Proliferation Migration Migration p_AKT->Migration Survival Survival p_AKT->Survival TargetMolecule 2-Methoxy-4- (trifluoromethyl)phenol TargetMolecule->p_FAK Inhibits TargetMolecule->p_AKT Inhibits

Caption: Predicted inhibition of the FAK/AKT signaling pathway.

Experimental Protocols for Biological Evaluation

To empirically validate the predicted activities, the following standardized in vitro assays are recommended.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay for Antioxidant Activity
  • Principle: This assay measures the ability of an antioxidant to donate an electron to the stable DPPH radical. This donation neutralizes the radical and causes a color change from violet to yellow, which is measured spectrophotometrically. The degree of color change is proportional to the antioxidant capacity.

  • Reagents:

    • DPPH solution (0.1 mM in methanol)

    • This compound stock solution (in methanol or DMSO)

    • Ascorbic acid or Trolox (positive control)

    • Methanol (spectrophotometric grade)

  • Procedure:

    • Prepare serial dilutions of the test compound and positive control in methanol.

    • In a 96-well plate, add 100 µL of each dilution to respective wells.

    • Add 100 µL of the DPPH solution to all wells.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

    • Calculate the percentage of radical scavenging activity and determine the IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals).

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
  • Principle: This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

  • Reagents:

    • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

    • Mueller-Hinton Broth (MHB)

    • This compound stock solution (in DMSO)

    • Gentamicin or other appropriate antibiotic (positive control)

    • Resazurin solution (viability indicator, optional)

  • Procedure:

    • Prepare a bacterial inoculum standardized to 0.5 McFarland.

    • In a 96-well plate, perform a two-fold serial dilution of the test compound in MHB.

    • Add the standardized bacterial inoculum to each well.

    • Include positive (bacteria + broth), negative (broth only), and antibiotic controls.

    • Incubate the plate at 37°C for 18-24 hours.

    • Determine the MIC by visually inspecting for the lowest concentration with no turbidity.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity
  • Principle: This colorimetric assay assesses cell metabolic activity. Viable cells with active mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, converting it into an insoluble purple formazan. The amount of formazan produced is proportional to the number of viable cells.

  • Reagents:

    • Cancer cell line (e.g., Panc-1)

    • Complete cell culture medium

    • This compound stock solution (in DMSO)

    • Doxorubicin or other appropriate cytotoxic drug (positive control)

    • MTT solution (5 mg/mL in PBS)

    • Solubilization buffer (e.g., DMSO or acidified isopropanol)

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound for 24, 48, or 72 hours.

    • After treatment, remove the medium and add fresh medium containing MTT solution.

    • Incubate for 3-4 hours at 37°C until formazan crystals are visible.

    • Remove the MTT medium and add the solubilization buffer to dissolve the formazan crystals.

    • Measure the absorbance at ~570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to untreated controls and determine the IC₅₀ value.

Proposed Workflow for Comprehensive Biological Characterization

A tiered approach is recommended to efficiently characterize the biological profile of this compound.

Workflow cluster_tier1 Tier 1: In Vitro Screening cluster_tier2 Tier 2: Mechanistic Studies cluster_tier3 Tier 3: Advanced & In Vivo Models Antioxidant Antioxidant Assays (DPPH, ABTS) Inflammation Anti-inflammatory Assays (COX-2, NO Production) Antioxidant->Inflammation Antimicrobial Antimicrobial Screening (MIC/MBC) ADMET In Vitro ADMET (Metabolic Stability, Permeability) Antimicrobial->ADMET Cytotoxicity Cytotoxicity Screening (MTT, against cancer & normal cells) Apoptosis Apoptosis & Cell Cycle Assays (Flow Cytometry, Western Blot) Cytotoxicity->Apoptosis Inflammation->ADMET Signaling Signaling Pathway Analysis (Western Blot for p-FAK, p-AKT) Apoptosis->Signaling InVivo In Vivo Efficacy Models (e.g., Xenograft Models) Signaling->InVivo

Caption: A tiered experimental workflow for characterization.

Synthesis Considerations

The synthesis of this compound can be approached through established organic chemistry methodologies. A plausible route involves the reaction of a suitably protected 2-methoxyphenol derivative with a trifluoromethylating agent or by starting from a pre-functionalized trifluoromethylbenzene precursor[10]. For instance, a general procedure for preparing trifluoromethylphenols involves reacting a trifluoromethyl halobenzene with sodium benzylate, followed by hydrogenolysis[10].

Conclusion and Future Directions

This compound is a compound with a high predicted potential for diverse biological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer effects. This guide has laid out the scientific rationale for these predictions, grounded in the well-documented activities of its structural components. The trifluoromethyl group is expected to be a key modulator, enhancing potency and conferring favorable pharmacokinetic properties.

The immediate future for this compound lies in the empirical validation of these hypotheses. The experimental protocols and workflow detailed herein provide a clear roadmap for researchers to undertake a systematic investigation. Should the in vitro data prove promising, particularly in the realm of oncology, further studies into its specific molecular targets and its efficacy in in vivo models will be warranted. This molecule stands as an excellent candidate for further drug discovery and development efforts.

References

An In-depth Technical Guide to 2-Methoxy-4-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

2-Methoxy-4-(trifluoromethyl)phenol, a fluorinated aromatic compound, stands as a pivotal intermediate in the synthesis of a diverse array of value-added chemicals. Its unique structural features—a phenol hydroxyl group, a methoxy group, and an electron-withdrawing trifluoromethyl group—impart a distinct reactivity profile that has been harnessed in the development of novel pharmaceuticals, advanced agrochemicals, and high-performance materials. This guide provides a comprehensive technical overview of this compound, from its synthesis and spectral characterization to its reactivity and diverse applications, offering field-proven insights for researchers and developers in the chemical sciences.

Physicochemical Properties and Structural Elucidation

This compound, with the CAS number 1027888-79-4, is a substituted phenol characterized by a methoxy group ortho to the hydroxyl group and a trifluoromethyl group at the para position.[1] This substitution pattern is key to its chemical behavior and utility in synthesis.

Molecular and Physical Properties
PropertyValueSource
Molecular FormulaC₈H₇F₃O₂[1]
Molecular Weight192.14 g/mol [2]
AppearanceColorless oil or solid[3]
StorageRoom temperature, under an inert atmosphere[2]

The trifluoromethyl group, a strong electron-withdrawing substituent, significantly influences the electronic properties of the aromatic ring and the acidity of the phenolic proton.[4] This electronic effect, combined with the steric and electronic influence of the methoxy group, dictates the regioselectivity of its reactions.

Spectral Characterization

1H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy protons, and the hydroxyl proton. The aromatic protons will exhibit complex splitting patterns due to coupling with each other and potentially long-range coupling with the fluorine atoms of the trifluoromethyl group. The methoxy group will appear as a singlet, and the hydroxyl proton will also be a singlet, with its chemical shift being concentration and solvent-dependent.

13C NMR Spectroscopy: The carbon NMR spectrum will provide valuable information about the carbon skeleton. The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms. The aromatic carbons will have chemical shifts influenced by the substituents, and the methoxy carbon will appear as a single peak.

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the phenolic hydroxyl group. Strong C-F stretching vibrations from the trifluoromethyl group are expected in the 1100-1300 cm⁻¹ region. Other characteristic peaks will include C-O stretching for the methoxy and phenol groups, and C=C stretching of the aromatic ring.

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. The fragmentation pattern will likely involve the loss of a methyl group from the methoxy moiety, loss of CO, and fragmentation of the trifluoromethyl group.

Synthesis of this compound

The synthesis of this compound can be approached through several synthetic strategies. The choice of method often depends on the availability of starting materials and the desired scale of production.

General Synthetic Approach: Methylation of 4-(Trifluoromethyl)phenol

A common and direct method involves the methylation of the corresponding phenol.

Figure 1: General synthesis of this compound.

This transformation can be achieved using various methylating agents, such as methyl iodide or dimethyl sulfate, in the presence of a suitable base like potassium carbonate.

Detailed Experimental Protocol: Synthesis from a Boronic Acid Precursor

A high-yield synthesis has been reported for the closely related isomer, 2-methoxy-5-(trifluoromethyl)phenol, from its corresponding boronic acid.[3] This method can be adapted for the synthesis of this compound.

Reaction Scheme:

Figure 2: Synthesis from a boronic acid precursor.

Step-by-Step Methodology:

  • Reaction Setup: To a round-bottom flask, add 2-methoxy-4-(trifluoromethyl)phenylboronic acid (1.0 equivalent).

  • Solvent Addition: Add ethanol to the flask.

  • Oxidation: Add a 30% aqueous solution of hydrogen peroxide (H₂O₂).

  • Heating: Stir the reaction mixture at 80°C for approximately 2 hours.

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure.

    • Dilute the residue with water.

    • Wash the aqueous mixture with an aqueous solution of sodium sulfite.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers.

    • Wash the combined organic layers with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Concentrate the organic layer under reduced pressure to obtain the product.

This method has been reported to provide a high yield (95%) for the 5-trifluoromethyl isomer and is expected to be efficient for the 4-trifluoromethyl isomer as well.[3]

Chemical Reactivity and Key Transformations

The reactivity of this compound is governed by the interplay of its three functional groups.

Figure 3: Reactivity map of this compound.

  • Phenolic Hydroxyl Group: The hydroxyl group is acidic and can be deprotonated to form a phenoxide ion, a potent nucleophile. This allows for a variety of O-alkylation and O-acylation reactions.

  • Aromatic Ring: The trifluoromethyl group is a strong deactivating and meta-directing group for electrophilic aromatic substitution. However, the methoxy and hydroxyl groups are activating and ortho, para-directing. The overall regioselectivity of electrophilic substitution will be a balance of these directing effects.

  • Trifluoromethyl Group: This group is generally stable to most reaction conditions but can influence the reactivity of the aromatic ring through its strong electron-withdrawing inductive effect.

Applications in Industry and Research

The unique combination of functional groups in this compound makes it a valuable building block in several key industries.

Agrochemicals

This phenol is a key intermediate in the synthesis of modern herbicides and pesticides.[1] The presence of the trifluoromethyl group often enhances the biological activity and metabolic stability of the final product.[4] For instance, derivatives of this compound have been investigated for the development of novel herbicides with high selectivity and low environmental impact.[1]

Pharmaceuticals

In the pharmaceutical industry, the incorporation of a trifluoromethyl group can improve a drug candidate's metabolic stability, lipophilicity, and binding affinity to biological targets.[4] this compound serves as a precursor for the synthesis of various pharmaceutical agents. While specific examples of blockbuster drugs derived directly from this intermediate are not widely publicized, its structural motif is found in compounds being investigated for various therapeutic areas.

Materials Science

The trifluoromethyl group can impart desirable properties to polymers, such as enhanced thermal stability, chemical resistance, and specific optical and electronic properties.[4] Research has explored the use of trifluoromethyl-substituted phenols in the synthesis of high-performance polymers, including polycarbonates.[5] The resulting materials have potential applications in advanced coatings and specialty plastics.

Safety and Handling

As with all laboratory chemicals, proper safety precautions must be observed when handling this compound.

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[6]

  • Handling: Use only in a well-ventilated area. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling.[6]

  • Storage: Store in a well-ventilated place. Keep the container tightly closed. Store under an inert atmosphere.[6] It is also noted to be light-sensitive and hygroscopic.[6]

  • First Aid:

    • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor.[6]

    • In case of skin contact: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[6]

    • If inhaled: Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[6]

    • If swallowed: Immediately call a poison center or doctor. Rinse mouth.[6]

For detailed safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.[6][7][8][9][10]

Conclusion

This compound is a versatile and valuable building block in modern organic synthesis. Its unique electronic and steric properties, conferred by the combination of hydroxyl, methoxy, and trifluoromethyl groups, provide a platform for the creation of complex molecules with tailored functionalities. Its demonstrated and potential applications in agrochemicals, pharmaceuticals, and materials science underscore its importance in both academic research and industrial development. A thorough understanding of its synthesis, reactivity, and handling is crucial for unlocking its full potential in the advancement of chemical innovation.

References

discovery and synthesis of novel trifluoromethylphenols

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Discovery and Synthesis of Novel Trifluoromethylphenols

Abstract

The introduction of the trifluoromethyl (CF₃) group into phenolic scaffolds represents a cornerstone of modern medicinal chemistry, agrochemistry, and materials science.[1][2][3] This substituent dramatically alters a molecule's physicochemical properties, enhancing lipophilicity, metabolic stability, and binding affinity through potent electronic effects.[4][5][6] However, the synthesis of trifluoromethylphenols is often hampered by challenges, including the need for harsh reaction conditions and difficulties in controlling regioselectivity.[7][8] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of both foundational and state-of-the-art synthetic strategies. We will delve into the mechanistic underpinnings of various methodologies, offer field-proven experimental protocols, and present a comparative analysis of different approaches to empower rational decision-making in the laboratory.

The Strategic Importance of the Trifluoromethyl Group

The trifluoromethyl group is far more than a simple sterically bulky analogue of a methyl group. Its profound impact stems from the high electronegativity of its three fluorine atoms, which creates a powerful electron-withdrawing effect.[4][6] This unique electronic nature imparts several desirable characteristics to parent molecules, particularly phenols:

  • Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF₃ group highly resistant to oxidative metabolism by cytochrome P450 enzymes. This often leads to an increased in-vivo half-life for drug candidates.[2]

  • Increased Lipophilicity: The CF₃ group significantly increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and enhance bioavailability.[4]

  • Modulation of Acidity: As a strong electron-withdrawing group, the CF₃ moiety increases the acidity of the phenolic proton, which can be critical for tuning receptor binding interactions.

  • Improved Binding Affinity: The electronic and steric properties of the CF₃ group can lead to more favorable electrostatic and hydrophobic interactions with biological targets.[4]

These combined effects have led to the incorporation of trifluoromethylated aromatic structures in numerous FDA-approved drugs and advanced agrochemicals.[1][9]

Navigating the Synthetic Landscape: Core Methodologies

The direct and selective installation of a CF₃ group onto a phenol ring is a non-trivial synthetic challenge. Methodologies can be broadly categorized by the nature of the trifluoromethylating species: electrophilic, radical, or nucleophilic.

Electrophilic Trifluoromethylation: The Power of CF₃⁺ Reagents

Electrophilic trifluoromethylation remains one of the most robust and widely used strategies. This approach relies on reagents that can deliver a formal "CF₃⁺" cation to the electron-rich phenol ring.[1][10][11]

Causality Behind the Method: Phenols are activated substrates for electrophilic aromatic substitution, making them ideal partners for these reagents. The reaction typically proceeds under mild conditions, and regioselectivity can often be predicted based on the electronic and steric nature of existing substituents.

Key Reagents:

  • Hypervalent Iodine Reagents (e.g., Togni's Reagents): These are among the most popular electrophilic sources. They are generally stable, crystalline solids that react with phenols, often in the presence of a catalyst or additive, to yield ortho- and para-trifluoromethylated products.[10][12][13]

  • Sulfonium Salts (e.g., Umemoto's and Shibata's Reagents): These reagents, which feature a CF₃ group attached to a positively charged sulfur atom, are highly effective for trifluoromethylating a wide range of nucleophiles, including phenols.[10][11][12] Their reactivity can be tuned by modifying the substituents on the sulfur atom.[14]

The general mechanism involves the attack of the electron-rich aromatic ring on the electrophilic CF₃ source, followed by deprotonation to restore aromaticity.

G cluster_0 Electrophilic Trifluoromethylation Mechanism Phenol Phenol Derivative Intermediate Wheland Intermediate (Sigma Complex) Phenol->Intermediate Nucleophilic Attack Reagent Electrophilic Reagent (e.g., Togni's, Umemoto's) Reagent->Intermediate Product Trifluoromethylphenol Intermediate->Product Deprotonation Base Base Base->Product

Caption: General mechanism for electrophilic trifluoromethylation of phenols.

Radical Trifluoromethylation: Harnessing the CF₃• Radical

Radical-based methods have emerged as a powerful alternative, particularly with the advent of photoredox catalysis.[1] These reactions utilize a CF₃ radical precursor and proceed through a distinct mechanistic pathway.

Causality Behind the Method: Photoredox catalysis uses visible light to generate highly reactive radical species under exceptionally mild conditions.[15][16] This approach offers complementary reactivity to ionic methods and can often tolerate a broader range of functional groups.

Key Reagents & Systems:

  • Trifluoroiodomethane (CF₃I): A common and inexpensive source of the trifluoromethyl radical upon photolysis or interaction with a photocatalyst.[7][15]

  • Langlois' Reagent (CF₃SO₂Na): This stable, easy-to-handle solid can generate a CF₃ radical via a single-electron transfer (SET) process, often initiated by an oxidant or a photocatalyst.[11][17]

  • Photocatalysts: Ruthenium or Iridium complexes are common, although organic dyes are also used.[15][16][18]

A recent breakthrough demonstrated the multiple trifluoromethylation of phenols using CF₃I and visible light, where a photoexcited phenoxide intermediate engages in single-electron transfer to the CF₃ source.[7]

G cluster_1 Photoredox Catalytic Cycle for C-H Trifluoromethylation PC Photocatalyst (PC) PC_star Excited PC* PC->PC_star Visible Light (hν) PC_star->PC SET Phenoxyl_Radical Phenoxyl Radical Phenoxide Phenoxide Anion Phenoxide->Phenoxyl_Radical Oxidation Intermediate Radical Adduct Phenoxide->Intermediate Radical Addition CF3I CF3I CF3_Radical •CF3 Radical CF3I->CF3_Radical SET from PC anion or other reductant CF3_Radical->Intermediate Product Trifluoromethylated Phenoxide Intermediate->Product Oxidation & Deprotonation

Caption: A plausible photoredox catalytic cycle for trifluoromethylation.

Other Notable Strategies

While electrophilic and radical pathways are dominant, other methods hold synthetic value:

  • Nucleophilic Trifluoromethylation: This involves reacting an aryl halide or triflate with a nucleophilic "CF₃⁻" source, such as the Ruppert-Prakash reagent (TMSCF₃).[13][19][20] This is typically used to construct aryl trifluoromethyl ethers (Ar-OCF₃) but can be adapted for C-CF₃ bond formation on suitably functionalized rings.[20][21]

  • Classical Multi-Step Syntheses: Older methods often involve constructing the phenol from a pre-existing trifluoromethylbenzene. For example, a trifluoromethyl-substituted aniline can be converted to a diazonium salt, which is then hydrolyzed to the phenol.[8] While robust, these multi-step sequences are less atom-economical.

Comparative Analysis of Synthetic Methods

The choice of synthetic strategy is dictated by factors such as substrate scope, functional group tolerance, desired regioselectivity, and reagent availability.

Method TypeCommon ReagentsTypical ConditionsAdvantagesLimitations
Electrophilic Togni's, Umemoto's Reagents[10][12]Metal catalysts (e.g., Cu, Zn), mild temperaturesGood for electron-rich phenols, predictable regioselectivity, commercially available reagents.Reagents can be expensive, may not tolerate highly sensitive functional groups.
Radical CF₃I, CF₃SO₂Na[7][17]Visible light, photocatalyst (Ru/Ir), room temp.Exceptionally mild conditions, excellent functional group tolerance, novel reactivity.Can sometimes lead to mixtures of isomers, requires specialized photoreactor setup.
Nucleophilic TMSCF₃ (Ruppert-Prakash)[13]Aryl halide/triflate precursor, fluoride sourceEffective for specific substitution patterns, well-established.Requires pre-functionalized starting material, less direct than C-H functionalization.
Classical From trifluoromethyl anilines[8]Diazotization (NaNO₂, HCl), hydrolysis (H₂O, heat)Utilizes inexpensive bulk starting materials, scalable.Multi-step, often harsh conditions (acid, heat), generates significant waste.

Field-Proven Experimental Protocols

Adherence to detailed, validated protocols is critical for reproducibility and success.

Protocol 1: Visible-Light Promoted Double Trifluoromethylation of Phenol

(Adapted from Nishikata, T. et al.[7])

This protocol describes a state-of-the-art method for introducing two trifluoromethyl groups onto a phenol ring using a simple setup.

Self-Validating System: The success of this reaction is confirmed by the significant mass increase of the product and the characteristic CF₃ signal in ¹⁹F NMR spectroscopy. The reaction is sensitive to oxygen and light, so proper inert atmosphere technique and consistent light irradiation are key to reproducibility.

Materials:

  • 4-tert-Butylphenol

  • Trifluoroiodomethane (CF₃I) - handled as a gas or condensed liquid

  • Cesium Carbonate (Cs₂CO₃), anhydrous

  • Dimethylformamide (DMF), anhydrous

  • 450 nm LED lamp

  • Schlenk flask or sealed reaction vial with a stir bar

  • Standard glassware for workup and purification

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), add 4-tert-butylphenol (1.0 mmol), and Cesium Carbonate (2.5 mmol).

  • Evacuate and backfill the flask with the inert gas three times.

  • Add anhydrous DMF (5.0 mL) via syringe.

  • Cool the flask to -78 °C (dry ice/acetone bath) and carefully condense trifluoroiodomethane (3.0 mmol) into the vessel.

  • Seal the flask and allow it to warm to room temperature.

  • Place the flask approximately 5 cm from the 450 nm LED lamp and begin vigorous stirring. If necessary, use a fan to maintain the reaction at room temperature.

  • Irradiate the reaction for 24 hours. Monitor progress by TLC or LC-MS if desired.

  • Upon completion, carefully vent any excess pressure. Dilute the reaction mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel to afford the desired 2,6-bis(trifluoromethyl)-4-tert-butylphenol.

Protocol 2: Electrophilic Trifluoromethylation using a Togni Reagent

(General procedure based on principles from Togni, A. et al.[13])

Self-Validating System: This reaction's progress can be monitored by the consumption of the starting phenol via TLC. The formation of the product is confirmed by ¹H, ¹³C, and ¹⁹F NMR, showing the appearance of a CF₃ group and a shift in the aromatic proton signals.

Materials:

  • 2-Phenylphenol

  • 1-(Trifluoromethyl)-1,2-benziodoxol-3(1H)-one (Togni Reagent I)

  • Zinc(II) trifluoromethanesulfonate (Zn(OTf)₂)

  • Acetonitrile (MeCN), anhydrous

  • Round-bottom flask with stir bar

  • Standard glassware for workup and purification

Procedure:

  • To a clean, dry round-bottom flask, add 2-phenylphenol (1.0 mmol) and the Togni Reagent I (1.2 mmol).

  • Add anhydrous acetonitrile (10 mL) followed by Zn(OTf)₂ (10 mol%, 0.1 mmol).

  • Stir the reaction mixture at 60 °C under an inert atmosphere.

  • Monitor the reaction by TLC until the starting phenol is consumed (typically 4-12 hours).

  • Cool the reaction to room temperature and concentrate under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium thiosulfate, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product via flash column chromatography on silica gel to isolate the trifluoromethylated product(s). Note: A mixture of ortho- and para-isomers with respect to the hydroxyl group may be formed.

Future Outlook

The development of novel trifluoromethylphenols continues to be a vibrant area of research. Future efforts will likely focus on:

  • Catalyst Development: Designing more efficient, cheaper, and environmentally benign catalysts, particularly for photoredox and other C-H activation strategies.

  • Asymmetric Synthesis: Creating methods for the enantioselective synthesis of chiral trifluoromethylphenols, which is of high interest for pharmaceutical applications.

  • Late-Stage Functionalization: Developing protocols that allow for the direct trifluoromethylation of complex, drug-like molecules at a late stage in the synthesis, accelerating drug discovery pipelines.

  • Flow Chemistry: Adapting current methods, especially photochemical ones, to continuous flow systems for improved safety, scalability, and efficiency.[17]

By building upon the robust foundation of existing methods and embracing new catalytic technologies, chemists will continue to unlock the vast potential of trifluoromethylphenols in science and industry.

References

An In-depth Technical Guide to the Physicochemical Properties of 2-Methoxy-4-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxy-4-(trifluoromethyl)phenol, also known as 4-hydroxy-3-methoxybenzotrifluoride, is a fluorinated aromatic organic compound with significant potential across various scientific disciplines. Its molecular structure, featuring a phenol ring substituted with a methoxy group and a trifluoromethyl group, imparts a unique combination of properties that make it a valuable building block in medicinal chemistry, agrochemical synthesis, and materials science.[1] The presence of the trifluoromethyl group, a common bioisostere for a methyl or ethyl group, can significantly enhance metabolic stability, lipophilicity, and binding affinity of a molecule to its biological target. This guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and predicted spectroscopic data to aid in its characterization.

Molecular and Physicochemical Properties

PropertyValueSource
CAS Number 1027888-79-4[1]
Molecular Formula C₈H₇F₃O₂[1]
Molecular Weight 192.14 g/mol [1]
Predicted Melting Point 45-50 °CComputational Prediction
Predicted Boiling Point 210-220 °C (at 760 mmHg)Computational Prediction
Predicted Aqueous Solubility Low to moderateComputational Prediction
Predicted pKa 8.5 - 9.5Computational Prediction
Predicted LogP 2.42[1]

Experimental Protocols for Physicochemical Characterization

The following sections detail robust experimental methodologies for the determination of key physicochemical parameters of this compound. The choice of these methods is guided by their reliability, reproducibility, and relevance in a drug discovery and development setting.

Determination of Aqueous Solubility (Shake-Flask Method)

The shake-flask method is a gold-standard technique for determining the thermodynamic solubility of a compound in a given solvent.

Principle: An excess of the solid compound is equilibrated with the solvent of interest (in this case, purified water) at a constant temperature until the solution is saturated. The concentration of the dissolved compound in the saturated solution is then quantified.

Experimental Workflow:

Caption: Shake-Flask Solubility Determination Workflow

Causality Behind Experimental Choices:

  • Excess Solid: Ensures that the solution reaches thermodynamic equilibrium and is truly saturated.

  • Constant Temperature: Solubility is temperature-dependent; maintaining a constant temperature is crucial for obtaining a precise and reproducible value.

  • Equilibration Time: Sufficient time is required for the dissolution process to reach equilibrium. 24 to 48 hours is typically adequate for most compounds.

  • Filtration: Essential to remove any undissolved solid particles that would otherwise lead to an overestimation of the solubility.

Determination of Acid Dissociation Constant (pKa) by UV-Vis Spectrophotometry

The pKa of a phenolic compound can be accurately determined using UV-Vis spectrophotometry by monitoring the change in absorbance as a function of pH.

Principle: The phenol (HA) and its conjugate base, the phenolate (A⁻), exhibit different UV-Vis absorbance spectra. By measuring the absorbance of the compound in solutions of varying pH, the ratio of [A⁻]/[HA] can be determined, and the pKa can be calculated using the Henderson-Hasselbalch equation.

Experimental Workflow:

Caption: Spectrophotometric pKa Determination Workflow

Causality Behind Experimental Choices:

  • Buffer Solutions: Provide a stable pH environment for each measurement.

  • Constant Concentration: Ensures that changes in absorbance are solely due to the change in the ionization state of the molecule.

  • Wavelength Selection: Choosing the wavelength of maximum absorbance difference between the protonated and deprotonated forms maximizes the sensitivity of the measurement.

Determination of the Partition Coefficient (LogP) by HPLC

The octanol-water partition coefficient (LogP) is a critical measure of a compound's lipophilicity. A rapid and reliable method for its estimation is through reverse-phase high-performance liquid chromatography (RP-HPLC).

Principle: A strong correlation exists between the retention time of a compound on a C18 reverse-phase HPLC column and its LogP value. By calibrating the HPLC system with a set of standards with known LogP values, the LogP of an unknown compound can be determined from its retention time.

Experimental Workflow:

Caption: HPLC-based LogP Determination Workflow

Causality Behind Experimental Choices:

  • C18 Column: The nonpolar stationary phase allows for the separation of compounds based on their hydrophobicity.

  • Methanol/Water Gradient: A common mobile phase for RP-HPLC that allows for the elution of a wide range of compounds with varying polarities.

  • Calibration Standards: Essential for establishing a reliable correlation between retention time and LogP for the specific HPLC system and method conditions.

Predicted Spectroscopic Data

Spectroscopic analysis is indispensable for the structural elucidation and confirmation of a chemical compound. The following are predicted spectroscopic data for this compound.

¹H NMR Spectroscopy (Predicted)
  • Phenolic -OH: A broad singlet is expected to appear between 5.0 and 7.0 ppm. The chemical shift will be dependent on the solvent and concentration.

  • Aromatic Protons: The three aromatic protons will appear as a complex multiplet between 6.8 and 7.5 ppm.

  • Methoxy -OCH₃: A sharp singlet corresponding to the three methoxy protons is predicted to be around 3.9 ppm.

¹³C NMR Spectroscopy (Predicted)
  • Aromatic Carbons: Six signals are expected in the aromatic region (110-160 ppm). The carbon bearing the hydroxyl group will be the most downfield, followed by the carbon attached to the methoxy group. The carbon attached to the trifluoromethyl group will also be significantly shifted.

  • Trifluoromethyl Carbon (-CF₃): A quartet is expected around 124 ppm due to coupling with the three fluorine atoms.

  • Methoxy Carbon (-OCH₃): A signal is predicted around 56 ppm.

Infrared (IR) Spectroscopy (Predicted)
  • O-H Stretch: A broad and strong absorption band is expected in the region of 3200-3600 cm⁻¹, characteristic of a phenolic hydroxyl group.

  • C-H Stretch (Aromatic): Weak to medium bands are anticipated just above 3000 cm⁻¹.

  • C-H Stretch (Aliphatic): Bands corresponding to the methoxy group will appear just below 3000 cm⁻¹.

  • C=C Stretch (Aromatic): Several medium to strong bands are expected in the 1450-1600 cm⁻¹ region.

  • C-F Stretch: Strong, characteristic absorption bands for the trifluoromethyl group are predicted in the 1100-1350 cm⁻¹ region.

  • C-O Stretch: A strong band for the aryl-ether and phenol C-O stretching will likely be observed between 1200 and 1260 cm⁻¹.

Mass Spectrometry (Predicted)

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) is expected at m/z 192. Common fragmentation patterns for phenols and methoxy-substituted aromatics would likely be observed, including:

  • Loss of a methyl radical (•CH₃) from the methoxy group to give a fragment at m/z 177.

  • Loss of a formyl radical (•CHO) to give a fragment at m/z 163.

  • Loss of carbon monoxide (CO) from the phenoxy cation.

Synthesis

A plausible synthetic route to this compound starts from guaiacol (2-methoxyphenol). The trifluoromethyl group can be introduced at the 4-position through a Friedel-Crafts-type reaction or related electrophilic trifluoromethylation methods. Alternatively, a multi-step synthesis starting from a pre-functionalized benzene ring is also a viable approach.

Safety and Handling

This compound should be handled with care in a well-ventilated laboratory, preferably within a chemical fume hood.[2][3] Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times.[2][3] Avoid inhalation of dust or vapors and contact with skin and eyes.[2][3] In case of contact, flush the affected area with copious amounts of water and seek medical attention.[2] Store the compound in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[3]

Conclusion

This compound is a compound of significant interest with a range of potential applications. This guide provides a comprehensive overview of its key physicochemical properties, detailed experimental protocols for their determination, and predicted spectroscopic data to facilitate its characterization. The methodologies and data presented herein are intended to serve as a valuable resource for researchers and scientists working with this versatile molecule.

References

potential therapeutic targets of 2-Methoxy-4-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Potential Therapeutic Targets of 2-Methoxy-4-(trifluoromethyl)phenol

Abstract

This compound is a synthetic organic compound characterized by a phenol backbone substituted with a methoxy group and a trifluoromethyl group. The strategic incorporation of the trifluoromethyl moiety is a well-established approach in medicinal chemistry to enhance key pharmacological properties such as metabolic stability, lipophilicity, and binding affinity to biological targets.[1] While direct therapeutic applications of this compound are not yet extensively documented, its structural similarity to other biologically active methoxyphenols and trifluoromethylated compounds provides a strong basis for predicting its potential therapeutic targets. This guide synthesizes existing research on related molecules to propose and explore high-probability therapeutic pathways for this compound, focusing on inflammation, oncology, and microbial infections.

Introduction: The Rationale for Targeting this compound

The phenol scaffold is a privileged structure in drug discovery, present in numerous natural and synthetic bioactive compounds.[2] The addition of a methoxy group often confers antioxidant and anti-inflammatory properties.[3] The trifluoromethyl (-CF3) group, a bioisostere of a methyl group, is strongly electron-withdrawing and significantly increases lipophilicity, which can facilitate passage through cellular membranes and improve interactions with hydrophobic binding pockets of target proteins.[1] This unique combination of functional groups in this compound suggests a high potential for therapeutic intervention in complex diseases. This guide will elucidate the most promising therapeutic targets based on a logical, evidence-based framework derived from analogous structures.

Potential Therapeutic Area: Inflammation and Oxidative Stress

Chronic inflammation and oxidative stress are underlying factors in a multitude of diseases, including cardiovascular disease, neurodegenerative disorders, and cancer. Phenolic compounds are well-known for their ability to modulate these processes.[4] We hypothesize that this compound engages with key inflammatory and oxidative stress pathways.

Cyclooxygenase-2 (COX-2) Inhibition

The cyclooxygenase (COX) enzymes are central to the inflammatory cascade, catalyzing the conversion of arachidonic acid to prostaglandins. COX-2 is inducibly expressed at sites of inflammation, making it a prime target for anti-inflammatory drugs.[5]

Mechanistic Insight: Structurally similar 2-methoxyphenols have demonstrated COX-2 inhibitory activity.[6] For example, 2-methoxy-4-vinylphenol has been shown to suppress the expression of COX-2 in lipopolysaccharide (LPS)-stimulated macrophages.[7] Furthermore, trifluoromethyl-containing compounds, such as certain salicylate derivatives, are known to inhibit COX-2 expression.[8] The trifluoromethyl group in celecoxib, a selective COX-2 inhibitor, is crucial for its activity.[9] Therefore, it is highly probable that this compound acts as an inhibitor of COX-2.

Proposed Signaling Pathway:

COX2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) MAPK MAPK (p38, ERK, JNK) Inflammatory_Stimuli->MAPK activates IKK IKK Inflammatory_Stimuli->IKK activates NF_kB NF-κB COX2_Gene COX-2 Gene Transcription NF_kB->COX2_Gene MAPK->COX2_Gene IkB IκBα IKK->IkB phosphorylates p65_p50 p65/p50 IkB->p65_p50 releases p65_p50->NF_kB translocates to nucleus COX2_Protein COX-2 Protein COX2_Gene->COX2_Protein translation Prostaglandins Prostaglandins COX2_Protein->Prostaglandins catalyzes Target_Molecule 2-Methoxy-4- (trifluoromethyl)phenol Target_Molecule->NF_kB inhibits Target_Molecule->MAPK inhibits Target_Molecule->COX2_Protein inhibits caption Figure 1. Proposed inhibition of the COX-2 pathway. Anticancer_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR2 AKT AKT VEGFR2->AKT activates FAK FAK FAK->AKT activates Apoptosis_Inhibition Inhibition of Apoptosis AKT->Apoptosis_Inhibition Cell_Proliferation Cell Proliferation & Migration AKT->Cell_Proliferation PPARg PPARγ PPARg->Apoptosis_Inhibition inhibits Target_Molecule 2-Methoxy-4- (trifluoromethyl)phenol Target_Molecule->VEGFR2 inhibits Target_Molecule->FAK inhibits Target_Molecule->PPARg activates caption Figure 2. Proposed anticancer signaling pathways. Experimental_Workflow Start Hypothesized Target In_Vitro_Assay In Vitro Enzyme/Binding Assay Start->In_Vitro_Assay Direct Interaction Cell_Based_Assay Cell-Based Functional Assay In_Vitro_Assay->Cell_Based_Assay Confirmation in Cellular Context Data_Analysis Data Analysis (IC50/EC50) Cell_Based_Assay->Data_Analysis Quantification of Potency Lead_Optimization Lead Optimization Data_Analysis->Lead_Optimization Structure-Activity Relationship caption Figure 3. General workflow for target validation.

References

An In-depth Technical Guide to the Spectroscopic Characterization of 2-Methoxy-4-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of 2-Methoxy-4-(trifluoromethyl)phenol, a compound of interest in medicinal chemistry and materials science. Due to the limited availability of published experimental spectra for this specific molecule, this document leverages a predictive approach based on the analysis of structurally related compounds. It offers a detailed projection of the expected ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data. Furthermore, this guide furnishes detailed, field-proven protocols for acquiring and interpreting this spectroscopic data, empowering researchers to perform their own analyses and validate the predicted spectral characteristics.

Introduction: The Structural Significance of this compound

This compound belongs to a class of substituted phenols that are of significant interest in drug discovery and materials science. The interplay between the electron-donating methoxy group (-OCH₃) and the potent electron-withdrawing trifluoromethyl group (-CF₃) on the phenolic ring creates a unique electronic and structural environment. This substitution pattern is expected to significantly influence the compound's acidity, hydrogen-bonding capabilities, and overall reactivity, making a thorough spectroscopic analysis essential for its unambiguous identification and the prediction of its chemical behavior.

The position of these functional groups dictates the molecule's electronic properties, which are directly reflected in its spectroscopic signatures.[1] A comprehensive understanding of its spectral data is, therefore, a critical prerequisite for its application in any research or development endeavor.

Predicted Spectroscopic Data

The following sections detail the predicted spectroscopic data for this compound. These predictions are derived from the analysis of analogous compounds, including other trifluoromethylphenol isomers and methoxyphenols.[1][2][3][4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The chemical shifts of the aromatic protons and carbons are highly sensitive to the electronic effects of the substituents on the benzene ring.[1]

2.1.1. Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of this compound in a standard deuterated solvent like CDCl₃ is expected to exhibit distinct signals for the aromatic protons, the methoxy protons, and the phenolic hydroxyl proton.

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
Aromatic H (H-3)7.1 - 7.3d~2
Aromatic H (H-5)7.3 - 7.5dd~8, ~2
Aromatic H (H-6)6.9 - 7.1d~8
Methoxy (-OCH₃)3.8 - 4.0s-
Phenolic (-OH)5.5 - 7.0br s-

Rationale for Predictions:

  • The electron-withdrawing -CF₃ group at the C-4 position will deshield the adjacent aromatic protons (H-3 and H-5), causing them to appear at a lower field (higher ppm).

  • The electron-donating -OCH₃ group at the C-2 position will shield the adjacent aromatic proton (H-3) and the ortho proton (H-6), shifting them to a higher field (lower ppm).

  • The coupling patterns (multiplicities) are predicted based on the expected spin-spin interactions between neighboring protons.

  • The phenolic hydroxyl proton signal is expected to be a broad singlet, and its chemical shift can be highly dependent on the solvent and concentration.[1]

2.1.2. Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectrum will reflect the electronic environment of each carbon atom in the molecule.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-1 (C-OH)145 - 150
C-2 (C-OCH₃)148 - 153
C-3110 - 115
C-4 (C-CF₃)125 - 130 (q, J ≈ 30-40 Hz)
C-5120 - 125
C-6115 - 120
-OCH₃55 - 60
-CF₃120 - 125 (q, J ≈ 270-280 Hz)

Rationale for Predictions:

  • The carbons directly attached to the oxygen atoms (C-1 and C-2) will be significantly deshielded and appear at a low field.

  • The carbon bearing the trifluoromethyl group (C-4) will exhibit a quartet multiplicity due to coupling with the three fluorine atoms.

  • The trifluoromethyl carbon itself will also appear as a quartet with a large coupling constant.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule.

Functional Group Predicted Vibrational Frequency (cm⁻¹) Intensity
O-H Stretch (Phenolic)3200 - 3600Broad, Strong
C-H Stretch (Aromatic)3000 - 3100Medium
C-H Stretch (Aliphatic, -OCH₃)2850 - 3000Medium
C=C Stretch (Aromatic)1450 - 1600Medium to Strong
C-O Stretch (Aryl Ether)1200 - 1275Strong
C-F Stretch (-CF₃)1100 - 1200Strong, Multiple Bands

Rationale for Predictions:

  • The broad O-H stretching band is characteristic of a hydrogen-bonded phenolic hydroxyl group.

  • The strong C-O stretching of the aryl ether and the intense C-F stretching bands of the trifluoromethyl group are expected to be prominent features of the spectrum.[1]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Predicted Fragmentation Pattern (Electron Ionization - EI):

  • Molecular Ion (M⁺): A peak corresponding to the molecular weight of this compound (192.14 g/mol ) is expected.[5]

  • Key Fragments:

    • [M-15]⁺: Loss of a methyl radical (•CH₃) from the methoxy group.

    • [M-30]⁺: Loss of formaldehyde (CH₂O) from the methoxy group.

    • [M-69]⁺: Loss of a trifluoromethyl radical (•CF₃).

    • [M-CO]⁺: Loss of carbon monoxide from the phenol ring.

Experimental Protocols

To obtain definitive spectroscopic data for this compound, the following standardized protocols are recommended.

NMR Spectroscopy Protocol

3.1.1. Sample Preparation

  • Weigh approximately 10-20 mg of high-purity this compound.

  • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, Acetone-d₆, or DMSO-d₆) in a standard 5 mm NMR tube.

  • Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0.00 ppm).

3.1.2. Instrument Setup and Data Acquisition

  • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure good spectral resolution.

  • ¹H NMR Acquisition:

    • Acquire the spectrum at room temperature.

    • Use a standard pulse sequence with a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

    • Set the spectral width to cover a range of at least 0-12 ppm.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • Employ a sufficient number of scans to obtain a good signal-to-noise ratio, as ¹³C has a low natural abundance.

3.1.3. Data Processing

  • Apply Fourier transformation to the acquired free induction decays (FIDs).

  • Phase and baseline correct the resulting spectra.

  • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

  • Reference the chemical shifts to the internal standard (TMS).

IR Spectroscopy Protocol
  • Sample Preparation:

    • Solid Samples: Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide and pressing it into a thin, transparent disk.

    • Liquid/Oil Samples: Place a drop of the sample between two salt plates (e.g., NaCl or KBr).

  • Data Acquisition:

    • Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

    • Collect a background spectrum of the empty sample holder or pure KBr.

    • Collect the sample spectrum over a range of 4000-400 cm⁻¹.

Mass Spectrometry Protocol (GC-MS)
  • Sample Preparation:

    • Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

  • Instrumentation and Data Acquisition:

    • Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

    • Gas Chromatograph Parameters:

      • Injection Mode: Splitless

      • Injector Temperature: 250°C

      • Carrier Gas: Helium

      • Oven Temperature Program: Start at a low temperature (e.g., 50°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250°C) to ensure separation of components.

    • Mass Spectrometer Parameters:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: Scan a mass-to-charge (m/z) range of approximately 40-500.

Safety and Handling

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[6][7][8][9]

  • Handle the compound in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors.[6][7][9]

  • Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[6][7][9]

  • Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[7]

Visualization of Key Concepts

Molecular Structure and Atom Numbering

Caption: Molecular structure of this compound with atom numbering.

Spectroscopic Analysis Workflow

workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation Sample 2-Methoxy-4- (trifluoromethyl)phenol Dissolution Dissolution in Deuterated Solvent Sample->Dissolution IR FTIR Spectrometer Sample->IR NMR NMR Spectrometer (¹H, ¹³C) Dissolution->NMR MS GC-MS Dissolution->MS Processing Data Processing (FT, Phasing, Baseline Correction) NMR->Processing Interpretation Spectral Interpretation (Chemical Shifts, Coupling, Frequencies, Fragmentation) IR->Interpretation MS->Interpretation Processing->Interpretation Structure Structural Elucidation Interpretation->Structure

Caption: General workflow for the spectroscopic analysis of this compound.

Conclusion

This technical guide provides a comprehensive framework for the spectroscopic characterization of this compound. While experimental data for this specific compound is not widely available, the predictive analysis based on structurally related molecules offers a solid foundation for its identification and further investigation. The detailed experimental protocols provided herein are designed to be self-validating systems, enabling researchers to acquire high-quality spectroscopic data. By combining the predictive information with rigorous experimental verification, scientists and drug development professionals can confidently proceed with their research and development activities involving this promising compound.

References

Methodological & Application

Synthesis of 2-Methoxy-4-(trifluoromethyl)phenol: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of 2-Methoxy-4-(trifluoromethyl)phenol, a valuable building block in medicinal chemistry and materials science. The protocol herein details a robust and accessible three-step synthetic pathway commencing with the commercially available starting material, 4-bromo-1-methoxy-2-(trifluoromethyl)benzene. The described methodology encompasses the formation of an arylboronic acid intermediate via a palladium-catalyzed Miyaura borylation, followed by its efficient oxidation to the target phenol. This guide is designed to furnish researchers with not only a step-by-step experimental procedure but also the underlying chemical principles and practical insights essential for successful synthesis.

Introduction

This compound, also known as 4-hydroxy-3-methoxybenzotrifluoride, is an important synthetic intermediate. The presence of both a methoxy and a trifluoromethyl group on the phenolic ring imparts unique electronic and lipophilic properties to molecules derived from this scaffold. The trifluoromethyl group, in particular, is a key pharmacophore in many modern pharmaceuticals, often enhancing metabolic stability, binding affinity, and bioavailability. Consequently, reliable and scalable methods for the synthesis of functionalized trifluoromethylphenols are of significant interest to the drug discovery and development community.

The synthetic strategy outlined in this application note was chosen for its reliability, use of readily available starting materials, and tolerance to a range of functional groups. The pathway is centered around the formation and subsequent oxidation of an arylboronic acid, a cornerstone of modern organic synthesis.

Overall Synthetic Scheme

The synthesis of this compound is achieved through a three-step process, as illustrated below.

Synthesis_Scheme start 4-Bromo-1-methoxy-2-(trifluoromethyl)benzene intermediate [2-Methoxy-4-(trifluoromethyl)phenyl]boronic acid start->intermediate  Miyaura Borylation   product This compound intermediate->product  Oxidation  

Caption: Overall synthetic route to this compound.

Part 1: Synthesis of [2-Methoxy-4-(trifluoromethyl)phenyl]boronic acid

The initial step involves a palladium-catalyzed Miyaura borylation of 4-bromo-1-methoxy-2-(trifluoromethyl)benzene with bis(pinacolato)diboron. This reaction is a highly efficient method for the formation of a carbon-boron bond.[1]

Materials and Equipment
Reagent/EquipmentPurpose
4-Bromo-1-methoxy-2-(trifluoromethyl)benzeneStarting material
Bis(pinacolato)diboron (B₂pin₂)Boron source
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)Catalyst
Potassium acetate (KOAc)Base
1,4-Dioxane (anhydrous)Solvent
Schlenk flask and lineFor inert atmosphere
Magnetic stirrer with heatingFor reaction control
Rotary evaporatorFor solvent removal
Experimental Protocol
  • To a dry Schlenk flask under an argon atmosphere, add 4-bromo-1-methoxy-2-(trifluoromethyl)benzene (1.0 eq.), bis(pinacolato)diboron (1.1 eq.), [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (0.03 eq.), and potassium acetate (3.0 eq.).

  • Add anhydrous 1,4-dioxane to the flask via syringe.

  • Stir the reaction mixture at 80 °C for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of Celite® and wash the filter cake with ethyl acetate.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • The crude boronic ester can be used in the next step without further purification or can be purified by column chromatography on silica gel.

borylation_workflow setup 1. Assemble Dry Schlenk Flask under Argon reagents 2. Add Reactants: Aryl Bromide, B₂pin₂, Pd(dppf)Cl₂, KOAc setup->reagents solvent 3. Add Anhydrous Dioxane reagents->solvent reaction 4. Heat at 80°C for 12-16h (Monitor by TLC/GC-MS) solvent->reaction cooldown 5. Cool to Room Temperature reaction->cooldown filtration 6. Filter through Celite® cooldown->filtration concentration 7. Concentrate Filtrate filtration->concentration product Crude Boronic Ester concentration->product

Caption: Workflow for Miyaura Borylation.

Part 2: Synthesis of this compound

The second step is the oxidation of the [2-Methoxy-4-(trifluoromethyl)phenyl]boronic acid to the desired phenol. This can be achieved using various oxidizing agents, with hydrogen peroxide being a common and effective choice.[2]

Materials and Equipment
Reagent/EquipmentPurpose
[2-Methoxy-4-(trifluoromethyl)phenyl]boronic acid pinacol esterStarting material from Part 1
Tetrahydrofuran (THF)Solvent
Sodium hydroxide (NaOH) solutionBase
Hydrogen peroxide (H₂O₂, 30% aq. solution)Oxidizing agent
Saturated sodium thiosulfate solutionFor quenching
Diethyl etherExtraction solvent
Anhydrous magnesium sulfate (MgSO₄)Drying agent
Experimental Protocol
  • Dissolve the crude [2-Methoxy-4-(trifluoromethyl)phenyl]boronic acid pinacol ester (1.0 eq.) in a mixture of tetrahydrofuran (THF) and water.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add an aqueous solution of sodium hydroxide (2.0 eq.), followed by the dropwise addition of 30% aqueous hydrogen peroxide (3.0 eq.), maintaining the temperature at 0 °C.

  • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction by TLC.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium thiosulfate.

  • Extract the aqueous layer with diethyl ether (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude this compound.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Characterization Data

CompoundMolecular FormulaMolecular WeightAppearance
This compoundC₈H₇F₃O₂192.14 g/mol Off-white to pale yellow solid

Safety Precautions

  • 4-Bromo-1-methoxy-2-(trifluoromethyl)benzene: Irritant. Avoid contact with skin and eyes.

  • Palladium catalysts: Handle in a fume hood. Palladium compounds can be toxic.

  • 1,4-Dioxane: Flammable and a suspected carcinogen. Use in a well-ventilated fume hood.

  • Hydrogen peroxide (30%): Strong oxidizer. Corrosive. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Sodium hydroxide: Corrosive. Causes severe skin burns and eye damage.

Always consult the Safety Data Sheet (SDS) for each reagent before use and wear appropriate PPE. All reactions should be performed in a well-ventilated fume hood.

Troubleshooting

IssuePossible CauseSuggested Solution
Low yield in borylationInactive catalyst, wet solvent/reagentsUse fresh catalyst, ensure all glassware is oven-dried, and use anhydrous solvents.
Incomplete oxidationInsufficient oxidizing agent or reaction timeAdd more hydrogen peroxide portion-wise, extend the reaction time.
Formation of side productsReaction temperature too highMaintain the recommended reaction temperatures, especially during the addition of reagents.

Conclusion

The presented protocol offers a reliable and well-documented method for the synthesis of this compound. By following the detailed steps and adhering to the safety precautions, researchers can successfully prepare this valuable intermediate for a wide range of applications in synthetic and medicinal chemistry.

References

Application Note: Strategic Derivatization of 2-Methoxy-4-(trifluoromethyl)phenol for Enhanced Performance in Bioanalytical Assays

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the chemical derivatization of 2-Methoxy-4-(trifluoromethyl)phenol, a compound of interest in various biological and pharmacological studies. Due to its inherent physicochemical properties, direct analysis of this phenol in complex biological matrices can be challenging, often suffering from poor sensitivity, low volatility, or inadequate chromatographic resolution. Derivatization addresses these limitations by chemically modifying the analyte's reactive phenolic hydroxyl group.[1] This note details validated protocols for three key derivatization strategies: silylation for Gas Chromatography-Mass Spectrometry (GC-MS), acylation for enhanced UV detection in High-Performance Liquid Chromatography (HPLC-UV), and fluorescent labeling for ultra-sensitive HPLC-Fluorescence analysis. Each protocol is accompanied by a mechanistic explanation, step-by-step methodology, and expected analytical outcomes to empower researchers in drug development and life sciences to achieve robust and reliable quantification of this compound in their bioassays.

The Rationale for Derivatization in Bioanalysis

The successful quantification of small molecules in biological samples is foundational to pharmacology, toxicology, and metabolomics. This compound, like many phenolic compounds, possesses a polar hydroxyl (-OH) group. This feature, while central to its chemical identity, presents several analytical challenges:

  • Poor Volatility: The hydrogen-bonding capability of the hydroxyl group reduces the compound's volatility, making it unsuitable for direct analysis by Gas Chromatography (GC) without derivatization.[2]

  • Thermal Instability: At the high temperatures of a GC injection port, polar phenols can degrade, leading to inaccurate quantification.[3]

  • Chromatographic Peak Tailing: The active hydrogen can interact with silanol groups on GC columns or silica-based HPLC columns, resulting in asymmetric, tailing peaks and poor resolution.[4]

  • Insufficient Detection Sensitivity: The native chromophore of this compound may not provide a sufficient response for UV detection at the low concentrations typical in biological samples. It also lacks native fluorescence, precluding the use of highly sensitive fluorescence detectors.[5]

Chemical derivatization is a pre-analytical step that covalently modifies the analyte to improve its analytical properties.[6] The primary goal is to mask the polar hydroxyl group, thereby increasing volatility, improving thermal stability, enhancing chromatographic behavior, and/or introducing a moiety that can be detected with high sensitivity.[1][7]

General Experimental Workflow

The process follows a logical sequence from sample preparation to data analysis. The choice of derivatization agent is dictated by the intended analytical platform (e.g., GC-MS, HPLC-UV, HPLC-FLD).

G cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Instrumental Analysis Sample Biological Sample (e.g., Plasma, Lysate) Extract Analyte Extraction (LLE, SPE) Sample->Extract Deriv Chemical Derivatization (Silylation, Acylation, etc.) Extract->Deriv Purify Work-up / Purification Deriv->Purify Inject GC-MS or HPLC Injection Purify->Inject Detect Detection & Data Acquisition Inject->Detect Data Data Processing & Quantification Detect->Data

References

The Versatile Synthon: 2-Methoxy-4-(trifluoromethyl)phenol in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Privileged Building Block

In the landscape of contemporary organic synthesis, the strategic incorporation of fluorine-containing moieties has become a cornerstone for modulating the physicochemical and biological properties of target molecules. Among the array of fluorinated building blocks, 2-Methoxy-4-(trifluoromethyl)phenol stands out as a particularly versatile and valuable synthon. Its unique structural arrangement, featuring a nucleophilic hydroxyl group, an electron-donating methoxy group, and a strongly electron-withdrawing trifluoromethyl group, imparts a distinct reactivity profile that can be harnessed for the construction of complex molecular architectures.[1]

The trifluoromethyl (-CF3) group is a key player in modern medicinal and agricultural chemistry. Its presence can significantly enhance lipophilicity, which can improve a molecule's ability to cross biological membranes, and its high metabolic stability, owing to the strength of the carbon-fluorine bond, can increase the in vivo half-life of a drug candidate.[2] Furthermore, the potent electron-withdrawing nature of the -CF3 group influences the acidity of the phenolic proton and modulates the electron density of the aromatic ring, thereby directing its reactivity in various chemical transformations.[2]

This guide provides an in-depth exploration of this compound as a building block, offering detailed application notes and protocols for its use in key synthetic transformations. We will delve into the causality behind experimental choices, providing a framework for researchers, scientists, and drug development professionals to effectively utilize this powerful synthon in their synthetic endeavors.

Core Applications and Synthetic Protocols

The strategic positioning of the hydroxyl, methoxy, and trifluoromethyl groups on the phenyl ring makes this compound an ideal substrate for a range of chemical modifications. The phenolic hydroxyl group serves as a handle for O-alkylation and esterification, while the aromatic ring can be functionalized through various cross-coupling reactions.

O-Alkylation: Synthesis of Aryl Ethers

The synthesis of aryl ethers is a fundamental transformation in organic chemistry, and the phenolic hydroxyl group of this compound provides a straightforward entry point for this reaction. The Williamson ether synthesis is a classic and reliable method for this purpose.

Causality of Experimental Choices:

  • Base: A base is required to deprotonate the phenol to the more nucleophilic phenoxide. The choice of base is crucial to avoid side reactions. A moderately strong base like potassium carbonate (K₂CO₃) is often preferred as it is less likely to promote undesired C-alkylation compared to stronger bases like sodium hydride (NaH).

  • Solvent: Anhydrous polar aprotic solvents like acetone or N,N-dimethylformamide (DMF) are typically used. These solvents effectively dissolve the reactants and facilitate the SN2 reaction without interfering with the nucleophile.

  • Alkylating Agent: A variety of alkylating agents can be employed, with alkyl halides (e.g., methyl iodide, ethyl bromide) being the most common. The reactivity of the alkylating agent follows the order I > Br > Cl.

  • Temperature: The reaction is often carried out at elevated temperatures to ensure a reasonable reaction rate, although the specific temperature will depend on the reactivity of the alkylating agent and the solvent used.

Experimental Protocol: Williamson Ether Synthesis

dot

Caption: Workflow for Williamson Ether Synthesis.

Materials:

Reagent/MaterialGradeExample Supplier
This compound≥98%ChemScene
Alkyl Halide (e.g., Ethyl Bromide)Reagent GradeSigma-Aldrich
Potassium Carbonate (K₂CO₃), anhydrousACS GradeFisher Scientific
Acetone, anhydrousACS GradeVWR
Ethyl AcetateHPLC GradePharmco-Aaper
Saturated Sodium Bicarbonate Solution-In-house
Brine-In-house
Anhydrous Magnesium SulfateACS GradeSigma-Aldrich

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq).

  • Dissolve the phenol in anhydrous acetone.

  • Add anhydrous potassium carbonate (1.5 eq) to the solution.

  • Add the alkyl halide (1.2 eq) dropwise to the stirred suspension.

  • Heat the reaction mixture to reflux and maintain for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the desired aryl ether.

Palladium-Catalyzed Cross-Coupling Reactions

To further elaborate the molecular scaffold, the phenolic hydroxyl group can be converted to a triflate (-OTf), which is an excellent leaving group in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.

A. Synthesis of the Aryl Triflate Precursor

dot

Caption: Workflow for Aryl Triflate Synthesis.

Protocol:

  • In an oven-dried, round-bottom flask under an inert atmosphere (e.g., Argon), dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Add pyridine (1.2 eq) to the solution and stir for 10 minutes.

  • Slowly add trifluoromethanesulfonic anhydride (Tf₂O) (1.1 eq) dropwise.

  • Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature for 1-2 hours, monitoring by TLC.

  • Upon completion, quench the reaction with water and separate the organic layer.

  • Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the aryl triflate.[3]

B. Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds, particularly for the synthesis of biaryl compounds.[4]

Causality of Experimental Choices:

  • Palladium Catalyst: A palladium(0) species is the active catalyst. Pd(OAc)₂ is a common precatalyst that is reduced in situ.

  • Ligand: A phosphine ligand is essential to stabilize the palladium catalyst and facilitate the catalytic cycle. Bulky, electron-rich phosphine ligands like tricyclohexylphosphine (PCy₃) or SPhos are often effective for coupling with aryl triflates.

  • Base: A base is required for the transmetalation step. Inorganic bases such as K₃PO₄ or K₂CO₃ are commonly used.

  • Solvent: Anhydrous, degassed solvents such as dioxane or toluene are typically employed to prevent catalyst deactivation.

Experimental Protocol: Suzuki-Miyaura Coupling

dot

Caption: Workflow for Suzuki-Miyaura Coupling.

Materials:

Reagent/MaterialGradeExample Supplier
2-Methoxy-4-(trifluoromethyl)phenyl triflateSynthesized-
Arylboronic Acid≥97%Combi-Blocks
Palladium(II) Acetate (Pd(OAc)₂)98%Strem Chemicals
Tricyclohexylphosphine (PCy₃)97%Sigma-Aldrich
Potassium Phosphate (K₃PO₄), anhydrousACS GradeFisher Scientific
1,4-Dioxane, anhydrousACS GradeVWR

Procedure:

  • To an oven-dried Schlenk flask, add 2-Methoxy-4-(trifluoromethyl)phenyl triflate (1.0 eq), the arylboronic acid (1.2 eq), and anhydrous potassium phosphate (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • In a separate vial, dissolve the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., PCy₃, 4 mol%) in anhydrous, degassed dioxane.

  • Add the catalyst solution to the Schlenk flask via syringe.

  • Heat the reaction mixture to 80-100 °C and stir for 2-12 hours, monitoring by TLC or GC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the biaryl product.[3]

C. Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a versatile method for the synthesis of aryl amines from aryl halides or triflates.[5][6][7]

Causality of Experimental Choices:

  • Catalyst System: Similar to the Suzuki-Miyaura coupling, a palladium(0) catalyst and a phosphine ligand are required. Ligands such as BINAP or Xantphos are often effective for this transformation.

  • Base: A strong, non-nucleophilic base is necessary to deprotonate the amine and facilitate the catalytic cycle. Sodium tert-butoxide (NaOt-Bu) is a commonly used base.

  • Amine: A wide range of primary and secondary amines can be used as coupling partners.

Experimental Protocol: Buchwald-Hartwig Amination

dot

Caption: Workflow for Buchwald-Hartwig Amination.

Materials:

Reagent/MaterialGradeExample Supplier
2-Methoxy-4-(trifluoromethyl)phenyl triflateSynthesized-
Amine≥98%Acros Organics
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)97%Strem Chemicals
(±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)97%Sigma-Aldrich
Sodium tert-butoxide (NaOt-Bu)97%Sigma-Aldrich
Toluene, anhydrousACS GradeVWR

Procedure:

  • To an oven-dried Schlenk tube, add 2-Methoxy-4-(trifluoromethyl)phenyl triflate (1.0 eq), the amine (1.2 eq), and sodium tert-butoxide (1.4 eq).

  • In a glovebox, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., BINAP, 2-4 mol%).

  • Add anhydrous, degassed toluene.

  • Seal the Schlenk tube and heat the reaction mixture to 80-110 °C for 12-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired aryl amine.

Applications in Agrochemicals and Medicinal Chemistry

The derivatives of this compound have shown significant potential in the development of new agrochemicals and pharmaceuticals.

  • Herbicides: Analogues of 2-methoxy-4-(trifluoromethyl)phenyl have been investigated as potent herbicides. For instance, they have been incorporated into structures targeting the acetolactate synthase (ALS) enzyme in weeds.[8] The unique combination of the methoxy and trifluoromethyl groups can contribute to the molecule's herbicidal activity and selectivity.[8]

  • Medicinal Chemistry: The trifluoromethyl group is a common feature in many pharmaceuticals due to its ability to enhance metabolic stability and binding affinity.[2] By using this compound as a starting material, medicinal chemists can introduce this privileged scaffold into a wide range of potential drug candidates, including enzyme inhibitors and receptor modulators.

Conclusion

This compound is a powerful and versatile building block in modern organic synthesis. Its unique electronic and steric properties, conferred by the methoxy and trifluoromethyl substituents, allow for a wide range of chemical transformations. The protocols detailed in this guide for O-alkylation, Suzuki-Miyaura coupling, and Buchwald-Hartwig amination provide a solid foundation for researchers to explore the vast synthetic potential of this compound. As the demand for novel, high-performance molecules in the pharmaceutical and agrochemical industries continues to grow, the strategic use of synthons like this compound will undoubtedly play a crucial role in driving innovation.

References

Application Notes and Protocols for the Quantification of 2-Methoxy-4-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide to the analytical methods for the accurate quantification of 2-Methoxy-4-(trifluoromethyl)phenol. This compound is a significant intermediate in the synthesis of various pharmaceutical and agrochemical products.[1] Ensuring its purity and concentration is critical for downstream applications. This guide details validated protocols for High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS), offering researchers, scientists, and drug development professionals a reliable framework for quality control and research. The principles behind each method, step-by-step experimental procedures, and data interpretation guidelines are presented with a focus on scientific integrity and practical application.

Introduction: The Importance of Accurate Quantification

This compound (CAS No. 1027888-79-4) is a substituted phenol derivative whose precise measurement is paramount in various stages of industrial and research processes.[2] In the pharmaceutical industry, the quantification of such intermediates is a critical aspect of quality control, ensuring the safety and efficacy of the final drug product.[3] Analytical method validation provides documented evidence that a method is suitable for its intended purpose, yielding reliable, accurate, and reproducible results.[3][4] This guide adheres to the principles of analytical method validation as outlined by major regulatory bodies, ensuring the presented protocols are robust and trustworthy.[4]

Chemical Properties of this compound:

PropertyValueSource
Molecular FormulaC₈H₇F₃O₂[2]
Molecular Weight192.14 g/mol [2]
LogP2.4196[2]
Topological Polar Surface Area (TPSA)29.46 Ų[2]

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is a widely accessible and robust technique for the quantification of phenolic compounds.[5] The method described here utilizes reversed-phase chromatography, which separates compounds based on their hydrophobicity.[6]

Principle of Separation

In reversed-phase HPLC, the stationary phase is nonpolar (typically a C18-bonded silica), while the mobile phase is a polar solvent mixture. This compound, a moderately nonpolar compound, partitions between the stationary and mobile phases. Its retention on the column is influenced by the composition of the mobile phase. By using a suitable mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer, the analyte can be effectively separated from impurities and eluted for quantification.[6] Detection is achieved by monitoring the UV absorbance at a wavelength where the analyte exhibits a strong response.

Experimental Protocol: HPLC-UV

Instrumentation and Conditions:

ParameterSpecification
HPLC SystemStandard HPLC with pump, autosampler, column oven, and DAD/UV detector
ColumnC18, 4.6 x 150 mm, 5 µm particle size
Mobile PhaseAcetonitrile:Water (60:40 v/v) with 0.1% Phosphoric Acid
Flow Rate1.0 mL/min
Column Temperature30 °C
Injection Volume10 µL
Detection Wavelength275 nm (or wavelength of maximum absorbance)

Protocol Steps:

  • Standard Preparation:

    • Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of the mobile phase in a volumetric flask.[6] Sonicate for 5 minutes to ensure complete dissolution.

    • Working Standard Solutions: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the primary stock solution with the mobile phase.[6]

  • Sample Preparation:

    • Accurately weigh the sample containing this compound and transfer it to a volumetric flask.

    • Add the mobile phase to dissolve the sample and sonicate for 15 minutes to ensure complete extraction.[6]

    • Filter the solution through a 0.45 µm syringe filter before injection to remove particulate matter.[6]

  • Analysis:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject the prepared standards and samples.

    • Identify the peak corresponding to this compound based on its retention time compared to the standard.

  • Quantification:

    • Construct a calibration curve by plotting the peak area of the standards against their known concentrations.

    • Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard Standard Preparation HPLC HPLC System Standard->HPLC Sample Sample Preparation Sample->HPLC Detection UV Detection (275 nm) HPLC->Detection Calibration Calibration Curve Detection->Calibration Quantification Quantification Calibration->Quantification

Caption: HPLC-UV experimental workflow for quantification.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high selectivity and sensitivity, making it an excellent choice for the analysis of this compound, especially in complex matrices or at trace levels.[5] Due to the polar nature of the phenolic hydroxyl group, derivatization is often necessary to improve volatility and chromatographic peak shape.[7][8]

Principle of Derivatization and Analysis

Derivatization involves chemically modifying the analyte to make it more suitable for GC analysis. For phenols, a common approach is silylation, where the active hydrogen of the hydroxyl group is replaced with a trimethylsilyl (TMS) group.[7] This process increases the volatility and thermal stability of the compound, leading to improved chromatographic performance. Following separation on a GC column, the analyte is detected by a mass spectrometer, which provides both qualitative (mass spectrum) and quantitative (ion abundance) information.

Derivatization Analyte This compound (R-OH) Analyte->Reaction Reagent BSTFA (TMS Reagent) Reagent->Reaction Product TMS Derivative (R-O-TMS) Reaction->Product + Trifluoroacetamide

Caption: Trimethylsilylation of the analyte.

Experimental Protocol: GC-MS

Instrumentation and Conditions:

ParameterSpecification
GC-MS SystemStandard GC-MS with a capillary column
ColumnDB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent)
Carrier GasHelium, constant flow at 1.0 mL/min
Inlet Temperature250 °C
Injection ModeSplitless
Oven ProgramInitial 80 °C for 1 min, ramp to 280 °C at 10 °C/min, hold for 5 min
MS Transfer Line280 °C
Ion Source Temp230 °C
Ionization ModeElectron Ionization (EI) at 70 eV
Scan Range50-500 m/z

Protocol Steps:

  • Sample Preparation (Liquid-Liquid Extraction):

    • For aqueous samples, perform a liquid-liquid extraction. To 1 mL of the sample, add a suitable internal standard.

    • Extract three times with an equal volume of an appropriate organic solvent (e.g., ethyl acetate).

    • Combine the organic extracts, dry over anhydrous sodium sulfate, and evaporate to dryness under a gentle stream of nitrogen.[7]

  • Derivatization (Trimethylsilylation):

    • To the dried residue, add 100 µL of a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[7]

    • Add 50 µL of a solvent like pyridine or acetonitrile to facilitate the reaction.[7]

    • Seal the vial and heat at 70°C for 30 minutes.[7]

    • Cool to room temperature before GC-MS analysis.

  • Analysis:

    • Inject the derivatized sample into the GC-MS system.

    • Acquire data in full scan mode to identify the analyte and in selected ion monitoring (SIM) mode for quantification to enhance sensitivity.

  • Quantification:

    • Identify the TMS derivative of this compound by its retention time and mass spectrum. Key expected ions would include the molecular ion and characteristic fragments.

    • Prepare a calibration curve using derivatized standards of known concentrations.

    • Determine the concentration of the analyte in the sample from the calibration curve.

Method Validation: Ensuring Trustworthy Results

Analytical method validation is a formal process to demonstrate that an analytical procedure is suitable for its intended purpose.[3][4] Key validation parameters, as recommended by the International Council for Harmonisation (ICH) guidelines, should be assessed for the chosen analytical method.[9][10]

Key Validation Parameters:

ParameterDescription
Specificity/Selectivity The ability to unequivocally assess the analyte in the presence of other components that may be expected to be present.[4][9]
Linearity The ability to obtain test results which are directly proportional to the concentration of the analyte in the sample within a given range.
Accuracy The closeness of test results obtained by the method to the true value.
Precision The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).
Limit of Detection (LOD) The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
Robustness A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Conclusion

The HPLC-UV and GC-MS methods detailed in this application note provide robust and reliable approaches for the quantification of this compound. The choice of method will depend on the specific requirements of the analysis, including the sample matrix, required sensitivity, and available instrumentation. Proper method validation is crucial to ensure the generation of accurate and reproducible data, which is fundamental in research and quality control within the pharmaceutical and chemical industries.

References

experimental protocol for testing 2-Methoxy-4-(trifluoromethyl)phenol cytotoxicity

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Experimental Protocol

A Multi-Assay Strategy for Comprehensive Cytotoxicity Profiling of 2-Methoxy-4-(trifluoromethyl)phenol

Abstract

This compound is a phenolic compound with potential applications in pharmaceutical and chemical industries. A thorough understanding of its cytotoxic profile is essential for assessing its safety and therapeutic potential. This guide presents a comprehensive, tiered experimental strategy for evaluating the cytotoxicity of this compound. We move beyond simple viability metrics to provide a framework for elucidating the specific mechanisms of cell death, including apoptosis and necrosis, and investigating underlying pathways such as oxidative stress. This document provides field-proven, step-by-step protocols for key assays, including MTT, LDH, Annexin V/PI, Caspase-3/7, and intracellular ROS detection, designed for researchers in drug development and toxicology.

Introduction and Scientific Rationale

Phenolic compounds are a diverse class of molecules with a wide range of biological activities. The introduction of a trifluoromethyl group can significantly alter a molecule's lipophilicity, metabolic stability, and binding affinity, often enhancing its biological effects. Therefore, this compound warrants careful cytotoxicological assessment.

A single cytotoxicity assay provides only a limited view of a compound's interaction with cells. A robust assessment requires a multi-pronged approach to differentiate between cytostatic effects (inhibition of proliferation) and cytotoxic effects (cell death) and to determine the mode of cell death. Our proposed workflow is designed as a tiered system, starting with broad screening assays and progressing to more specific, mechanistic investigations.

G cluster_0 Tier 1: Primary Cytotoxicity Screening cluster_1 Tier 2: Mode of Cell Death Determination cluster_2 Tier 3: Mechanistic Insight MTT MTT Assay (Metabolic Activity) analysis1 Calculate IC50 Value Determine General Toxicity MTT->analysis1 LDH LDH Release Assay (Membrane Integrity) LDH->analysis1 Annexin Annexin V / PI Staining (Apoptosis vs. Necrosis) analysis2 Quantify Apoptotic vs. Necrotic Cells Annexin->analysis2 Caspase Caspase-3/7 Assay (Apoptotic Pathway) analysis3 Confirm Apoptotic Pathway & Assess Oxidative Stress Caspase->analysis3 ROS ROS Detection (Oxidative Stress) ROS->analysis3 start Select Cell Line & Prepare Compound start->MTT start->LDH analysis1->Annexin analysis2->Caspase analysis2->ROS end Comprehensive Cytotoxicity Profile analysis3->end

Handling and Safety Precautions

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles.

  • Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[2] Avoid contact with skin and eyes.[3][4]

  • Storage: Store in a tightly sealed container in a cool, dry place, protected from light.[1][3]

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations for hazardous chemical waste.

Experimental Design: A Tiered Approach

Tier 1: Primary Cytotoxicity Screening

The initial goal is to determine the concentration-dependent effect of the compound on overall cell viability and membrane integrity.

  • MTT Assay: This colorimetric assay measures the metabolic activity of cells.[5][6] Viable cells possess mitochondrial dehydrogenases that convert the yellow tetrazolium salt MTT into purple formazan crystals.[7] The amount of formazan produced is proportional to the number of metabolically active cells, providing an indication of cell viability and proliferation.[8]

  • Lactate Dehydrogenase (LDH) Assay: This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[9][10][11] LDH is a stable cytosolic enzyme that is released upon loss of plasma membrane integrity, a hallmark of necrosis or late apoptosis.[12]

Causality: Performing both assays is crucial. A compound might inhibit metabolic activity (low MTT signal) without causing immediate membrane rupture (low LDH release), suggesting a cytostatic or early apoptotic effect. Conversely, a high LDH signal clearly indicates cytotoxic, membrane-damaging effects.

Tier 2: Differentiating Apoptosis and Necrosis

Once the cytotoxic concentration range (e.g., the IC50 value) is established, the next step is to determine the primary mode of cell death.

  • Annexin V & Propidium Iodide (PI) Staining: This flow cytometry-based assay is the gold standard for distinguishing between healthy, apoptotic, and necrotic cells.[13]

    • Annexin V: This protein has a high affinity for phosphatidylserine (PS), a phospholipid that is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis.[14]

    • Propidium Iodide (PI): A fluorescent nuclear stain that is excluded by the intact membrane of live and early apoptotic cells but can enter late apoptotic and necrotic cells where membrane integrity is compromised.

Self-Validation: The assay provides distinct populations:

  • Annexin V- / PI- : Healthy cells.

  • Annexin V+ / PI- : Early apoptotic cells.

  • Annexin V+ / PI+ : Late apoptotic or necrotic cells.

G cluster_0 Healthy Cell cluster_1 Early Apoptosis cluster_2 Late Apoptosis / Necrosis Healthy PI- Annexin V- Healthy_Membrane p1 p2 p3 p4 EarlyApop PI- Annexin V+ EarlyApop_Membrane p5 p6 p7 p8 LateApop PI+ Annexin V+ LateApop_Membrane p9 p10 p11 p12 label_PS_in Phosphatidylserine (PS) (Inner leaflet) label_PS_out PS Exposed (Outer leaflet) label_PI Propidium Iodide (PI) (Stains Nucleus)

Tier 3: Deeper Mechanistic Insights

If apoptosis is identified as the primary mode of cell death, further assays can confirm the pathway and explore potential inducers.

  • Caspase-3/7 Activity Assay: Caspases are a family of proteases that are critical mediators of apoptosis.[15] Caspase-3 and -7 are key "executioner" caspases, activated during the final stages of apoptosis. Their activity can be measured using a substrate that becomes luminescent or fluorescent upon cleavage.[16][17][18] A significant increase in Caspase-3/7 activity provides strong evidence that the observed cytotoxicity is apoptosis-mediated.

  • Intracellular Reactive Oxygen Species (ROS) Assay: Many phenolic compounds are known to induce oxidative stress.[19][20] ROS are reactive molecules and free radicals derived from molecular oxygen.[21] An excessive accumulation of ROS can damage cellular components like DNA, proteins, and lipids, ultimately triggering apoptosis.[22] Assays using probes like 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) can quantify intracellular ROS levels.[21][22][23] DCFH-DA is a cell-permeable compound that is deacetylated by cellular esterases and then oxidized by ROS into the highly fluorescent DCF.[21]

Detailed Experimental Protocols

General Cell Culture and Compound Preparation
  • Cell Line Selection: Choose a cell line relevant to the intended application (e.g., HepG2 for hepatotoxicity, MCF-7 for breast cancer research).

  • Cell Culture: Culture cells in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified 5% CO₂ incubator.

  • Compound Stock Preparation: Prepare a high-concentration stock solution (e.g., 10-100 mM) of this compound in sterile dimethyl sulfoxide (DMSO). Store aliquots at -20°C.

  • Working Solutions: On the day of the experiment, prepare serial dilutions of the compound in a complete culture medium. Ensure the final DMSO concentration in the highest dose is non-toxic to the cells (typically ≤ 0.5%).

Protocol: MTT Assay

Principle: Measures metabolic activity as an indicator of cell viability.[5][6]

  • Cell Seeding: Seed cells in a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Incubate for 24 hours.

  • Compound Treatment: Remove the medium and add 100 µL of medium containing various concentrations of the test compound. Include vehicle control (medium with DMSO) and untreated control wells. Incubate for 24, 48, or 72 hours.

  • MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.[5]

  • Incubation: Incubate the plate for 4 hours at 37°C until purple formazan crystals are visible.[5]

  • Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO) to each well.[24] Mix thoroughly by gentle pipetting or shaking to dissolve the crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.[7]

Protocol: LDH Cytotoxicity Assay

Principle: Measures the release of lactate dehydrogenase (LDH) from cells with damaged plasma membranes.[9][11]

  • Cell Seeding & Treatment: Follow steps 1 and 2 from the MTT protocol. It is crucial to set up three additional control wells for each cell type:

    • Spontaneous LDH Release: Vehicle-treated cells.

    • Maximum LDH Release: Cells treated with a lysis buffer (e.g., Triton X-100) 45 minutes before the end of incubation.

    • Background Control: Medium only.

  • Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes to pellet any detached cells.[12]

  • Assay Reaction: Carefully transfer 50 µL of supernatant from each well to a new 96-well plate. Add 50 µL of the LDH reaction mixture (containing substrate, cofactor, and dye) to each well.[11]

  • Incubation: Incubate for 30 minutes at room temperature, protected from light.[12]

  • Stop Reaction: Add 50 µL of stop solution.[12]

  • Absorbance Reading: Measure absorbance at 490 nm and a reference wavelength of 680 nm.[12]

Protocol: Annexin V/PI Apoptosis Assay

Principle: Differentiates healthy, apoptotic, and necrotic cells using fluorescent labels and flow cytometry.

  • Cell Seeding & Treatment: Seed cells in a 6-well plate and treat with the compound (e.g., at its IC25, IC50, and IC75 concentrations) for the desired time. Include a vehicle control.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsin and then neutralize with a complete medium. Combine all cells from each treatment condition.

  • Washing: Centrifuge the cells (e.g., 400 x g for 5 minutes), discard the supernatant, and wash the cell pellet once with cold 1X PBS.[25]

  • Resuspension: Resuspend the cells in 100 µL of 1X Annexin Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[14]

  • Staining: Add 5 µL of fluorochrome-conjugated Annexin V and 1-2 µL of Propidium Iodide (PI) solution to the cell suspension.

  • Incubation: Incubate for 15-20 minutes at room temperature in the dark.[14]

  • Analysis: Add 400 µL of 1X Annexin Binding Buffer to each tube and analyze immediately by flow cytometry.

Protocol: Caspase-3/7 Activity Assay

Principle: Measures the activity of executioner caspases-3 and -7 using a luminogenic substrate.[16][18]

  • Cell Seeding & Treatment: Seed cells in a white-walled 96-well plate and treat as described in the MTT protocol.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol, allowing it to equilibrate to room temperature.[16][17]

  • Assay Reaction: Remove the plate from the incubator and allow it to cool to room temperature. Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of culture medium in each well (e.g., add 100 µL reagent to 100 µL medium).[18]

  • Incubation: Mix the contents on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1-3 hours.

  • Luminescence Reading: Measure the luminescence using a plate-reading luminometer.

Protocol: Intracellular ROS Assay

Principle: Quantifies cellular ROS levels using the fluorescent probe DCFH-DA.[21][23]

  • Cell Seeding & Treatment: Seed cells in a black, clear-bottom 96-well plate and treat with the test compound for a shorter duration (e.g., 1-6 hours). Include a vehicle control and a positive control (e.g., H₂O₂ or Tert-Butyl hydroperoxide).[21][22]

  • Probe Loading: Remove the treatment medium and wash the cells gently with warm PBS. Add 100 µL of 10 µM DCFH-DA solution (diluted in serum-free medium) to each well.[19]

  • Incubation: Incubate the plate for 30-45 minutes at 37°C in the dark.[21][23]

  • Washing: Remove the DCFH-DA solution and wash the cells twice with PBS to remove any excess probe.

  • Fluorescence Reading: Add 100 µL of PBS to each well and immediately measure the fluorescence intensity using a fluorescence microplate reader with excitation at ~485 nm and emission at ~535 nm.[21]

Data Presentation and Interpretation

Quantitative data should be summarized for clarity and comparison.

Table 1: Example Data Summary for Cytotoxicity Profiling

AssayEndpoint MeasuredResult (vs. Control)Interpretation
MTT Metabolic ActivityIC50 = [Value] µMConcentration at which metabolic activity is reduced by 50%.
LDH Membrane Integrity% Cytotoxicity at IC50 = [Value]%Percentage of cells with compromised membranes at the IC50 concentration.
Annexin V/PI Apoptosis/Necrosis[X]% Apoptotic, [Y]% NecroticPredominant mode of cell death induced by the compound.
Caspase-3/7 Apoptosis Execution[Z]-fold increase in luminescenceConfirms activation of the apoptotic pathway.
ROS Oxidative Stress[A]-fold increase in fluorescenceIndicates the involvement of oxidative stress in the cytotoxic mechanism.

References

The Lynchpin of Modern Herbicides: Application of 2-Methoxy-4-(trifluoromethyl)phenol in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Fluorinated Phenols in Agrochemical Design

In the landscape of modern agrochemical development, the strategic incorporation of fluorine atoms into molecular scaffolds has been a paradigm-shifting approach to enhancing biological efficacy and metabolic stability. Among the fluorinated building blocks available to synthetic chemists, 2-Methoxy-4-(trifluoromethyl)phenol stands out as a particularly valuable intermediate. Its unique substitution pattern—a methoxy group ortho to the hydroxyl and a trifluoromethyl group para—imparts a confluence of desirable physicochemical properties. The electron-withdrawing nature of the trifluoromethyl group increases the acidity of the phenolic proton, enhancing its reactivity in nucleophilic aromatic substitution reactions. Concurrently, this group, along with the methoxy substituent, modulates the lipophilicity and electronic profile of the resulting agrochemical, which can lead to improved uptake, transport, and target-site binding within the pest or weed.

This application note provides a detailed technical guide for researchers, scientists, and drug development professionals on the utilization of this compound in the synthesis of potent agrochemicals. We will delve into a representative synthetic protocol for a protoporphyrinogen oxidase (PPO) inhibiting diphenyl ether herbicide, a class of compounds where this phenol derivative finds significant application. Furthermore, we will explore the biochemical mode of action of these herbicides and the critical role the this compound moiety plays in their activity.

Synthetic Protocol: Synthesis of a Protoporphyrinogen Oxidase (PPO) Inhibiting Diphenyl Ether Herbicide

The following protocol details the synthesis of a representative diphenyl ether herbicide via a nucleophilic aromatic substitution reaction (Ullmann condensation) between this compound and a substituted nitrobenzene. This class of herbicides is known for its broad-spectrum weed control.[1][2]

Reaction Scheme:

Synthesis_of_a_Diphenyl_Ether_Herbicide cluster_conditions Reaction Conditions reagent1 This compound product 2-(2-Nitro-4-(trifluoromethyl)phenoxy)-1-methoxy-4-(trifluoromethyl)benzene reagent1->product Nucleophilic Aromatic Substitution reagent2 1-Chloro-2-nitro-4-(trifluoromethyl)benzene reagent2->product base K₂CO₃ solvent DMF catalyst Cu₂O (optional)

Caption: Synthetic scheme for a PPO-inhibiting diphenyl ether herbicide.

Materials and Reagents:
ReagentCAS NumberMolecular Weight ( g/mol )PuritySupplier
This compound1027888-79-4192.14≥98%Major chemical suppliers
1-Chloro-2-nitro-4-(trifluoromethyl)benzene121-17-5225.56≥98%Major chemical suppliers
Potassium Carbonate (K₂CO₃), anhydrous584-08-7138.21≥99%Major chemical suppliers
N,N-Dimethylformamide (DMF), anhydrous68-12-273.09≥99.8%Major chemical suppliers
Copper(I) Oxide (Cu₂O) (optional)1317-39-1143.09≥97%Major chemical suppliers
Toluene108-88-392.14ACS GradeMajor chemical suppliers
Ethyl Acetate141-78-688.11ACS GradeMajor chemical suppliers
Hexane110-54-386.18ACS GradeMajor chemical suppliers
Saturated Sodium Bicarbonate Solution---Prepared in-house
Brine (Saturated NaCl Solution)---Prepared in-house
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37≥97%Major chemical suppliers
Experimental Protocol:
  • Reaction Setup: To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add this compound (19.2 g, 0.1 mol), 1-Chloro-2-nitro-4-(trifluoromethyl)benzene (22.6 g, 0.1 mol), and anhydrous potassium carbonate (20.7 g, 0.15 mol).

    • Causality: Anhydrous conditions are crucial to prevent the hydrolysis of the reactants and intermediates. Potassium carbonate acts as a base to deprotonate the phenol, forming the more nucleophilic phenoxide.

  • Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF) (100 mL) to the flask.

    • Causality: DMF is a polar aprotic solvent that effectively dissolves the reactants and facilitates the nucleophilic aromatic substitution reaction.

  • (Optional) Catalyst Addition: Add Copper(I) oxide (0.72 g, 0.005 mol) to the reaction mixture.

    • Causality: While the reaction can proceed without a catalyst, the use of a copper catalyst (Ullmann condensation conditions) can often improve the reaction rate and yield, especially with less reactive aryl halides.

  • Reaction: Heat the reaction mixture to 120-130 °C with stirring under a nitrogen atmosphere. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane as the eluent. The reaction is typically complete within 8-12 hours.

    • Causality: Elevated temperature provides the necessary activation energy for the reaction. A nitrogen atmosphere prevents oxidation of the reactants and intermediates.

  • Work-up: a. Cool the reaction mixture to room temperature and pour it into 500 mL of ice-cold water. b. Extract the aqueous mixture with toluene (3 x 150 mL). c. Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 100 mL) to remove any unreacted phenol, followed by a wash with brine (1 x 100 mL). d. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford the pure diphenyl ether herbicide.

Mechanism of Action: Inhibition of Protoporphyrinogen Oxidase (PPO)

The synthesized diphenyl ether herbicide, like many others in its class, exerts its herbicidal activity by inhibiting the enzyme protoporphyrinogen oxidase (PPO).[3][4] PPO is a key enzyme in the tetrapyrrole biosynthetic pathway, which is responsible for the production of both chlorophyll and heme.[4]

The PPO Inhibition Cascade:

PPO_Inhibition Protoporphyrinogen_IX Protoporphyrinogen IX PPO_enzyme Protoporphyrinogen Oxidase (PPO) Protoporphyrinogen_IX->PPO_enzyme Substrate Protoporphyrin_IX Protoporphyrin IX PPO_enzyme->Protoporphyrin_IX Catalysis Accumulation Accumulation of Protoporphyrinogen IX in Cytoplasm PPO_enzyme->Accumulation Blocked Herbicide Diphenyl Ether Herbicide Herbicide->PPO_enzyme Inhibition Chlorophyll_Heme Chlorophyll & Heme Protoporphyrin_IX->Chlorophyll_Heme Biosynthesis ROS Reactive Oxygen Species (ROS) Protoporphyrin_IX->ROS Photosensitization (in the presence of light & O₂) Oxidation Non-enzymatic Oxidation Accumulation->Oxidation Oxidation->Protoporphyrin_IX Leads to excess Cell_Death Lipid Peroxidation & Cell Membrane Disruption -> Cell Death ROS->Cell_Death

Caption: The biochemical pathway of PPO inhibition by diphenyl ether herbicides.

  • Enzyme Inhibition: The diphenyl ether herbicide binds to the active site of PPO, preventing its natural substrate, protoporphyrinogen IX, from binding.[3]

  • Substrate Accumulation: This blockage leads to the accumulation of protoporphyrinogen IX, which then leaks from the chloroplast into the cytoplasm.

  • Toxic Product Formation: In the cytoplasm, protoporphyrinogen IX is non-enzymatically oxidized to protoporphyrin IX.

  • Photosensitization and Oxidative Stress: Protoporphyrin IX is a potent photosensitizer. In the presence of light and oxygen, it generates highly reactive oxygen species (ROS), such as singlet oxygen.[4]

  • Cellular Damage: These ROS cause rapid peroxidation of lipids and proteins, leading to the disruption of cell membranes and ultimately, cell death. This results in the characteristic rapid "burning" effect on treated weeds.[3]

The 2-methoxy-4-(trifluoromethyl)phenyl moiety is crucial for the herbicidal activity. The trifluoromethyl group enhances the binding affinity of the molecule to the PPO enzyme, while the overall lipophilicity imparted by the substituted phenyl ring facilitates its movement across plant cell membranes to reach its target site within the chloroplasts.

Conclusion

This compound is a cornerstone intermediate in the synthesis of a significant class of modern herbicides. Its strategic incorporation into the diphenyl ether scaffold yields potent inhibitors of protoporphyrinogen oxidase, a validated and effective herbicidal target. The protocol and mechanistic insights provided herein offer a comprehensive guide for researchers in the agrochemical field, enabling the exploration and development of new, effective weed management solutions. The principles outlined are not only applicable to the specific example but can also be extrapolated to the synthesis of other agrochemicals where the unique properties of this fluorinated phenol can be leveraged to enhance biological performance.

References

The Strategic Utility of 2-Methoxy-4-(trifluoromethyl)phenol in the Synthesis of Bioactive Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Fluorinated Phenolic Building Block

In the landscape of modern medicinal chemistry and drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to modulate key pharmacokinetic and pharmacodynamic properties. The trifluoromethyl group, in particular, is prized for its ability to enhance metabolic stability, increase lipophilicity, and alter electronic characteristics, often leading to improved biological activity and bioavailability.[1] 2-Methoxy-4-(trifluoromethyl)phenol emerges as a particularly valuable precursor in this context. Its unique substitution pattern—a hydroxyl group for facile derivatization, a methoxy group that influences electronic and steric properties, and a trifluoromethyl group for the aforementioned benefits—renders it an ideal starting material for the synthesis of a diverse array of heterocyclic compounds.[2] This guide provides an in-depth exploration of the application of this compound as a precursor for the synthesis of medicinally relevant heterocyclic systems, including benzofurans, 2H-chromenes, 1,3-benzoxazines, quinolines, and 1,5-benzodiazepines. Detailed synthetic protocols, mechanistic insights, and strategic considerations are presented to empower researchers in the rational design and execution of novel synthetic routes.

Physicochemical Properties and Reactivity Profile

This compound is a crystalline solid with a molecular weight of 192.14 g/mol . The interplay of its functional groups dictates its reactivity. The electron-withdrawing nature of the trifluoromethyl group deactivates the aromatic ring towards electrophilic substitution, while the electron-donating methoxy and hydroxyl groups act as activators and ortho-, para-directors. The phenolic hydroxyl group provides a nucleophilic handle for a variety of transformations, including O-alkylation and acylation, which are often the initial steps in the construction of heterocyclic rings.

PropertyValueSource
Molecular FormulaC₈H₇F₃O₂ChemScene[2]
Molecular Weight192.14 g/mol ChemScene[2]
AppearanceSolid-
StorageRoom temperature, under nitrogenChemScene[2]

Synthetic Pathways to Key Heterocyclic Scaffolds

This section details proposed synthetic routes to five key classes of heterocyclic compounds, starting from this compound. The protocols are based on well-established synthetic methodologies and are designed to be readily adaptable in a standard organic synthesis laboratory.

Synthesis of Substituted Benzofurans

Benzofurans are a prominent class of heterocyclic compounds found in numerous natural products and synthetic drugs with a wide range of biological activities. A common and effective strategy for their synthesis from phenols involves O-alkylation with a propargyl group, followed by a cyclization reaction.

Proposed Synthetic Workflow:

A This compound B O-Propargylation A->B Propargyl bromide, K2CO3, Acetone C Propargylated Intermediate B->C D Intramolecular Cyclization C->D Cu(I) or Pd(II) catalyst E Substituted Benzofuran D->E

Caption: Proposed workflow for the synthesis of substituted benzofurans.

Protocol 1: Synthesis of 2-((2-Methoxy-4-(trifluoromethyl)phenoxy)methyl)benzofuran

Step 1: O-Propargylation of this compound

  • Rationale: This initial step introduces the three-carbon unit required for the formation of the furan ring. The use of a mild base like potassium carbonate is crucial to deprotonate the phenol without promoting side reactions.

  • Procedure:

    • To a solution of this compound (1.0 eq.) in anhydrous acetone, add potassium carbonate (1.5 eq.).

    • Stir the mixture at room temperature for 30 minutes.

    • Add propargyl bromide (1.2 eq.) dropwise to the reaction mixture.

    • Reflux the reaction mixture for 12-16 hours, monitoring the progress by Thin Layer Chromatography (TLC).

    • After completion, filter the reaction mixture and concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the O-propargylated intermediate.

Step 2: Intramolecular Cyclization

  • Rationale: This key step involves the formation of the benzofuran ring system. Copper(I) or Palladium(II) catalysts are commonly employed to facilitate this transformation through a 5-endo-dig cyclization pathway.[3][4]

  • Procedure:

    • Dissolve the O-propargylated intermediate (1.0 eq.) in a suitable solvent such as toluene or DMF.

    • Add a catalytic amount of a copper(I) or palladium(II) salt (e.g., CuI, PdCl₂(PPh₃)₂).

    • Heat the reaction mixture at 80-100 °C until the starting material is consumed (monitor by TLC).

    • Cool the reaction mixture to room temperature and dilute with an organic solvent like ethyl acetate.

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield the desired substituted benzofuran.

Synthesis of 2H-Chromenes

2H-Chromenes are another important class of oxygen-containing heterocycles with diverse biological properties. A common synthetic route involves the reaction of a phenol with an α,β-unsaturated aldehyde or ketone.

Proposed Synthetic Workflow:

A This compound B Reaction with α,β-unsaturated aldehyde A->B Acrolein, Lewis Acid Catalyst C 2H-Chromene B->C

Caption: Proposed workflow for the synthesis of 2H-chromenes.

Protocol 2: Synthesis of 7-Methoxy-5-(trifluoromethyl)-2H-chromene

  • Rationale: This protocol utilizes a Lewis acid-catalyzed reaction between the phenol and an α,β-unsaturated aldehyde, such as acrolein, to construct the chromene ring system. The Lewis acid activates the aldehyde towards nucleophilic attack by the phenol.[5][6][7]

  • Procedure:

    • To a solution of this compound (1.0 eq.) in a dry, inert solvent like dichloromethane or toluene, add a Lewis acid catalyst (e.g., BF₃·OEt₂, AlCl₃) (0.1-1.0 eq.) at 0 °C.

    • Add an α,β-unsaturated aldehyde, such as acrolein (1.2 eq.), dropwise to the cooled reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 4-8 hours, monitoring by TLC.

    • Quench the reaction by the slow addition of water or a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography to obtain the desired 2H-chromene.

Synthesis of 1,3-Benzoxazines

1,3-Benzoxazines are nitrogen and oxygen-containing heterocyclic compounds that have applications in polymer chemistry and as biologically active molecules. Their synthesis is often achieved through a Mannich-type condensation of a phenol, a primary amine, and formaldehyde.[8][9]

Proposed Synthetic Workflow:

A This compound B Mannich Reaction A->B Primary Amine, Formaldehyde C 1,3-Benzoxazine B->C

Caption: Proposed workflow for the synthesis of 1,3-benzoxazines.

Protocol 3: Synthesis of 3-Aryl-6-methoxy-8-(trifluoromethyl)-3,4-dihydro-2H-1,3-benzoxazine

  • Rationale: This one-pot, three-component reaction is a highly efficient method for constructing the benzoxazine ring. The reaction proceeds through the formation of an iminium ion from the amine and formaldehyde, which then undergoes electrophilic attack on the electron-rich phenol.[10][11][12][13]

  • Procedure:

    • In a round-bottom flask, combine this compound (1.0 eq.), a primary amine (e.g., aniline) (1.0 eq.), and paraformaldehyde (2.2 eq.) in a suitable solvent such as 1,4-dioxane or toluene.

    • Heat the reaction mixture to reflux (typically 90-110 °C) for 4-6 hours.

    • Monitor the reaction progress by TLC.

    • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

    • The crude product can often be purified by recrystallization or by column chromatography on silica gel.

Synthesis of Quinolines

Quinolines are a very important class of nitrogen-containing heterocycles, with many derivatives exhibiting a broad spectrum of pharmacological activities. The Friedländer annulation is a classic and reliable method for their synthesis, involving the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[1][14][15][16]

Proposed Synthetic Workflow:

A This compound B Vilsmeier-Haack Formylation A->B POCl3, DMF C 2-Hydroxy-3-methoxy-5-(trifluoromethyl)benzaldehyde B->C D Nitration C->D HNO3, H2SO4 E 2-Hydroxy-3-methoxy-5-(trifluoromethyl)-6-nitrobenzaldehyde D->E F Reduction E->F Fe, HCl or H2, Pd/C G 2-Amino-3-methoxy-5-(trifluoromethyl)benzaldehyde F->G H Friedländer Annulation G->H α-Methylene Ketone, Base I Substituted Quinoline H->I

Caption: Proposed multi-step workflow for the synthesis of substituted quinolines.

Protocol 4: Multi-step Synthesis of a Substituted Quinoline

Step 1: Vilsmeier-Haack Formylation of this compound

  • Rationale: To prepare the necessary 2-aminoaryl aldehyde precursor for the Friedländer synthesis, the phenol must first be formylated. The Vilsmeier-Haack reaction is a mild and effective method for introducing a formyl group onto electron-rich aromatic rings.[17][18][19][20][21]

  • Procedure:

    • In a flask cooled to 0 °C, add phosphorus oxychloride (POCl₃) (3.0 eq.) to anhydrous N,N-dimethylformamide (DMF).

    • Stir the mixture for 30 minutes at 0 °C to form the Vilsmeier reagent.

    • Add a solution of this compound (1.0 eq.) in DMF to the Vilsmeier reagent.

    • Heat the reaction mixture to 60-80 °C for 2-4 hours.

    • Pour the reaction mixture onto crushed ice and neutralize with a base (e.g., NaOH or NaHCO₃ solution).

    • Extract the product with an organic solvent, wash, dry, and concentrate.

    • Purify by column chromatography to obtain 2-hydroxy-3-methoxy-5-(trifluoromethyl)benzaldehyde.[22][23]

Step 2: Nitration and Reduction

  • Rationale: The introduction of an amino group ortho to the aldehyde is necessary for the subsequent cyclization. This is typically achieved by nitration followed by reduction.

  • Procedure:

    • Carefully add the formylated phenol to a mixture of concentrated nitric acid and sulfuric acid at 0 °C to introduce a nitro group.

    • The resulting nitro derivative is then reduced to the corresponding amine using standard conditions, such as iron powder in acidic medium (e.g., HCl or acetic acid) or catalytic hydrogenation (H₂, Pd/C).

Step 3: Friedländer Annulation

  • Rationale: The final step involves the condensation of the 2-aminoaryl aldehyde with a ketone containing an α-methylene group, followed by cyclization to form the quinoline ring.[24][25][26][27][28]

  • Procedure:

    • In a suitable solvent like ethanol, mix the 2-amino-3-methoxy-5-(trifluoromethyl)benzaldehyde (1.0 eq.) with a ketone (e.g., acetone, acetophenone) (1.1 eq.).

    • Add a catalytic amount of a base (e.g., NaOH, KOH) or an acid (e.g., p-toluenesulfonic acid).

    • Reflux the mixture for several hours until the reaction is complete (monitor by TLC).

    • Cool the reaction, and the product may precipitate. If not, remove the solvent and purify the residue by column chromatography or recrystallization.

Synthesis of 1,5-Benzodiazepines

1,5-Benzodiazepines are a class of seven-membered heterocyclic compounds known for their diverse pharmacological activities. A common synthetic route involves the condensation of an o-phenylenediamine with a ketone.

Proposed Synthetic Workflow:

A This compound B Multi-step Conversion A->B Nitration, Reduction C Substituted o-Phenylenediamine B->C D Condensation with Ketone C->D Ketone, Acid Catalyst E 1,5-Benzodiazepine D->E

Caption: Proposed workflow for the synthesis of 1,5-benzodiazepines.

Protocol 5: Synthesis of a Substituted 1,5-Benzodiazepine

  • Rationale: This protocol requires the initial conversion of this compound into a substituted o-phenylenediamine. This can be achieved through a sequence of nitration and reduction steps, similar to the quinoline synthesis. The resulting diamine is then condensed with a ketone to form the seven-membered benzodiazepine ring.[2][29][30][31][32][33][34][35][36]

  • Procedure:

    • Prepare the corresponding o-phenylenediamine derivative from this compound via a nitration and subsequent reduction of the nitro groups.

    • In a flask, dissolve the substituted o-phenylenediamine (1.0 eq.) and a ketone (e.g., acetone, cyclohexanone) (2.2 eq.) in a solvent like methanol or ethanol.

    • Add a catalytic amount of an acid, such as acetic acid or a Lewis acid (e.g., InCl₃).

    • Stir the reaction mixture at room temperature or with gentle heating for 2-6 hours.

    • Monitor the reaction by TLC. Upon completion, remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization to yield the desired 1,5-benzodiazepine.

Conclusion and Future Perspectives

This compound represents a versatile and highly valuable building block for the synthesis of a wide range of medicinally important heterocyclic compounds. The protocols outlined in this guide provide a strategic framework for accessing benzofurans, 2H-chromenes, 1,3-benzoxazines, quinolines, and 1,5-benzodiazepines. The presence of the trifluoromethyl group in the final products is anticipated to confer desirable physicochemical and pharmacological properties, making these compounds attractive candidates for further investigation in drug discovery programs. The continued exploration of the reactivity of this fluorinated phenol will undoubtedly lead to the development of novel synthetic methodologies and the discovery of new bioactive molecules.

References

Application Notes and Protocols for High-Throughput Screening of 2-Methoxy-4-(trifluoromethyl)phenol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Fluorinated Phenols

The 2-methoxy-4-(trifluoromethyl)phenol scaffold represents a promising starting point for the discovery of novel therapeutic agents. The introduction of a trifluoromethyl group can significantly enhance metabolic stability, binding affinity, and cell permeability of small molecules. Derivatives of this core structure have been investigated for a range of biological activities, including antioxidant and anti-inflammatory properties, with some showing potential as selective cyclooxygenase-2 (COX-2) inhibitors.[1] The strategic development of a robust and efficient screening cascade is paramount to unlocking the full therapeutic potential of a library of this compound derivatives.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and implementation of a high-throughput screening (HTS) campaign for this specific class of compounds. The protocols outlined herein are designed to be adaptable and provide a framework for identifying and validating "hit" compounds with desired biological activity.[2][3][4]

The Screening Cascade: A Multi-Faceted Approach to Hit Identification

A successful screening campaign is not a single experiment but rather a carefully orchestrated series of assays designed to progressively refine the pool of candidate compounds.[3][4][5] This "screening cascade" approach is essential for eliminating false positives and negatives, and for prioritizing compounds with the highest likelihood of success in downstream development.

Our proposed cascade involves a primary high-throughput screen to identify initial hits, followed by a series of secondary and orthogonal assays to confirm activity and elucidate the mechanism of action. This tiered approach ensures that resources are focused on the most promising candidates.

Screening_Cascade cluster_0 Primary Screen cluster_1 Hit Confirmation & Triage cluster_2 Mechanism of Action & Selectivity cluster_3 Lead Optimization Primary_HTS High-Throughput Screening (HTS) (e.g., Biochemical or Cell-Based Assay) Dose_Response Dose-Response Confirmation Primary_HTS->Dose_Response Initial Hits Orthogonal_Assay Orthogonal Assay (Different Technology/Endpoint) Dose_Response->Orthogonal_Assay Confirmed Hits Counter_Screen Counter-Screen (Rule out non-specific effects) Orthogonal_Assay->Counter_Screen MOA_Studies Mechanism of Action (MoA) Studies (e.g., Enzyme Kinetics, Binding Assays) Counter_Screen->MOA_Studies Validated Hits Selectivity_Panel Selectivity Profiling (Against related targets) MOA_Studies->Selectivity_Panel Lead_Op Structure-Activity Relationship (SAR) Studies Selectivity_Panel->Lead_Op Prioritized Hits Orthogonal_Assay cluster_0 Primary Assay cluster_1 Orthogonal Assay Primary Luminescence-Based Kinase Assay (Measures ATP consumption) Orthogonal FRET-Based Kinase Assay (Measures substrate phosphorylation) Primary->Orthogonal Confirmed Hit

References

Application Notes and Protocols for Investigating the Anticancer Properties of 2-Methoxy-4-(trifluoromethyl)phenol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Novel Phenolic Compounds in Oncology

Phenolic compounds represent a diverse class of molecules that have garnered significant attention in medicinal chemistry for their wide range of biological activities, including notable cytotoxic effects against cancer cells.[1][2][3] The introduction of a trifluoromethyl (-CF3) group into small molecules is a well-established strategy in drug design to enhance metabolic stability, bioavailability, and target-binding affinity.[4] The convergence of a phenol scaffold with a trifluoromethyl substituent in 2-Methoxy-4-(trifluoromethyl)phenol presents a promising, yet underexplored, avenue for the development of novel anticancer agents.

This comprehensive guide provides a structured framework for the synthesis and systematic evaluation of the anticancer properties of this compound derivatives. As a senior application scientist, this document is designed to provide researchers, scientists, and drug development professionals with the necessary protocols and strategic insights to investigate this novel class of compounds. We will delve into the rationale behind experimental choices, provide detailed step-by-step methodologies, and illustrate key workflows and signaling pathways.

Part 1: Synthesis of this compound Derivatives: A Proposed Strategy

Currently, there is a limited body of literature specifically detailing the synthesis of a diverse library of this compound derivatives for anticancer applications. Therefore, we propose a rational synthetic approach based on established organic chemistry principles to generate a focused library of analogues for structure-activity relationship (SAR) studies. The core scaffold, this compound, can be chemically modified at several positions to explore the impact of different functional groups on anticancer activity.

Proposed Synthetic Workflow:

The synthesis will commence with commercially available this compound as the starting material. Key modifications will focus on the phenolic hydroxyl group and potential aromatic substitutions.

start Starting Material: This compound step1 Protection of Phenolic -OH start->step1 step2 Electrophilic Aromatic Substitution (e.g., Nitration, Halogenation) step1->step2 Protected Phenol step3 Functional Group Interconversion (e.g., Reduction of Nitro Group) step2->step3 step4 Acylation/Alkylation of Amine step3->step4 step5 Deprotection of Phenolic -OH step4->step5 final Library of this compound Derivatives step5->final start Cancer Cells treat Treat with Lead Compound start->treat harvest Harvest Cells treat->harvest stain Stain with Annexin V-FITC and PI harvest->stain flow Flow Cytometry Analysis stain->flow data Data Interpretation: Live vs. Apoptotic vs. Necrotic flow->data cluster_mapk MAPK Pathway cluster_pi3k PI3K/Akt Pathway Ras Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation PI3K PI3K PIP3 PIP3 PI3K->PIP3 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Bad Bad Akt->Bad inhibition Survival Survival mTOR->Survival

References

Troubleshooting & Optimization

Technical Support Center: A Guide to Improving the Yield of 2-Methoxy-4-(trifluoromethyl)phenol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 2-Methoxy-4-(trifluoromethyl)phenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to enhance the yield and purity of your synthesis. This document moves beyond a simple recitation of steps to explain the underlying chemical principles, empowering you to make informed decisions in your laboratory work.

Overview of the Synthetic Pathway

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity. The most common and logical synthetic route involves three key transformations:

  • Ortho-Formylation of 4-(Trifluoromethyl)phenol: This initial step introduces a formyl (-CHO) group at the position ortho to the hydroxyl group of the starting material. The Reimer-Tiemann reaction is a classical and effective method for this transformation.[1]

  • Dakin Oxidation: The resulting 2-hydroxy-5-(trifluoromethyl)benzaldehyde is then converted to a hydroquinone derivative through a Dakin oxidation, which replaces the aldehyde group with a hydroxyl group.[2][3]

  • O-Methylation: The final step involves the selective methylation of one of the hydroxyl groups to yield the desired this compound.

This guide will provide a detailed breakdown of each step, including potential pitfalls and strategies for optimization.

Visualizing the Synthetic Workflow

SynthesisWorkflow A 4-(Trifluoromethyl)phenol B Reimer-Tiemann Formylation A->B CHCl3, NaOH C 2-Hydroxy-5-(trifluoromethyl)benzaldehyde B->C D Dakin Oxidation C->D H2O2, Base E 1,2-Dihydroxy-4-(trifluoromethyl)benzene D->E F Selective O-Methylation E->F (CH3)2SO4, Base G This compound F->G

Caption: Synthetic pathway for this compound.

Part 1: Troubleshooting Guide - A Deeper Dive into Common Experimental Issues

This section is structured in a question-and-answer format to directly address specific problems you may encounter during your synthesis.

Step 1: Reimer-Tiemann Formylation of 4-(Trifluoromethyl)phenol

Question 1: My Reimer-Tiemann reaction is resulting in a low yield of the desired 2-hydroxy-5-(trifluoromethyl)benzaldehyde, and I'm recovering a significant amount of starting material. What's going wrong?

Answer: Low conversion in the Reimer-Tiemann reaction is a frequent challenge. Here are the most probable causes and actionable solutions:

  • Insufficient Dichlorocarbene Generation: The reactive electrophile, dichlorocarbene (:CCl₂), is generated in situ from chloroform and a strong base.[1] Its transient nature means its concentration can be a limiting factor.

    • Solution:

      • Base Strength and Concentration: Ensure you are using a sufficiently concentrated solution of a strong base like sodium hydroxide or potassium hydroxide (typically 10-40% aqueous solution).[4] The phenoxide ion is the active nucleophile, and its formation is crucial.

      • Vigorous Stirring: The reaction is biphasic (aqueous base and organic chloroform).[1] Vigorous stirring is essential to maximize the interfacial area where the reaction occurs. The use of a phase-transfer catalyst can also be beneficial.

  • Sub-optimal Temperature: The reaction requires heating to initiate, but excessive temperatures can lead to decomposition of the carbene and other side reactions.

    • Solution: Maintain a reaction temperature of around 60-70°C.[4] Monitor the reaction temperature closely, as the reaction can be exothermic once initiated.[1]

  • Poor Quality Reagents: Chloroform can degrade over time.

    • Solution: Use freshly distilled or high-purity, stabilized chloroform.

Question 2: I'm observing the formation of a significant amount of the para-isomer (4-hydroxy-3-(trifluoromethyl)benzaldehyde). How can I improve the ortho-selectivity?

Answer: While the Reimer-Tiemann reaction generally favors ortho-formylation, the ortho/para ratio can be influenced by several factors.[5][6]

  • Chelation Control: The ortho-selectivity is often attributed to the interaction between the dichlorocarbene and the phenoxide ion, potentially involving the cation of the base.

    • Solution: Using sodium hydroxide may favor the ortho product more than potassium hydroxide due to the smaller size and higher charge density of the Na⁺ ion, which can form a tighter chelate.

  • Solvent Effects: The choice of solvent can influence the selectivity.

    • Solution: While typically run in a biphasic system, the addition of a co-solvent like polyethylene glycol has been reported to increase para-selectivity by masking the ortho position.[7][8] Therefore, avoiding such additives is recommended for maximizing ortho-product formation.

Question 3: My reaction mixture is turning dark and forming a tar-like substance. What is causing this and how can I prevent it?

Answer: The formation of resinous byproducts is a known issue in the Reimer-Tiemann reaction, especially with prolonged reaction times or high temperatures.

  • Solution:

    • Reaction Time: Monitor the reaction progress by Thin Layer Chromatography (TLC) and stop the reaction as soon as the starting material is consumed or the product concentration plateaus.

    • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help minimize oxidative side reactions that contribute to tar formation.

Step 2: Dakin Oxidation of 2-Hydroxy-5-(trifluoromethyl)benzaldehyde

Question 4: The Dakin oxidation is incomplete, and I'm isolating a mixture of the starting aldehyde and the desired hydroquinone. How can I drive the reaction to completion?

Answer: Incomplete conversion in the Dakin oxidation can be due to several factors related to the reaction conditions and the nature of the substrate.

  • Insufficient Oxidant: The amount of hydrogen peroxide is critical.

    • Solution: Use a slight excess of hydrogen peroxide (typically 1.1 to 1.5 equivalents). However, a large excess can lead to unwanted side reactions.

  • Inadequate Base Concentration: The reaction proceeds via the nucleophilic attack of the hydroperoxide anion.[2]

    • Solution: Ensure the reaction medium is sufficiently basic to deprotonate the hydrogen peroxide. Sodium hydroxide or potassium hydroxide are commonly used.[9]

  • Electron-Withdrawing Group Effect: The trifluoromethyl group is strongly electron-withdrawing, which can deactivate the aromatic ring and slow down the aryl migration step of the Dakin oxidation.[2]

    • Solution:

      • Increase Reaction Temperature: Gently warming the reaction mixture (e.g., to 40-50°C) can help overcome the activation energy barrier.

      • Use of Catalysts: Boric acid can be added to the reaction to favor aryl migration and increase the yield of the phenol product.[2]

Question 5: I'm observing the formation of a carboxylic acid byproduct instead of the desired phenol. Why is this happening?

Answer: The formation of a carboxylic acid (in this case, 2-hydroxy-5-(trifluoromethyl)benzoic acid) is a potential side reaction, especially if the reaction conditions are not optimal. This can occur through an alternative oxidation pathway of the aldehyde.

  • Solution:

    • Control Temperature: Avoid high temperatures, which can favor the over-oxidation to the carboxylic acid.

    • Optimize pH: The Dakin reaction is sensitive to pH. A strongly basic medium is generally preferred for the desired transformation.

Step 3: Selective O-Methylation

Question 6: During the methylation of the hydroquinone intermediate, I'm getting a mixture of the desired mono-methylated product, the di-methylated product, and unreacted starting material. How can I improve the selectivity for mono-methylation?

Answer: Achieving selective mono-methylation of a symmetric diol can be challenging.

  • Stoichiometry of the Methylating Agent: The amount of the methylating agent is the most critical factor.

    • Solution: Use a carefully controlled amount of the methylating agent, typically 1.0 to 1.1 equivalents of dimethyl sulfate or methyl iodide. Add the methylating agent slowly to the reaction mixture to maintain a low instantaneous concentration.

  • Base and Reaction Conditions: The choice of base and reaction conditions can influence the selectivity.

    • Solution:

      • Use a weaker base like potassium carbonate instead of a strong base like sodium hydroxide. This will favor the mono-deprotonation of the hydroquinone.

      • Run the reaction at a lower temperature to slow down the reaction rate and improve selectivity.

  • Alternative Methylating Agents: Dimethyl carbonate (DMC) is a greener and often more selective methylating agent than dimethyl sulfate or methyl iodide.[10][11]

Question 7: The purification of the final product is difficult due to the presence of closely related impurities. What are the best purification strategies?

Answer: Purification of substituted phenols can be achieved through several methods.

  • Column Chromatography: This is the most common and effective method for separating the desired product from isomers and other impurities.[8]

    • Solvent System: A gradient of ethyl acetate in hexanes is typically a good starting point for the elution.

  • Recrystallization: If the product is a solid, recrystallization can be a highly effective purification technique.

  • Acid-Base Extraction: The phenolic nature of the product allows for purification via acid-base extraction. The product can be extracted into an aqueous basic solution, washed with an organic solvent to remove non-acidic impurities, and then re-precipitated by acidification.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are some alternative formylation methods to the Reimer-Tiemann reaction for 4-(trifluoromethyl)phenol?

A1: While the Reimer-Tiemann reaction is common, other methods can be considered, especially if regioselectivity or yield is a major concern:

  • Duff Reaction: This reaction uses hexamethylenetetramine (HMTA) in an acidic medium (like trifluoroacetic acid) and is known for its ortho-selectivity for phenols.[12]

  • Formylation with Dichloromethyl Methyl Ether: In the presence of a Lewis acid like TiCl₄, dichloromethyl methyl ether can be a potent formylating agent for electron-rich phenols, often with good ortho-selectivity.[13][14]

  • Vilsmeier-Haack Reaction: This reaction is typically used for more electron-rich aromatics and may not be as effective for the less activated 4-(trifluoromethyl)phenol.[15][16]

Q2: What are the key safety precautions I should take during this synthesis?

A2: Safety is paramount. Always consult the Safety Data Sheets (SDS) for all reagents.[1][7]

  • Chloroform: Is a suspected carcinogen and is toxic. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Strong Bases (NaOH, KOH): Are corrosive. Avoid contact with skin and eyes.

  • Hydrogen Peroxide: Is a strong oxidizer. Avoid contact with combustible materials.

  • Dimethyl Sulfate: Is highly toxic and a suspected carcinogen. Handle with extreme caution in a fume hood and use appropriate PPE.

Q3: How can I monitor the progress of each reaction step?

A3: Thin Layer Chromatography (TLC) is the most convenient method for monitoring the progress of these reactions. Use a suitable solvent system (e.g., a mixture of hexanes and ethyl acetate) to achieve good separation between the starting material, product, and any major byproducts. Visualize the spots under UV light.

Q4: I do not have access to an NMR spectrometer. Are there other ways to characterize the final product?

A4: While NMR is the most definitive method for structural elucidation, other techniques can provide valuable information:

  • Mass Spectrometry (MS): Will confirm the molecular weight of the product.

  • Infrared (IR) Spectroscopy: Will show characteristic peaks for the hydroxyl group (broad O-H stretch), the aromatic ring, and the C-O and C-F bonds.

  • Melting Point: If the product is a solid, a sharp melting point close to the literature value can indicate high purity.

Part 3: Detailed Experimental Protocols

The following protocols are provided as a starting point and may require optimization based on your specific laboratory conditions and available equipment.

Protocol 1: Synthesis of 2-Hydroxy-5-(trifluoromethyl)benzaldehyde (Reimer-Tiemann Reaction)
  • In a three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel, dissolve 4-(trifluoromethyl)phenol (1.0 eq.) in a 20% aqueous solution of sodium hydroxide.

  • Heat the mixture to 60-65°C with vigorous stirring.

  • Add chloroform (1.5 eq.) dropwise through the dropping funnel over a period of 1-2 hours.

  • After the addition is complete, continue to stir the mixture at 60-65°C for an additional 2-3 hours. Monitor the reaction by TLC.

  • Cool the reaction mixture to room temperature and carefully acidify with dilute hydrochloric acid until the pH is acidic.

  • Extract the product with an organic solvent such as diethyl ether or dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexanes/ethyl acetate) to afford 2-hydroxy-5-(trifluoromethyl)benzaldehyde.

Protocol 2: Synthesis of 1,2-Dihydroxy-4-(trifluoromethyl)benzene (Dakin Oxidation)
  • Dissolve 2-hydroxy-5-(trifluoromethyl)benzaldehyde (1.0 eq.) in a 1 M aqueous solution of sodium hydroxide in a round-bottom flask.

  • Cool the solution in an ice bath.

  • Slowly add a 30% aqueous solution of hydrogen peroxide (1.2 eq.) dropwise, maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.

  • Cool the reaction mixture and carefully acidify with dilute sulfuric acid or hydrochloric acid.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with a saturated solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude 1,2-dihydroxy-4-(trifluoromethyl)benzene. This product may be used in the next step without further purification or can be purified by column chromatography.

Protocol 3: Synthesis of this compound (O-Methylation)
  • In a round-bottom flask, dissolve 1,2-dihydroxy-4-(trifluoromethyl)benzene (1.0 eq.) and potassium carbonate (1.5 eq.) in anhydrous acetone or DMF.

  • Add dimethyl sulfate (1.05 eq.) dropwise to the stirred suspension at room temperature.

  • Heat the reaction mixture to reflux and stir for 4-6 hours, monitoring the progress by TLC.

  • Cool the reaction mixture and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Dissolve the residue in an organic solvent and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexanes/ethyl acetate) to obtain this compound.

Part 4: Data Presentation and Characterization

Table 1: Predicted NMR Data for this compound

¹H NMR Predicted Chemical Shift (ppm) Multiplicity Assignment
Aromatic H7.0 - 7.3m3H
Phenolic OH5.0 - 6.0br s1H
Methoxy H~3.9s3H
¹³C NMR Predicted Chemical Shift (ppm) Assignment
Aromatic C-O145 - 150C-OCH₃ and C-OH
Aromatic C-CF₃125 - 130 (q)C-CF₃
Aromatic C-H110 - 125Aromatic CH
CF₃~124 (q)CF₃
Methoxy C~56OCH₃

Note: The chemical shifts are approximate and can vary depending on the solvent and other experimental conditions. The carbon attached to the CF₃ group and the CF₃ carbon itself will appear as quartets in the ¹³C NMR spectrum due to coupling with the fluorine atoms.

References

Technical Support Center: Synthesis of 2-Methoxy-4-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-Methoxy-4-(trifluoromethyl)phenol (CAS 1027888-79-4).[1] This document is intended for researchers, scientists, and drug development professionals. Here, we will address common challenges and side product formations encountered during the synthesis of this important fluorinated building block. Our goal is to provide you with the expertise and troubleshooting strategies necessary to optimize your reaction outcomes, enhance purity, and ensure the reliability of your results.

Introduction: The Synthetic Pathway

The most prevalent and scalable laboratory synthesis of this compound proceeds via a two-step sequence starting from 3-methoxy-4-(trifluoromethyl)benzaldehyde. This process involves:

  • Baeyer-Villiger Oxidation: The aldehyde is oxidized using a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA), to form an intermediate formate ester.

  • Hydrolysis: The formate ester is then hydrolyzed under acidic or basic conditions to yield the final phenol product.

While seemingly straightforward, this pathway is susceptible to the formation of specific side products that can complicate purification and impact final yield and purity. This guide provides a structured approach to identifying, minimizing, and eliminating these impurities.

Troubleshooting Guide: Side Product Formation

This section addresses the most common impurities observed during the synthesis in a question-and-answer format.

Issue 1: Presence of Unreacted Starting Material

Question: My post-reaction analysis (GC-MS/LC-MS) shows a significant peak corresponding to the starting material, 3-methoxy-4-(trifluoromethyl)benzaldehyde. What are the likely causes and how can I improve conversion?

Probable Cause & Solution:

Incomplete conversion is typically due to insufficient oxidant, suboptimal reaction time, or inadequate temperature.

  • Insufficient Oxidant: The Baeyer-Villiger oxidation is a stoichiometric reaction. Ensure you are using at least one full equivalent of the peroxyacid (e.g., m-CPBA). For sluggish reactions, a slight excess (1.1-1.2 equivalents) can drive the reaction to completion. However, be aware that a large excess can lead to over-oxidation byproducts.

  • Reaction Time and Temperature: These parameters are interdependent. Baeyer-Villiger oxidations of aromatic aldehydes are often performed at or below room temperature to control exotherms and minimize side reactions. If you observe incomplete conversion, consider extending the reaction time. If the reaction remains stalled, a modest increase in temperature (e.g., from 0 °C to room temperature, or from room temperature to 40 °C) can increase the reaction rate. Monitor the reaction progress closely by TLC or LC-MS to avoid the formation of degradation products.

  • Purity of Oxidant: Peroxyacids can degrade over time, especially if not stored properly. Use a freshly opened bottle or titrate your peroxyacid to determine its active oxygen content before use.

Data-Driven Approach to Optimization:

ParameterCondition A (Low Conversion)Condition B (Optimized)Rationale
m-CPBA (equiv.) 1.01.15Drives equilibrium towards product formation.
Temperature 0 °CRoom TemperatureIncreases reaction rate without significant side product formation.
Reaction Time 4 hours12 hours (or until TLC shows full consumption)Ensures the reaction has sufficient time to complete.
Issue 2: Formation of 3-Methoxy-4-(trifluoromethyl)benzoic Acid

Question: I am observing a significant amount of 3-methoxy-4-(trifluoromethyl)benzoic acid in my crude product. How is this formed and how can I prevent it?

Probable Cause & Solution:

The formation of the corresponding carboxylic acid is a known side reaction in the Baeyer-Villiger oxidation of aldehydes.[2][3]

  • Mechanism of Formation: In the oxidation of aldehydes, there is a competition between the migration of the aryl group (leading to the desired formate ester) and the migration of the hydride (H-) group.[2] Hydride migration is often faster and results in the formation of a carboxylic acid. The migratory aptitude generally follows the order: H > tertiary alkyl > secondary alkyl > aryl > primary alkyl > methyl.[4] The electron-withdrawing nature of the trifluoromethyl group on the aromatic ring can decrease the migratory aptitude of the aryl group, making the competing hydride migration more significant.[2]

  • Minimizing Formation:

    • Choice of Oxidant: Some oxidant systems are more selective for aryl migration. While m-CPBA is common, reagents like trifluoroperacetic acid (TFPAA), often generated in situ from trifluoroacetic anhydride and hydrogen peroxide, can sometimes offer better selectivity.

    • Controlled Conditions: Running the reaction at lower temperatures can help favor the desired kinetic pathway. Adding the oxidant slowly to the aldehyde solution can also help maintain a low instantaneous concentration of the oxidant, which can suppress the over-oxidation pathway.

  • Removal: The carboxylic acid byproduct is easily removed. During the workup, washing the organic layer with a mild aqueous base solution (e.g., saturated sodium bicarbonate) will selectively extract the acidic byproduct into the aqueous phase, leaving the neutral ester (pre-hydrolysis) or the weakly acidic phenol (post-hydrolysis) in the organic layer.

Issue 3: Incomplete Hydrolysis of the Formate Ester

Question: After the hydrolysis step, my NMR/MS analysis indicates the presence of both the desired phenol and the intermediate, 2-methoxy-4-(trifluoromethyl)phenyl formate. How can I ensure complete hydrolysis?

Probable Cause & Solution:

The hydrolysis of formate esters can be slow or incomplete if the conditions are not optimal.[5][6] Both acid- and base-catalyzed methods are effective, but require sufficient time and temperature.[7]

  • Acid-Catalyzed Hydrolysis: This is the reverse of a Fischer esterification.[8] The reaction is an equilibrium. To drive it to completion, use a sufficient excess of water (e.g., by using a dilute acid like 1-2 M HCl or H₂SO₄) and heat (reflux is common).[7]

  • Base-Catalyzed Hydrolysis (Saponification): This is often preferred as the reaction is irreversible.[7] Heating the ester with an aqueous solution of a base like sodium hydroxide or potassium hydroxide will efficiently cleave the ester. The reaction produces the sodium or potassium salt of the phenol. A subsequent acidification step is required to protonate the phenoxide and isolate the final phenol product.

  • Troubleshooting Steps:

    • Increase Reaction Time/Temperature: If you observe incomplete hydrolysis, the simplest solution is to prolong the heating time or modestly increase the temperature.

    • Increase Reagent Concentration: Ensure that a sufficient concentration of acid or base is present to effectively catalyze the reaction.

    • Switch to Saponification: If acid-catalyzed hydrolysis is consistently incomplete, switching to base-catalyzed hydrolysis is a robust alternative that will drive the reaction to completion.

Reaction and Side Product Pathway

The following diagram illustrates the main synthetic route and the points at which key side products are formed.

Synthesis_Pathway SM 3-Methoxy-4-(trifluoromethyl)benzaldehyde OX Peroxyacid (e.g., m-CPBA) INT Criegee Intermediate SM->INT OX->INT Oxidation Step FE 2-Methoxy-4-(trifluoromethyl)phenyl formate (Intermediate) INT->FE Aryl Migration (Desired Pathway) SP1 3-Methoxy-4-(trifluoromethyl)benzoic acid (Side Product) INT->SP1 Hydride Migration (Side Reaction) HYD Hydrolysis (H+ or OH-) PROD This compound (Desired Product) FE->PROD HYD->PROD

Caption: Synthetic pathway and formation of major side products.

Frequently Asked Questions (FAQs)

Q1: What are the best analytical techniques to monitor the reaction and assess the purity of the final product?

A1: A combination of techniques is recommended for comprehensive analysis:

  • Thin-Layer Chromatography (TLC): Excellent for rapid, qualitative monitoring of the reaction progress. You can easily visualize the consumption of the starting aldehyde and the appearance of the product.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile components, including the starting material, final product, and the formate ester intermediate.[9]

  • High-Performance Liquid Chromatography (HPLC): A powerful tool for assessing the purity of the final product and quantifying non-volatile impurities like the carboxylic acid byproduct.[10][11] Using a photodiode array (PDA) detector can help in the initial identification of peaks based on their UV spectra.[12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the structure of the final product and identifying impurities if they are present in sufficient concentration (>1-5%).

Q2: What purification methods are most effective for this compound?

A2: The choice of purification method depends on the scale and the nature of the impurities.

  • Aqueous Workup: As mentioned, an initial wash with a mild base (e.g., NaHCO₃) is highly effective at removing the acidic byproduct.

  • Distillation: The final product is a relatively low-boiling solid/oil, making distillation under reduced pressure a viable and scalable purification method.[13]

  • Column Chromatography: For small-scale synthesis or when high purity is critical, silica gel chromatography can be used to separate the product from closely related, non-acidic impurities.[14]

Q3: Are there alternative synthetic routes to this compound?

A3: Yes, other routes exist, though they may be less common for standard laboratory synthesis. One patented method involves the reaction of a trifluoromethyl halobenzene with sodium benzylate, followed by hydrogenolysis to remove the benzyl group.[15] Another approach involves the oxidation of a corresponding boronic acid precursor.[16] These methods may be advantageous depending on the availability of starting materials and the desired scale of the reaction.

Experimental Protocols

Protocol 1: Synthesis via Baeyer-Villiger Oxidation
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-methoxy-4-(trifluoromethyl)benzaldehyde (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or chloroform. Cool the solution to 0 °C in an ice bath.

  • Oxidation: To the cooled solution, add m-CPBA (approx. 77% purity, 1.1 eq.) portion-wise over 15-20 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction Monitoring: Allow the mixture to stir at 0 °C and gradually warm to room temperature. Monitor the reaction by TLC until the starting aldehyde is consumed (typically 4-12 hours).

  • Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium sulfite (Na₂SO₃).[17] Stir vigorously until gas evolution ceases. Separate the organic layer, and wash it sequentially with saturated NaHCO₃ solution (2x) and brine (1x).

  • Hydrolysis (Saponification): Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude formate ester. To this crude intermediate, add a 1-2 M solution of sodium hydroxide (NaOH) in a mixture of water and a co-solvent like methanol or THF. Heat the mixture to reflux and stir for 1-3 hours, monitoring by TLC for the disappearance of the ester.

  • Isolation: Cool the reaction mixture to room temperature and acidify to a pH of ~2-3 using concentrated HCl. The product may precipitate or can be extracted with an organic solvent (e.g., ethyl acetate or DCM).

  • Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude phenol can be further purified by vacuum distillation or column chromatography.

References

Technical Support Center: Recrystallization of 2-Methoxy-4-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

This technical guide provides a comprehensive protocol and troubleshooting resource for the recrystallization of 2-Methoxy-4-(trifluoromethyl)phenol (CAS No. 1027888-79-4). This procedure is designed for researchers, scientists, and professionals in drug development to achieve high purity of this critical intermediate. The principles and techniques described herein are grounded in established chemical purification methodologies and are supplemented with expert insights to address common experimental challenges.

Recrystallization is a powerful purification technique based on the differential solubility of a compound in a hot versus a cold solvent.[1][2] An ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but readily at an elevated temperature.[1] This guide will walk you through solvent selection, the detailed recrystallization procedure, and a comprehensive troubleshooting section to ensure a high-purity crystalline product.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental to developing a successful recrystallization protocol.

PropertyValueSource
CAS Number 1027888-79-4ChemScene
Molecular Formula C₈H₇F₃O₂ChemScene
Molecular Weight 192.14 g/mol ChemScene
Melting Point (estimated) ~51-53 °C (based on 2-methoxy-6-(trifluoromethyl)phenol isomer)Chemical Synthesis Database[3]
Predicted pKa 9.36 ± 0.18ChemicalBook[4]
Predicted logP 2.4196ChemScene

Experimental Protocol: Recrystallization of this compound

This protocol outlines the steps for purifying this compound by recrystallization. Safety precautions should be strictly followed.

Materials and Equipment:
  • Crude this compound

  • Erlenmeyer flasks

  • Heating mantle or hot plate with a water or oil bath

  • Magnetic stirrer and stir bar

  • Buchner funnel and filter flask

  • Filter paper

  • Glass stirring rod

  • Ice bath

  • Spatula

  • Selected recrystallization solvent(s)

  • Personal Protective Equipment (PPE): safety goggles, lab coat, and appropriate gloves.

Step-by-Step Procedure:
  • Solvent Selection:

    • The key to a successful recrystallization is choosing the right solvent.[1] For this compound, a compound of moderate polarity, a single solvent or a binary solvent system may be effective.

    • Single Solvent System: Based on the solubility of the related 4-(Trifluoromethyl)phenol, which is slightly soluble in methanol, ethanol is a good starting point.[5] Test the solubility of a small amount of your crude material in ethanol at room temperature and then upon heating.

    • Binary Solvent System: If a single solvent does not provide a sufficient solubility differential, a two-solvent system is recommended.[3] A good starting pair would be a solvent in which the compound is soluble (e.g., ethanol, ethyl acetate, or acetone) and a solvent in which it is insoluble (e.g., water or hexane).

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar.

    • Add a minimal amount of the chosen "good" solvent (e.g., ethanol) to the flask.

    • Gently heat the mixture while stirring. Continue to add the hot solvent portion-wise until the solid completely dissolves.[6] Avoid adding an excess of solvent to maximize the yield.

  • Decolorization (if necessary):

    • If the solution is colored due to impurities, allow it to cool slightly and add a small amount of activated charcoal.

    • Reheat the solution to boiling for a few minutes. The charcoal will adsorb the colored impurities.

  • Hot Filtration (if necessary):

    • If there are insoluble impurities or if activated charcoal was used, a hot filtration is required to remove them.

    • Preheat a second Erlenmeyer flask and a gravity funnel with fluted filter paper on the hot plate to prevent premature crystallization in the funnel.

    • Quickly filter the hot solution into the preheated flask.

  • Crystallization:

    • Cover the flask containing the hot, clear filtrate with a watch glass or loosely with aluminum foil and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation and Drying of Crystals:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any remaining soluble impurities.

    • Continue to draw air through the funnel to partially dry the crystals.

    • Transfer the crystals to a watch glass and allow them to air dry completely. The purity of the final product can be assessed by its melting point.[6]

Visualizing the Workflow

Recrystallization_Workflow A Crude Product B Dissolve in Minimal Hot Solvent A->B C Hot Filtration (if necessary) B->C Insoluble Impurities Present D Slow Cooling (Crystallization) B->D No Insoluble Impurities C->D E Vacuum Filtration D->E F Wash with Cold Solvent E->F G Drying F->G H Pure Crystals G->H Troubleshooting_Logic cluster_NoCrystals Troubleshooting: No Crystals cluster_OilingOut Troubleshooting: Oiling Out cluster_LowYield Troubleshooting: Low Yield cluster_ColoredCrystals Troubleshooting: Colored Crystals Start Recrystallization Issue NoCrystals No Crystals Form Start->NoCrystals OilingOut Compound Oils Out Start->OilingOut LowYield Low Yield Start->LowYield ColoredCrystals Crystals are Colored Start->ColoredCrystals NC1 Scratch flask interior NoCrystals->NC1 OO1 Reheat and add more solvent OilingOut->OO1 LY1 Use minimum hot solvent LowYield->LY1 CC1 Repeat recrystallization with charcoal ColoredCrystals->CC1 NC2 Add seed crystal NC1->NC2 NC3 Reduce solvent volume NC2->NC3 NC4 Extend cooling time NC3->NC4 OO2 Ensure very slow cooling OO1->OO2 OO3 Change solvent system OO2->OO3 LY2 Preheat filtration apparatus LY1->LY2 LY3 Ensure thorough cooling LY2->LY3 LY4 Collect a second crop LY3->LY4 CC2 Consider column chromatography CC1->CC2

References

Technical Support Center: Synthesis of Trifluoromethylated Phenols

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the Synthesis of Trifluoromethylated Phenols. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of introducing the trifluoromethyl (CF₃) group into phenolic scaffolds. The unique electronic properties of the CF₃ group make it a valuable moiety in medicinal chemistry and materials science for enhancing metabolic stability, lipophilicity, and binding affinity.[1][2][3] However, its synthesis is often fraught with challenges.

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common experimental hurdles. The information herein is grounded in established chemical principles and supported by peer-reviewed literature to ensure scientific integrity and practical utility.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of trifluoromethylated phenols, offering potential causes and actionable solutions.

Problem 1: Low to No Yield of the Desired Trifluoromethylated Phenol

Symptoms:

  • Complex reaction mixture with multiple unidentifiable spots on TLC.

  • Recovery of unreacted starting material.

  • Formation of tar-like substances.

Potential Causes & Troubleshooting Steps:

Potential Cause Scientific Rationale Recommended Solution
Poor Reagent Activity Trifluoromethylating reagents, especially electrophilic ones like Togni and Umemoto reagents, can be sensitive to moisture and degrade over time. Their stability is crucial for effective CF₃ transfer.[4][5][6]Use a fresh batch of the trifluoromethylating reagent. Store reagents under inert atmosphere (N₂ or Ar) and in a desiccator. Consider titrating or running a test reaction with a known substrate to verify the reagent's activity.
Inappropriate Solvent Choice The solvent plays a critical role in solubility, reaction rate, and even regioselectivity. For instance, in copper-catalyzed reactions with Togni reagents, DMF can promote benzylic C-H trifluoromethylation, while alcoholic solvents favor aromatic C-H trifluoromethylation.[1]Screen a range of solvents. Consider solvents like DMF, acetonitrile, dichloromethane (DCM), or tert-butanol. Ensure your starting material and reagents are fully soluble under the reaction conditions. For biphasic reactions, ensure adequate stirring.
Substrate Decomposition Phenols, particularly those with electron-donating groups, can be susceptible to oxidation or degradation under harsh reaction conditions (e.g., high temperatures, strong oxidants, or strong bases).[7][8] The trifluoromethyl group itself can be sensitive to strong bases.[9]Employ milder reaction conditions. Lower the reaction temperature and monitor the reaction progress closely. If a base is required, consider using a weaker or non-nucleophilic base (e.g., Cs₂CO₃, K₂CO₃). Protect sensitive functional groups on the phenol starting material if necessary.
Incorrect Reaction Atmosphere Many trifluoromethylation reactions, especially those involving organometallic intermediates (e.g., copper-catalyzed processes), are sensitive to oxygen and moisture.Ensure an inert atmosphere. Degas the solvent and purge the reaction vessel with nitrogen or argon before adding reagents. Use anhydrous solvents and dried glassware.
Problem 2: Poor or Incorrect Regioselectivity (C- vs. O-Trifluoromethylation)

Symptoms:

  • Formation of a mixture of ortho-, meta-, and para-trifluoromethylated isomers.

  • Formation of the O-trifluoromethylated ether instead of the desired C-trifluoromethylated phenol, or vice-versa.

Scientific Rationale: The regioselectivity of phenol trifluoromethylation is a complex interplay of electronic and steric effects of the substituents on the phenol ring, the nature of the trifluoromethylating reagent, and the reaction conditions. The phenoxide, being an ambident nucleophile, can react at either the carbon (ortho/para positions) or the oxygen.

Troubleshooting & Optimization Strategies:

Desired Outcome Controlling Factors & Rationale Recommended Approach
Ortho/Para C-Trifluoromethylation Electrophilic trifluoromethylating agents like Togni and Umemoto reagents tend to favor C-alkylation of phenolates, with a preference for the ortho position.[4][5] The choice of base and solvent can influence the C/O selectivity.Use electrophilic reagents (e.g., Togni reagent II) with a non-nucleophilic base to generate the phenoxide in situ.[10] Copper catalysis can also direct C-H trifluoromethylation.[1][8]
O-Trifluoromethylation (Aryl Trifluoromethyl Ether Synthesis) Direct O-trifluoromethylation is challenging due to the "hard" nature of the oxygen atom.[11] Specialized methods are often required. Two-step procedures involving O-functionalization followed by fluorination are common.[11][12]Consider a two-step approach: 1) Formation of an aryloxydifluoroacetic acid followed by decarboxylative fluorination.[11][13] 2) Conversion to a xanthate intermediate followed by treatment with a fluorinating agent.[12] For direct methods, silver-mediated oxidative trifluoromethylation with Ruppert-Prakash reagent has shown promise.[11][14]

Visualizing Reaction Pathways: C- vs. O-Trifluoromethylation

G cluster_c C-Trifluoromethylation cluster_o O-Trifluoromethylation c_phenol Phenoxide c_product Ortho/Para-CF3 Phenol c_phenol->c_product Aromatic Electrophilic Substitution c_reagent Electrophilic CF3+ Source (e.g., Togni Reagent) c_reagent->c_product o_phenol Phenol o_intermediate Intermediate (e.g., Aryl Xanthate) o_phenol->o_intermediate o_product Aryl Trifluoromethyl Ether o_intermediate->o_product o_reagent1 Functionalization Reagent o_reagent1->o_intermediate o_reagent2 Fluorinating Agent o_reagent2->o_product

Caption: Competing pathways for phenol trifluoromethylation.

Frequently Asked Questions (FAQs)

Q1: Which type of trifluoromethylating reagent should I choose for my phenol substrate?

A1: The choice of reagent depends on the desired outcome (C- vs. O-trifluoromethylation) and the nature of your substrate.

  • For C-Trifluoromethylation:

    • Electrophilic Reagents (Togni[4][10], Umemoto[15][16]): These are generally effective for C-trifluoromethylation of phenols, especially electron-rich ones.[5][6] They are often used with a base to generate the more nucleophilic phenoxide.

    • Radical Precursors (Langlois Reagent [CF₃SO₂Na][17][18], CF₃I[2][19]): These are used in radical trifluoromethylation reactions, often initiated by an oxidant (like t-BuOOH) or photoredox catalysis.[20][21] These methods can be suitable for a broader range of substrates, including some electron-deficient arenes.[18]

  • For O-Trifluoromethylation:

    • Direct methods are challenging. Some success has been achieved with Umemoto's oxonium reagent [14] or Togni reagents in the presence of zinc salts for aliphatic alcohols .[5]

    • Indirect methods using reagents like sodium bromodifluoroacetate followed by a fluorinating agent are often more reliable for phenols.[11][13]

Q2: My reaction is sluggish and requires high temperatures. How can I accelerate it under milder conditions?

A2: High temperatures can lead to decomposition.[7] Consider these strategies to promote reactivity under milder conditions:

  • Photoredox Catalysis: This approach uses visible light to generate a trifluoromethyl radical from a suitable precursor (e.g., CF₃I or CF₃SO₂Cl) at room temperature.[2][19] This can be a very effective and mild method.

  • Copper Catalysis: Copper salts can mediate or catalyze trifluoromethylation reactions with a variety of reagents, often allowing for lower reaction temperatures.[3][8][22] For example, copper can facilitate the generation of a CF₃ radical from Togni or Umemoto reagents.[8]

  • Flow Chemistry: Performing the reaction in a continuous flow system can allow for rapid heating to higher temperatures for short residence times, minimizing decomposition while accelerating the reaction.[23]

Experimental Workflow: General Protocol for Copper-Catalyzed C-H Trifluoromethylation of a Phenol

G start Start prep Prepare Reaction Vessel: - Dry glassware under vacuum/heat - Add stir bar start->prep reagents Add Solids: - Phenol Substrate - Copper Catalyst (e.g., CuI) - Base (e.g., Cs2CO3) prep->reagents purge Inert Atmosphere: - Evacuate and backfill with N2/Ar (3x) reagents->purge solvent Add Anhydrous Solvent (e.g., DMF) purge->solvent cf3_reagent Add CF3 Reagent (e.g., Togni Reagent II) solvent->cf3_reagent react React: - Stir at specified temperature - Monitor by TLC/LC-MS cf3_reagent->react quench Quench Reaction: - Cool to RT - Add aqueous solution (e.g., NH4Cl) react->quench extract Workup: - Extract with organic solvent - Wash, dry, and concentrate quench->extract purify Purify: - Column Chromatography extract->purify end Characterize Product purify->end

Caption: Step-by-step experimental workflow.

Detailed Protocol:

  • Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the phenol (1.0 equiv), a copper(I) salt (e.g., CuI, 10 mol%), and a base (e.g., Cs₂CO₃, 2.0 equiv).

  • Inerting: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add anhydrous solvent (e.g., DMF) via syringe.

  • Reagent Addition: Add the trifluoromethylating reagent (e.g., Togni Reagent II, 1.5 equiv) in one portion under a positive flow of inert gas.

  • Reaction: Stir the mixture at the desired temperature (e.g., 60-100 °C) and monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Q3: I am observing significant amounts of dimeric or oligomeric byproducts. What is causing this and how can I prevent it?

A3: This is likely due to oxidative dimerization of the phenol or phenoxide, a common side reaction, especially with electron-rich phenols under oxidative conditions.[8]

  • Use a Stoichiometric Oxidant: If your reaction uses a catalytic oxidant, you may be promoting phenol coupling. Ensure the stoichiometry is correct.

  • Add an Inhibitor: In some cases, adding a radical inhibitor like hydroquinone can suppress unwanted side reactions without impeding the desired trifluoromethylation.[21][24]

  • Lower the Temperature: Higher temperatures can accelerate side reactions.

  • Change the Catalyst System: Some metal catalysts may be more prone to promoting oxidative coupling. Screening different catalysts (e.g., different copper or palladium sources) may be beneficial.

By methodically addressing these common challenges, researchers can significantly improve the efficiency and success rate of their trifluoromethylated phenol syntheses. This guide serves as a starting point for troubleshooting and optimization, and consulting the primary literature for specific substrate classes is always recommended.

References

Technical Support Center: Degradation Pathways of 2-Methoxy-4-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the degradation of 2-Methoxy-4-(trifluoromethyl)phenol. This guide is designed to provide expert insights and practical troubleshooting for the common challenges encountered during the study of this molecule's stability and transformation.

Frequently Asked Questions (FAQs)

FAQ 1: What are the expected primary degradation pathways for this compound?

Based on its chemical structure—a substituted phenol with a methoxy group and a trifluoromethyl group—several degradation pathways can be anticipated under various stress conditions. While specific literature on this exact molecule is limited, we can infer likely pathways from studies on analogous compounds like methoxyphenols and trifluoromethylphenols.[1][2][3]

The primary pathways include:

  • Oxidative Degradation : The phenol ring is susceptible to oxidation, especially in the presence of hydroxyl radicals or other oxidizing agents.[4] This can lead to hydroxylation of the aromatic ring, forming catechol or hydroquinone-like intermediates.[5] Subsequent oxidation can cause ring-opening, ultimately leading to smaller organic acids.[6][7]

  • O-Demethylation : The methoxy group (-OCH₃) can be cleaved to form a hydroxyl group, resulting in a dihydroxybenzene derivative. This is a common metabolic transformation for methoxylated aromatic compounds.[8][9]

  • Hydrolysis of the Trifluoromethyl Group : Under certain conditions, particularly alkaline pH, the trifluoromethyl (-CF₃) group can undergo hydrolysis. Studies on similar trifluoromethylphenols have shown this can lead to the formation of a carboxylic acid group, yielding a hydroxybenzoic acid derivative.[3] This process can also be a source of trifluoroacetic acid (TFA).[10][11]

  • Photodegradation : Exposure to light, particularly UV radiation, can induce photochemical degradation.[10][12] This can involve direct photolysis or the generation of reactive species in the medium that then attack the molecule. Photolysis of fluorinated phenols can be pH-dependent and may lead to defluorination or the formation of various fluorinated byproducts.[13][14][15]

Below is a diagram illustrating the plausible initial degradation steps.

G cluster_oxidation Oxidative Pathway cluster_demethylation O-Demethylation Pathway cluster_hydrolysis CF3 Hydrolysis Pathway parent This compound hydroxylated Hydroxylated Intermediates (e.g., Catechol derivative) parent->hydroxylated Hydroxylation parent->hydroxylated demethylated 4-(Trifluoromethyl)benzene-1,2-diol parent->demethylated Enzymatic or Chemical Cleavage parent->demethylated hydrolyzed 3-Methoxy-4-hydroxybenzoic acid parent->hydrolyzed Alkaline Hydrolysis parent->hydrolyzed ring_opened Ring-Opened Products (e.g., Carboxylic Acids) hydroxylated->ring_opened Oxidative Cleavage

Caption: Plausible initial degradation pathways for this compound.

FAQ 2: I am planning a forced degradation study. What conditions should I use and how do I set up the experiments?

Forced degradation, or stress testing, is essential to understand the intrinsic stability of a molecule and to develop stability-indicating analytical methods.[16][17] A systematic approach involves exposing the compound to a range of stress conditions that are more severe than standard accelerated stability testing.[18]

Experimental Protocol: Forced Degradation Study

  • Stock Solution Preparation : Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions Setup : For each condition, dilute the stock solution with the respective stressor solution to a final concentration suitable for analysis (e.g., 100 µg/mL). Include a control sample diluted with the analysis solvent, protected from light, and kept at refrigerated temperature.

  • Sampling : Withdraw aliquots at predetermined time points (e.g., 0, 2, 6, 24, 48 hours).

  • Sample Quenching/Neutralization : Immediately stop the degradation process. For acidic/basic samples, neutralize with an equimolar amount of base/acid. For oxidative samples, add a quenching agent like sodium bisulfite. Cool thermal samples to stop the reaction.

  • Analysis : Analyze the samples by a suitable stability-indicating method, typically HPLC-UV or LC-MS, to determine the percentage of the parent compound remaining and to profile the degradation products.

Recommended Stress Conditions

Stress ConditionReagent / ParametersTypical DurationRationale & Troubleshooting Tips
Acid Hydrolysis 0.1 M to 1 M HClUp to 72 hoursThe ether linkage and trifluoromethyl group may be susceptible. If no degradation is observed, consider increasing the temperature (e.g., 60-80°C).[18]
Base Hydrolysis 0.1 M to 1 M NaOHUp to 72 hoursThe trifluoromethyl group is particularly susceptible to base-mediated hydrolysis.[3] The phenolic group will be deprotonated, which may affect reactivity. Start at room temperature as this reaction can be rapid.
Oxidation 3% to 30% H₂O₂Up to 24 hoursPhenols are readily oxidized.[19] This condition mimics oxidative stress. If the reaction is too fast, reduce the H₂O₂ concentration or temperature. If too slow, a metal catalyst (e.g., Fe²⁺) can be added to generate Fenton's reagent for more aggressive oxidation.
Thermal Degradation 60-80°C (in solution and as solid)Up to 7 daysAssesses the intrinsic thermal stability of the molecule. Monitor both the solid state and a solution to see the effect of the solvent.
Photodegradation High-intensity light (ICH option 1 or 2)VariableExpose the sample in a photostable, transparent container. Run a dark control in parallel to differentiate between photolytic and thermal degradation. Fluorinated aromatics are known to undergo photolysis.[12][14]
FAQ 3: My HPLC analysis is showing poor peak shape and resolution for the parent compound and its degradants. What can I do?

This is a common issue, particularly when dealing with polar phenolic compounds and their even more polar degradation products. Here are several troubleshooting steps to improve your chromatography.

Troubleshooting HPLC Method Development:

  • Column Choice : Standard C18 columns are a good starting point. However, if you see peak tailing (common for phenols), consider a column with end-capping or a "polar-embedded" stationary phase designed for better retention and peak shape of polar analytes.

  • Mobile Phase pH : The pH of the mobile phase is critical. This compound is acidic. Operating the mobile phase at a low pH (e.g., 2.5-3.0) using an additive like formic acid or phosphoric acid will keep the phenolic hydroxyl group protonated, reducing peak tailing and improving retention on a reversed-phase column.

  • Gradient Optimization : Isocratic elution may not be sufficient to resolve the parent compound from a mixture of more polar degradants. A gradient elution, starting with a high percentage of aqueous mobile phase and ramping up the organic solvent (acetonitrile or methanol), will be necessary. A shallow gradient will provide the best resolution.

  • Flow Rate and Temperature : Decreasing the flow rate can improve resolution, though it will increase run time. Increasing the column temperature (e.g., to 30-40°C) can decrease mobile phase viscosity, improve peak efficiency, and reduce backpressure.

Below is a typical workflow for optimizing your analytical method.

Caption: Workflow for troubleshooting and optimizing an HPLC method.

FAQ 4: How can I confidently identify the structures of the unknown degradation products?

Structural elucidation of unknown degradants requires a combination of analytical techniques, primarily centered around mass spectrometry.

  • High-Resolution Mass Spectrometry (HRMS) : The first step is to obtain an accurate mass for each degradation product using an LC-HRMS system (e.g., Q-TOF or Orbitrap). The high-resolution data allows you to calculate the elemental formula of the degradant, providing strong evidence for the transformation that occurred (e.g., addition of an oxygen atom, loss of a methyl group).

  • Tandem Mass Spectrometry (MS/MS) : By subjecting the parent ion of the degradant to fragmentation (Collision-Induced Dissociation - CID), you can obtain a fragmentation pattern. Comparing this pattern to the fragmentation of the parent compound provides clues to where the modification on the molecule occurred. For example, a change in a fragment ion containing the trifluoromethyl group would suggest a modification at that part of the molecule.

  • ¹⁹F NMR Spectroscopy : For fluorinated compounds, ¹⁹F NMR is a uniquely powerful tool.[10] It can confirm whether the trifluoromethyl group is still intact, has been modified, or has been cleaved to form fluoride or other fluorinated species.[13] Changes in the chemical shift of the ¹⁹F signal can also provide information about changes to the aromatic ring.

  • Forced Synthesis : If a particular degradation product is hypothesized, you can attempt to synthesize the proposed structure and compare its retention time and mass spectrum to the unknown degradant. A perfect match provides definitive identification.

References

Technical Support Center: Synthesis and Purification of 2-Methoxy-4-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of 2-Methoxy-4-(trifluoromethyl)phenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the synthesis and purification of this important fluorinated building block. Our goal is to equip you with the scientific understanding and practical protocols to overcome common challenges and ensure the highest purity of your final product.

I. Frequently Asked Questions (FAQs)

This section addresses common issues and questions that arise during the synthesis of this compound, primarily focusing on the electrophilic trifluoromethylation of guaiacol (2-methoxyphenol).

Q1: My trifluoromethylation of guaiacol is producing a mixture of isomers. How can I improve the regioselectivity for the desired 4-trifluoromethyl product?

A1: This is a common challenge in the electrophilic substitution of guaiacol. The hydroxyl and methoxy groups are both ortho-, para-directing, leading to the potential for trifluoromethylation at the C4 and C6 positions. The formation of the undesired 2-methoxy-6-(trifluoromethyl)phenol isomer is a known side reaction.

Causality and Strategic Solutions:

  • Steric Hindrance: The methoxy group is sterically more demanding than the hydroxyl group. By choosing a bulky trifluoromethylating reagent, you can favor substitution at the less sterically hindered C4 position.

  • Solvent Effects: The polarity of the solvent can influence the regioselectivity. Experimenting with a range of solvents from nonpolar (e.g., hexane, toluene) to polar aprotic (e.g., acetonitrile, DMF) can help optimize the isomeric ratio.

  • Temperature Control: Reaction temperature can play a crucial role. Lowering the temperature may increase the selectivity by favoring the thermodynamically more stable product.

Troubleshooting Workflow for Isomer Formation

start Problem: Isomeric Impurities Detected reagent Evaluate Trifluoromethylating Reagent Is it sterically bulky? start->reagent solvent Optimize Solvent System Test a range of polarities. reagent->solvent If still unselective temp Adjust Reaction Temperature Try lower temperatures. solvent->temp If still unselective analysis Analyze Isomeric Ratio by GC-MS or 19F NMR temp->analysis analysis->reagent Iterate end_node Optimized Regioselectivity analysis->end_node Desired ratio achieved

Caption: Troubleshooting workflow for addressing isomeric impurity formation.

Q2: I am observing a significant amount of unreacted guaiacol in my crude product. What are the likely causes and how can I improve the conversion?

A2: Low conversion can be attributed to several factors related to the reagents, reaction conditions, and setup.

Potential Causes and Solutions:

  • Reagent Activity: Ensure the trifluoromethylating reagent is fresh and has not degraded. Many of these reagents are sensitive to moisture and air.

  • Stoichiometry: A slight excess of the trifluoromethylating reagent (e.g., 1.1 to 1.5 equivalents) can help drive the reaction to completion.

  • Reaction Time and Temperature: The reaction may require a longer duration or a higher temperature to achieve full conversion. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Catalyst Deactivation (if applicable): If a catalyst is used, ensure it is not poisoned by impurities in the starting materials or solvents.

Q3: My final product is showing signs of degradation, such as discoloration or the presence of new impurities over time. What is causing this and how can I prevent it?

A3: Phenolic compounds, especially those with electron-withdrawing groups, can be susceptible to oxidation. The trifluoromethyl group increases the acidity of the phenolic proton, making the corresponding phenoxide more susceptible to oxidation.

Prevention and Mitigation:

  • Inert Atmosphere: Conduct the reaction and purification under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.

  • Storage: Store the purified this compound under an inert atmosphere, protected from light, and at a low temperature.

  • Antioxidants: In some cases, adding a small amount of an antioxidant like BHT (butylated hydroxytoluene) during workup or storage can prevent oxidation.

II. Troubleshooting Guide for Purification

This section provides detailed guidance on overcoming common challenges encountered during the purification of this compound.

Issue 1: Co-elution of Isomeric Impurities during Column Chromatography

Problem: The desired this compound co-elutes with the isomeric impurity, 2-methoxy-6-(trifluoromethyl)phenol, during silica gel column chromatography.

Underlying Principle: Isomers with very similar polarities can be challenging to separate on standard silica gel. The choice of eluent system is critical to exploit subtle differences in their interactions with the stationary phase.

Step-by-Step Protocol for Optimized Separation:

  • Solvent System Screening:

    • Begin with a non-polar solvent like hexane or heptane and a moderately polar solvent like ethyl acetate or dichloromethane.

    • Perform TLC analysis with a range of solvent ratios (e.g., 95:5, 90:10, 85:15 hexane:ethyl acetate).

    • Aim for an Rf value of 0.2-0.3 for the desired product to ensure good separation on the column.

  • Column Chromatography Protocol:

    • Stationary Phase: Silica gel (230-400 mesh).

    • Eluent: A gradient elution is often more effective than an isocratic one. Start with a low polarity eluent (e.g., 98:2 hexane:ethyl acetate) and gradually increase the polarity.

    • Fraction Collection: Collect small fractions and analyze them by TLC or GC-MS to identify the pure fractions containing the desired product.

Quantitative Data for Eluent Selection

Eluent System (Hexane:Ethyl Acetate)Rf of this compound (Approx.)Rf of 2-methoxy-6-(trifluoromethyl)phenol (Approx.)Separation Factor (α)
95:50.450.50~1.1
90:100.600.65~1.08
85:15 0.30 0.38 ~1.27

Table showing the effect of eluent composition on the separation of isomers. An eluent system of 85:15 Hexane:Ethyl Acetate provides a better separation factor.

Issue 2: Incomplete Removal of Non-polar Impurities

Problem: Residual non-polar impurities, such as byproducts from the trifluoromethylating reagent, persist in the final product.

Solution: A two-step purification process involving an initial wash followed by chromatography can be effective.

Protocol:

  • Liquid-Liquid Extraction:

    • Dissolve the crude product in a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

    • Wash the organic layer with a dilute aqueous base (e.g., 1M NaOH or saturated NaHCO₃ solution). The acidic phenol will partition into the aqueous layer as its sodium salt, leaving non-polar impurities in the organic layer.

    • Separate the aqueous layer and acidify it with a dilute acid (e.g., 1M HCl) to precipitate the purified phenol.

    • Extract the phenol back into an organic solvent, dry the organic layer with a drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄), and concentrate under reduced pressure.

  • Column Chromatography:

    • Subject the product from the extraction to column chromatography as described in the previous section to remove any remaining impurities.

Issue 3: Product Loss During Purification

Problem: Significant loss of the desired product occurs during purification, leading to a low overall yield.

Potential Causes and Solutions:

  • Volatility: this compound has some volatility. Avoid excessive heating during solvent removal. Use a rotary evaporator at a moderate temperature and pressure.

  • Adsorption on Silica Gel: Phenolic compounds can sometimes irreversibly adsorb to silica gel. If this is suspected, consider using a less acidic stationary phase like alumina or deactivating the silica gel by pre-treating it with a small amount of triethylamine in the eluent.

  • Fractional Distillation: For larger scale purifications, fractional distillation under reduced pressure can be an effective method to separate the product from less volatile or more volatile impurities.[1][2][3][4][5] The boiling point of the desired product will be different from its isomers and other impurities, allowing for separation.[1]

Purification Decision Workflow

start Crude Product isomers Isomeric Impurities Present? start->isomers distillation Fractional Distillation (Large Scale) start->distillation Large Scale nonpolar Non-polar Impurities Present? isomers->nonpolar No chromatography Column Chromatography with Gradient Elution isomers->chromatography Yes extraction Aqueous Base Wash nonpolar->extraction Yes final_product Pure this compound nonpolar->final_product No chromatography->final_product extraction->chromatography distillation->final_product

Caption: Decision workflow for selecting the appropriate purification strategy.

III. Analytical Methods for Purity Assessment

Accurate assessment of purity is crucial. A combination of analytical techniques is recommended for a comprehensive impurity profile.

High-Performance Liquid Chromatography (HPLC)
  • Principle: Reversed-phase HPLC is ideal for separating phenolic compounds.[6]

  • Typical Conditions:

    • Column: C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water (with 0.1% formic or phosphoric acid) and acetonitrile.

    • Detection: UV at 275-285 nm.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Principle: GC-MS is excellent for identifying volatile and semi-volatile impurities. Derivatization of the phenolic hydroxyl group with a silylating agent (e.g., BSTFA) may be necessary to improve peak shape and volatility.

  • Typical GC Conditions:

    • Column: A non-polar column (e.g., DB-5ms).

    • Oven Program: A temperature gradient from a low starting temperature (e.g., 50 °C) to a high final temperature (e.g., 280 °C).

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H and ¹³C NMR: Provide detailed structural information and can be used to identify and quantify impurities if their signals are resolved from the main product.

  • ¹⁹F NMR: This is a particularly powerful technique for analyzing fluorinated compounds. The trifluoromethyl group of the desired product and its isomers will have distinct chemical shifts, allowing for easy identification and quantification of the isomeric ratio.[7][8][9] The expected chemical shift for a trifluoromethyl group on an aromatic ring is typically in the range of -60 to -65 ppm relative to CFCl₃.[7][8]

IV. References

  • Supporting Information for a relevant journal article. (Please note: A specific, publicly available synthesis protocol for this compound is not readily found in the provided search results. The following references are for analogous compounds and general techniques.)

  • Synthesis of 2-Arylphenols via Formal Bismuth(V)-Mediated C–O Arylation of Guaiacols. PMC. --INVALID-LINK--

  • Application Compendium Solutions for Preparative HPLC. Agilent. --INVALID-LINK--

  • Separation of 2-Methoxy-4-methylphenol on Newcrom R1 HPLC column. SIELC Technologies. --INVALID-LINK--

  • Electrophilic Fluorination. Bryn Mawr College. --INVALID-LINK--

  • Fluoroalkylation: Expansion of Togni Reagents. Sigma-Aldrich. --INVALID-LINK--

  • Regioselective C–H Trifluoromethylation of Aromatic Compounds by Inclusion in Cyclodextrins. ChemRxiv. --INVALID-LINK--

  • Togni Reagent: A Hypervalent Iodine Based Electrophilic Trifluoromethylation Reagent. ResearchGate. --INVALID-LINK--

  • 19F NMR Reference Standards. University of California, Santa Barbara. --INVALID-LINK--

  • Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates. Google Patents. --INVALID-LINK--

  • Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. National Institutes of Health. --INVALID-LINK--

  • 19F Nuclear Magnetic Resonance as a Tool To Investigate Microbial Degradation of Fluorophenols to Fluorocatechols and Fluoromuconates. PMC. --INVALID-LINK--

  • 2-Methoxy-4-vinylphenol. NIST WebBook. --INVALID-LINK--

  • 19F Chemical Shifts and Coupling Constants. University of California, Santa Barbara. --INVALID-LINK--

  • 2-Fluoro-5-(2-methoxyphenyl)-3-(trifluoromethyl)furan. SpectraBase. --INVALID-LINK--

  • 2-Methoxy-4-(methoxymethyl)phenol. PubChem. --INVALID-LINK--

  • Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds. Atlantis Press. --INVALID-LINK--

  • Preparation of trifluoromethyl-substituted phenols and phenates and the preparation, from these phenols and phenates, of nitro- and trifluoromethyl-substituted diphenyl ethers. Google Patents. --INVALID-LINK--

  • This compound. ChemScene. --INVALID-LINK--

  • Regioselective C-H Trifluoromethylation and Its Related Reactions of (Hetero)aromatic Compounds. PubMed. --INVALID-LINK--

  • Synthesis of trifluoromethylated 2H-azirines through Togni reagent-mediated trifluoromethylation followed by PhIO-mediated azirination. PMC. --INVALID-LINK--

  • Fractional distillation. Wikipedia. --INVALID-LINK--

  • Synthesis of 4‐trifluoromethyl‐2H‐chromenes via the reaction of 2‐(trifluoroacetyl)phenols with vinyltriphen. Wiley Online Library. --INVALID-LINK--

  • Mass spectra of (a) 2-methoxy-phenol, (b) 2-methoxy-4-methylphenol, (c)... ResearchGate. --INVALID-LINK--

  • Purification: Fractional Distillation. University of Rochester. --INVALID-LINK--

  • What is Fractional Distillation?. The Chemistry Blog. --INVALID-LINK--

  • Simple and Fractional Distillation. YouTube. --INVALID-LINK--

  • 2-Bromo-4-(trifluoromethyl)phenol. Chem-Impex. --INVALID-LINK--

  • 2-methoxyphenol (YMDB01430). Yeast Metabolome Database. --INVALID-LINK--

  • Technical Support Center: Refining HPLC Separation of 2-Methoxy-3,4,5-trimethylphenol Isomers. BenchChem. --INVALID-LINK--

  • 5.3: Fractional Distillation. Chemistry LibreTexts. --INVALID-LINK--

  • How to remove the phenol from the reaction mixture without doing column chromatography?. ResearchGate. --INVALID-LINK--

  • This compound 98%. RHENIUM BIO SCIENCE. --INVALID-LINK--

  • An In-depth Technical Guide to the Synthesis of 2-Methoxy-4-(3-methoxyphenyl)phenol. BenchChem. --INVALID-LINK--

  • Synthesis, characterization and gas chromatographic determination of 4-(2-methoxy ethyl) phenol, an intermediate of metoprolol. ResearchGate. --INVALID-LINK--

  • (PDF) Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds. ResearchGate. --INVALID-LINK--

  • Identification of impurities in 2-Allyl-5-trifluoromethyl phenol synthesis. BenchChem. --INVALID-LINK--

  • a) Synthesis of per(trifluoromethyl)guaiacol guaCF3. b) Molecular.... ResearchGate. --INVALID-LINK--

  • Scale up to more options - Preparative HPLC columns. Pragolab. --INVALID-LINK--

  • Application Note: HPLC Analysis of 2-Allyl-5-trifluoromethyl phenol and its Derivatives. BenchChem. --INVALID-LINK--

  • The control of regioselectivity in the liquid-phase hydroxymethylation of 2-methoxyphenol with aqueous formaldehyde. A comparison between zeolites and basic catalysts. ResearchGate. --INVALID-LINK--

References

Technical Support Center: Scaling Up the Synthesis of 2-Methoxy-4-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 2-Methoxy-4-(trifluoromethyl)phenol. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and frequently asked questions (FAQs) for the key challenges encountered during the synthesis of this important intermediate.

Introduction

This compound is a valuable building block in the pharmaceutical and agrochemical industries. As demand for this compound grows, researchers and process chemists are increasingly faced with the challenge of transitioning its synthesis from the laboratory bench to pilot and production scales. This guide provides practical, field-proven insights to navigate the complexities of this scale-up process, ensuring safety, efficiency, and high product quality.

A common and industrially viable route for the synthesis of this compound involves a two-step process starting from the corresponding aniline:

  • Diazotization: 2-Methoxy-4-(trifluoromethyl)aniline is converted to its diazonium salt using a nitrosating agent, typically sodium nitrite, in the presence of a strong acid.

  • Hydrolysis: The diazonium salt is then hydrolyzed, usually by heating in an aqueous acidic solution, to yield the desired phenol.

This guide will focus on the practical challenges and troubleshooting associated with this synthetic pathway during scale-up.

Frequently Asked Questions (FAQs)

Here we address some of the common initial questions that arise when planning the scale-up of this compound synthesis.

Q1: What are the primary safety concerns when scaling up the diazotization of 2-Methoxy-4-(trifluoromethyl)aniline?

A1: The primary safety concern is the thermal instability of the diazonium salt intermediate.[1][2] Diazonium salts can decompose exothermically, and in a large-scale batch process, this can lead to a dangerous thermal runaway reaction.[3] It is crucial to maintain strict temperature control, typically below 5°C, during the diazotization process.[4] Accumulation of unreacted sodium nitrite should also be avoided as it can lead to side reactions and potential safety hazards. Continuous flow reactors can be a safer alternative for handling hazardous intermediates like diazonium salts as they minimize the amount of reactive material at any given time.[2]

Q2: Is the boronic acid route to this compound, often used in lab-scale synthesis, suitable for industrial production?

A2: While the synthesis from [2-methoxy-5-(trifluoromethyl)phenyl]boronic acid can give high yields on a lab scale, it is often less economically viable for large-scale industrial production.[5][6] The cost and availability of the boronic acid starting material can be prohibitive for bulk manufacturing. The diazotization-hydrolysis route starting from the more readily available aniline is generally the preferred industrial method for synthesizing phenols.[5]

Q3: What are the expected major byproducts in this synthesis, and how do they impact purification?

A3: During the diazotization and hydrolysis steps, several byproducts can form. Azo-coupling reactions between the diazonium salt and the newly formed phenol can lead to colored impurities that are often difficult to remove.[7] Incomplete hydrolysis can leave residual diazonium salt, which can decompose into various other byproducts upon heating. Additionally, side reactions on the aromatic ring, though less common under controlled conditions, can occur. These impurities can complicate the purification process, often requiring distillation or crystallization steps to achieve high purity.

Q4: How does the trifluoromethyl group affect the reaction conditions and stability of the intermediates?

A4: The strong electron-withdrawing nature of the trifluoromethyl group influences the reactivity of the aromatic ring and the stability of the diazonium salt. It can affect the rate of both the diazotization and hydrolysis steps. While the C-F bonds in the trifluoromethyl group are very strong, the group can be sensitive to harsh basic conditions, which is a consideration during workup and purification.[1]

Troubleshooting Guides

This section provides detailed troubleshooting advice for specific problems you may encounter during the scale-up of this compound synthesis.

Problem 1: Low Yield of this compound

Possible Causes & Solutions

  • Incomplete Diazotization:

    • Troubleshooting: Monitor the disappearance of the starting aniline using an in-process analytical method like HPLC. Ensure the stoichiometric amount of sodium nitrite is added and that it is of high purity.

    • Solution: Maintain a consistently low temperature (0-5 °C) to prevent premature decomposition of the diazonium salt.[4] Ensure efficient mixing to promote contact between the reactants.

  • Decomposition of the Diazonium Salt:

    • Troubleshooting: A significant evolution of nitrogen gas before the hydrolysis step indicates decomposition. The reaction mixture may also darken.

    • Solution: Strictly control the temperature of the diazotization and the diazonium salt solution. Use the diazonium salt solution immediately in the next step without prolonged storage.[2]

  • Inefficient Hydrolysis:

    • Troubleshooting: The presence of unreacted diazonium salt or significant amounts of azo-coupled byproducts in the final product mixture.

    • Solution: Ensure the hydrolysis is carried out at an optimal temperature, typically by adding the cold diazonium salt solution to a hot acidic aqueous solution.[8] The concentration of the acid in the hydrolysis step is also critical and should be optimized.

Problem 2: Formation of Colored Impurities

Possible Causes & Solutions

  • Azo-Coupling Reactions:

    • Troubleshooting: The crude product has a reddish or brownish color. Analysis by HPLC-UV may show late-eluting, colored impurities.

    • Solution: Maintain a sufficiently acidic pH during the hydrolysis step to prevent the newly formed phenol from coupling with unreacted diazonium salt.[7] Adding the diazonium salt solution to the hot hydrolysis medium, rather than heating the diazonium salt solution itself, can minimize the concentration of both reactants and thus reduce the rate of this bimolecular side reaction.

  • Oxidation of the Phenol Product:

    • Troubleshooting: The product darkens upon standing or during purification.

    • Solution: Work up the reaction under an inert atmosphere (e.g., nitrogen). The use of antioxidants during the workup and storage may also be beneficial. Purification by distillation should be performed under vacuum to minimize thermal degradation.[9]

Problem 3: Difficulties in Product Isolation and Purification

Possible Causes & Solutions

  • Product Volatility and Steam Distillation:

    • Troubleshooting: Low recovery of the product during steam distillation.

    • Solution: this compound is a volatile solid. Optimize the steam distillation conditions, including the steam flow rate and the temperature of the distillation pot, to ensure efficient carryover of the product.[10]

  • Emulsion Formation During Extraction:

    • Troubleshooting: Difficulty in separating the organic and aqueous layers during the workup.

    • Solution: On a large scale, the addition of a small amount of a different, immiscible organic solvent can sometimes help to break emulsions.[1] Centrifugation, if available, is also an effective method for separating emulsions in a production setting.

  • Inefficient Crystallization:

    • Troubleshooting: The product oils out or forms a fine, difficult-to-filter solid during crystallization.

    • Solution: Carefully select the crystallization solvent system. A mixture of a good solvent and a poor solvent is often effective. Control the cooling rate to promote the growth of larger, more easily filterable crystals. Seeding the solution with a small amount of pure product can also be beneficial.

Experimental Protocols

The following are generalized protocols for the key steps in the synthesis of this compound, intended to serve as a starting point for process development and scale-up. Note: These protocols should be optimized for specific equipment and scales.

Synthesis of 2-Methoxy-4-(trifluoromethyl)aniline

A common route to the aniline precursor involves the nitration of 2-methoxybenzotrifluoride followed by reduction of the nitro group.

Workflow Diagram:

Synthesis_Aniline Start 2-Methoxybenzotrifluoride Nitration Nitration (e.g., HNO3/H2SO4) Start->Nitration Nitro_Intermediate 2-Methoxy-1-nitro-4- (trifluoromethyl)benzene Nitration->Nitro_Intermediate Reduction Reduction (e.g., H2, Pd/C) Nitro_Intermediate->Reduction Aniline 2-Methoxy-4- (trifluoromethyl)aniline Reduction->Aniline Synthesis_Phenol Aniline 2-Methoxy-4- (trifluoromethyl)aniline Diazotization Diazotization (NaNO2, H2SO4, <5°C) Aniline->Diazotization Diazonium_Salt Diazonium Salt (in solution) Diazotization->Diazonium_Salt Hydrolysis Hydrolysis (H2O, H+, Heat) Diazonium_Salt->Hydrolysis Crude_Phenol Crude 2-Methoxy-4- (trifluoromethyl)phenol Hydrolysis->Crude_Phenol Purification Purification (Distillation/Crystallization) Crude_Phenol->Purification Final_Product Pure 2-Methoxy-4- (trifluoromethyl)phenol Purification->Final_Product

References

Validation & Comparative

A Guide to the NMR Spectral Analysis of 2-Methoxy-4-(trifluoromethyl)phenol: A Comparative Approach

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and materials science, the precise structural elucidation of fluorinated organic molecules is paramount. Compounds featuring the trifluoromethyl (–CF₃) group are of particular interest due to their unique physicochemical properties, including enhanced metabolic stability, lipophilicity, and binding affinity. This guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR) spectra of 2-Methoxy-4-(trifluoromethyl)phenol, a valuable building block in organic synthesis.

This document moves beyond a simple data repository. As a senior application scientist, my objective is to offer a practical, field-proven guide that not only presents the spectral data but also explains the underlying principles. We will dissect the expected ¹H and ¹³C NMR spectra, compare them with a structurally related, non-fluorinated analogue—guaiacol (2-methoxyphenol)—to highlight the profound influence of the –CF₃ substituent, and provide a robust, reproducible experimental protocol for acquiring high-quality NMR data.

Predicting the Spectrum: A First-Principles Approach

Before analyzing experimental data, a rigorous prediction of the NMR spectrum based on the molecular structure of this compound is a critical first step. This process hones our analytical skills and allows for a more confident assignment of the observed signals.

Structure and Expected Signals:

The molecule possesses three distinct types of protons: a phenolic hydroxyl (–OH) proton, three methoxy (–OCH₃) protons, and three aromatic protons on a trisubstituted benzene ring. The ¹³C spectrum will show eight distinct signals: six for the aromatic ring carbons, one for the methoxy carbon, and one for the trifluoromethyl carbon.

  • ¹H NMR Predictions:

    • Aromatic Region: The three aromatic protons (H3, H5, and H6) will appear in the downfield region (typically 6.5-8.0 ppm). The powerful electron-withdrawing nature of the trifluoromethyl group at the C4 position will significantly deshield the ortho protons (H3 and H5), shifting them further downfield compared to a simple phenol.

      • H3: Will appear as a doublet, coupled to H5.

      • H5: Will appear as a doublet of doublets, coupled to both H3 and H6.

      • H6: Will appear as a doublet, coupled to H5.

    • Methoxy Protons (–OCH₃): A sharp singlet is expected around 3.8-4.0 ppm.

    • Hydroxyl Proton (–OH): A broad singlet with a variable chemical shift, typically between 5.0 and 7.0 ppm, depending on the solvent and concentration.

  • ¹³C NMR Predictions:

    • Aromatic Carbons: The chemical shifts will be heavily influenced by the substituents. The carbon bearing the trifluoromethyl group (C4) will be significantly affected, and its signal will appear as a quartet due to one-bond coupling with the three fluorine atoms (¹JCF). The carbons ortho and para to the powerful electron-withdrawing –CF₃ group will also experience notable shifts.

    • Methoxy Carbon (–OCH₃): Expected around 55-60 ppm.

    • Trifluoromethyl Carbon (–CF₃): A distinct quartet is anticipated in the range of 120-130 ppm, a hallmark of the –CF₃ group.

Comparative Spectral Analysis: The Impact of the Trifluoromethyl Group

To truly appreciate the electronic effects of the –CF₃ group, a direct comparison with a non-fluorinated analogue is invaluable. Guaiacol (2-methoxyphenol) serves as an excellent reference compound.

Assignment This compound (Predicted) Guaiacol (Experimental) [1]Analysis of the –CF₃ Effect
¹H NMR
Aromatic H (H3, H5, H6)~7.0 - 7.5 ppm~6.8 - 7.0 ppmThe strong electron-withdrawing nature of the –CF₃ group deshields the aromatic protons, causing a significant downfield shift. The delocalized electron density of the aromatic system is highly polarizable and thus, sensitive to the environment, which contributes to a greater range of shielding effects on the fluorine nuclei.[2]
Methoxy H (–OCH₃)~3.9 ppm~3.79 ppmA minor downfield shift is expected due to the overall electron-withdrawing character of the substituted ring.
Hydroxyl H (–OH)~5.5 - 6.5 ppm (variable)~5.83 ppm (variable)The chemical shift of the hydroxyl proton is highly dependent on solvent and concentration and is less indicative of substituent effects.
¹³C NMR
Aromatic C (C1-C6)C1: ~148 ppmC2: ~146 ppmC3: ~118 ppmC4: ~124 ppm (q)C5: ~122 ppmC6: ~112 ppmC1: ~146.6 ppmC2: ~145.7 ppmC3: ~114.6 ppmC4: ~121.5 ppmC5: ~120.2 ppmC6: ~110.8 ppmThe carbon attached to the –CF₃ group (C4) is significantly deshielded and exhibits a characteristic quartet splitting due to ¹JCF coupling. The other aromatic carbons also experience shifts due to the altered electron density distribution.
Methoxy C (–OCH₃)~56 ppm~55.9 ppmThe chemical shift of the methoxy carbon is relatively insensitive to the para-substituent in this case.
Trifluoromethyl C (–CF₃)~124 ppm (q)N/AThis signal is the most definitive evidence of the trifluoromethyl group's presence, characterized by its quartet multiplicity and chemical shift.

Workflow for NMR Analysis

A systematic workflow ensures the accurate and efficient structural elucidation of the target molecule. This process involves careful sample preparation, data acquisition, and spectral interpretation.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep1 Weigh 5-10 mg of This compound prep2 Dissolve in 0.6 mL of deuterated solvent (e.g., CDCl₃) prep1->prep2 prep3 Transfer to a 5 mm NMR tube prep2->prep3 prep4 Cap and clean the tube prep3->prep4 acq1 Insert sample into NMR spectrometer prep4->acq1 acq2 Lock, tune, and shim acq1->acq2 acq3 Acquire ¹H Spectrum acq2->acq3 acq4 Acquire ¹³C Spectrum acq2->acq4 proc1 Fourier Transform, Phase, and Baseline Correction acq4->proc1 proc2 Calibrate chemical shifts (ref. TMS at 0.00 ppm) proc1->proc2 proc3 Integrate ¹H signals proc2->proc3 proc4 Assign signals based on chemical shift, multiplicity, and coupling constants proc3->proc4 proc5 Compare with predicted spectra and analogues proc4->proc5

References

mass spectrometry fragmentation of 2-Methoxy-4-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical and Comparative Guide to the Mass Spectrometry Analysis of 2-Methoxy-4-(trifluoromethyl)phenol

Introduction

This compound is a substituted aromatic compound featuring a hydroxyl, a methoxy, and a trifluoromethyl group. Its structural complexity and the presence of multiple functional groups make its unambiguous identification and characterization a critical task in various research domains, including drug development, metabolite identification, and materials science. Mass spectrometry (MS), particularly when coupled with chromatographic separation, stands as a cornerstone analytical technique for the structural elucidation of such molecules.[1]

This guide provides an in-depth analysis of the expected electron ionization (EI) . As direct experimental spectra for this specific compound are not widely published, this document leverages established fragmentation principles of related chemical classes to construct a predictive fragmentation pathway. Furthermore, it offers a comparative overview of alternative analytical methodologies, namely Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy, to provide researchers with a comprehensive decision-making framework for their analytical challenges.

Pillar 1: Predicted Electron Ionization (EI) Fragmentation Pathway

Electron ionization is a hard ionization technique that imparts significant energy to the analyte molecule, leading to extensive and reproducible fragmentation.[2] The resulting mass spectrum is a fingerprint that provides rich structural information. The fragmentation of this compound, with a molecular weight of 192.14 g/mol [3], is governed by the interplay of its three key functional groups: the phenol, the methoxy ether, and the trifluoromethyl group.

The molecular ion (M⁺•), formed by the loss of an electron, is the precursor to all fragment ions. Its fragmentation is expected to proceed through several competing and sequential pathways driven by the stability of the resulting ions and neutral losses.

Key Predicted Fragmentation Reactions:

  • Loss of a Methyl Radical (•CH₃): A common and highly favorable fragmentation for methoxy-substituted aromatic compounds is the cleavage of the O–CH₃ bond, resulting in the loss of a methyl radical (15 Da).[4][5] This pathway is driven by the formation of a stable, resonance-stabilized phenoxide-type radical cation.

  • Loss of Carbon Monoxide (CO): Following the initial loss of •CH₃, the resulting ion can undergo further fragmentation. The expulsion of a neutral carbon monoxide molecule (28 Da) is a characteristic fragmentation for phenolic compounds and leads to the formation of a five-membered ring ion.

  • Fragmentation of the Trifluoromethyl Group: The -CF₃ group has a distinct fragmentation pattern. A primary cleavage involves the loss of a fluorine radical (•F) to form a difluorobenzyl-type cation.[6][7] Subsequent or competing fragmentation can involve the loss of difluorocarbene (:CF₂), a neutral species of 50 Da.[6][8] The appearance of a peak at m/z 69, corresponding to the trifluoromethyl cation (CF₃⁺), is also a strong indicator of this substituent.[6]

The proposed fragmentation cascade is visualized below.

G M M⁺• This compound m/z 192 F1 [M - CH₃]⁺ m/z 177 M->F1 - •CH₃ F3 [M - F]⁺ m/z 173 M->F3 - •F F4 CF₃⁺ m/z 69 M->F4 F5 [M - CF₃]⁺ m/z 123 M->F5 - •CF₃ F2 [M - CH₃ - CO]⁺ m/z 149 F1->F2 - CO

Caption: Predicted EI fragmentation pathway for this compound.

Table 1: Summary of Predicted Key Fragment Ions

m/zProposed Ion Structure/FormulaNeutral LossMechanistic Rationale
192[C₈H₇F₃O₂]⁺•-Molecular Ion (M⁺•)
177[C₇H₄F₃O₂]⁺•CH₃Loss of a methyl radical from the methoxy group, forming a stable cation.
173[C₈H₇F₂O₂]⁺•FLoss of a fluorine radical from the trifluoromethyl group.
149[C₆H₄F₃O]⁺COSubsequent loss of carbon monoxide from the m/z 177 ion.
123[C₇H₇O₂]⁺•CF₃Cleavage of the C-CF₃ bond, loss of a trifluoromethyl radical.
69[CF₃]⁺C₇H₇O₂•Formation of the stable trifluoromethyl cation.[6]

Pillar 2: Comparison with Alternative Analytical Techniques

While GC-MS with EI is a powerful tool for structural elucidation, a comprehensive analysis often involves orthogonal techniques. The choice of method depends on the analytical goal, sample matrix, and required sensitivity.

G Start Analytical Goal Q1 Need for Structural Elucidation of Unknown? Start->Q1 Q2 High Sensitivity Quantitation Needed? Q1->Q2 No NMR NMR Spectroscopy (Definitive Structure) Q1->NMR Yes Q3 Analyte Volatile / Thermally Stable? Q2->Q3 No LCMS LC-MS/MS (High Sensitivity & Specificity) Q2->LCMS Yes Q3->LCMS No GCMS GC-MS (EI) (Fingerprint & Library Matching) Q3->GCMS Yes

Caption: Decision workflow for selecting an appropriate analytical technique.

Table 2: Comparison of Key Analytical Methodologies

FeatureGC-MS (EI)LC-MS/MS (ESI/APCI)NMR Spectroscopy
Principle Separates volatile compounds, fragments with high energy for structural fingerprinting.Separates compounds in liquid phase, soft ionization for molecular weight, tandem MS for specific fragmentation.[9][10]Measures nuclear spin transitions in a magnetic field to determine chemical structure and connectivity.[11]
Molecular Weight Info Often visible, but can be absent in highly fragmenting molecules ("hard" ionization).[12]Strong molecular ion or adduct peak ([M+H]⁺, [M+Na]⁺) due to "soft" ionization.[9]Not directly measured.
Structural Info Rich, reproducible fragmentation patterns for library matching and interpretation.Controlled fragmentation (MS/MS) targets specific precursor-product transitions.[10]Definitive, detailed 3D structural information, including stereochemistry.[13][14]
Sensitivity Good to excellent (pg-ng range).Excellent to outstanding (fg-pg range), especially with triple quadrupole instruments.[10]Relatively low (µg-mg range).
Sample Requirements Must be volatile and thermally stable. Derivatization often required for polar groups like phenols.[15][16]Soluble in a suitable mobile phase. Less restrictive than GC.[17][18]High purity sample required, soluble in deuterated solvent (mg quantities).[11]
Best For... Screening, identification of unknowns in complex mixtures, library matching.[19]Targeted quantitation, analysis of non-volatile or thermally labile compounds, metabolite studies.[20]Unambiguous structure elucidation of pure compounds.[13][14]

Pillar 3: Experimental Protocols and Methodologies

Trustworthy data is built upon a foundation of robust and well-documented protocols. Below is a detailed, field-proven methodology for the analysis of phenolic compounds like this compound using GC-MS.

Protocol: GC-MS Analysis of Phenolic Compounds via Silylation

This protocol is designed to enhance the volatility and thermal stability of the phenolic analyte, leading to improved chromatographic peak shape and reproducibility.

1. Reagents and Materials:

  • Analyte: this compound
  • Solvent: Dichloromethane or Ethyl Acetate (GC grade)
  • Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
  • Internal Standard (IS): e.g., 4,4'-Dibromobiphenyl (if quantitation is required)
  • GC Vials with inserts

2. Standard and Sample Preparation: a. Prepare a stock solution of the analyte (e.g., 1 mg/mL) in the chosen solvent. b. For calibration standards, perform serial dilutions from the stock solution to achieve the desired concentration range (e.g., 1-100 µg/mL). c. If using an internal standard, add a constant amount to each standard and sample. d. Transfer 100 µL of the standard or sample solution to a GC vial. e. Evaporate the solvent to dryness under a gentle stream of nitrogen gas at room temperature.

3. Derivatization (Silylation): a. To the dried residue in the vial, add 50 µL of solvent (e.g., Dichloromethane) and 50 µL of BSTFA + 1% TMCS. b. Cap the vial tightly and vortex for 30 seconds. c. Heat the vial at 70°C for 30 minutes in a heating block or oven.[15] d. Allow the vial to cool to room temperature before analysis. The resulting solution contains the trimethylsilyl (TMS) derivative of the analyte.

4. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 8890 GC System (or equivalent)
  • Mass Spectrometer: Agilent 5977B MSD (or equivalent)
  • Injector: Split/Splitless, operated in splitless mode (1 µL injection volume) at 280°C.[15]
  • GC Column: HP-5ms Ultra Inert (or equivalent), 30 m x 0.25 mm i.d., 0.25 µm film thickness.
  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
  • Oven Temperature Program:
  • Initial temperature: 70°C, hold for 2 minutes.
  • Ramp 1: 10°C/min to 200°C.
  • Ramp 2: 20°C/min to 300°C, hold for 5 minutes.
  • MS Source: Electron Ionization (EI) at 70 eV.
  • MS Quadrupole Temperature: 150°C.
  • MS Source Temperature: 230°C.
  • Scan Range: m/z 40-550.

5. Data Analysis: a. Identify the analyte peak based on its retention time and mass spectrum. b. The mass spectrum of the TMS derivative will show a molecular ion at m/z 264 (192 + 72). c. Confirm identity by comparing the acquired spectrum to a reference library or by manual interpretation of the fragmentation pattern.

Conclusion

The structural characterization of this compound requires a nuanced analytical approach. Electron ionization mass spectrometry provides a detailed structural fingerprint, and its fragmentation pattern can be reliably predicted by understanding the behavior of its constituent functional groups. The primary cleavages—loss of a methyl radical from the methoxy group and fragmentation of the trifluoromethyl moiety—are key diagnostic markers. For comprehensive analysis, particularly for quantitative purposes or for non-volatile matrices, techniques like LC-MS/MS offer superior sensitivity and are indispensable. For definitive, unambiguous structural confirmation, NMR spectroscopy remains the gold standard. By understanding the strengths and limitations of each technique, researchers can design a logical and efficient workflow to confidently identify and characterize this and other complex small molecules.

References

A Comparative Study of 2-Methoxy-4-(trifluoromethyl)phenol and its Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry and drug development, the subtle repositioning of functional groups on an aromatic scaffold can profoundly influence a molecule's physicochemical properties and biological activity. This guide provides an in-depth comparative analysis of 2-Methoxy-4-(trifluoromethyl)phenol and its key structural isomers. By examining their synthesis, spectroscopic signatures, and potential biological activities, we aim to equip researchers, scientists, and drug development professionals with the critical insights needed to select and utilize these valuable compounds in their research endeavors.

The isomers under consideration are:

  • This compound

  • 2-Methoxy-5-(trifluoromethyl)phenol

  • 4-Methoxy-2-(trifluoromethyl)phenol

  • 4-Methoxy-3-(trifluoromethyl)phenol

  • 3-Methoxy-4-(trifluoromethyl)phenol

The strategic placement of the electron-donating methoxy group and the strongly electron-withdrawing trifluoromethyl group creates distinct electronic and steric environments on the phenol ring, which in turn dictates their reactivity, acidity, and interactions with biological targets.

Physicochemical Properties: A Comparative Overview

The fundamental physicochemical properties of these isomers are summarized in the table below. These parameters are crucial for predicting a compound's behavior in various experimental settings, from reaction conditions to biological assays.

PropertyThis compound2-Methoxy-5-(trifluoromethyl)phenol4-Methoxy-2-(trifluoromethyl)phenol4-Methoxy-3-(trifluoromethyl)phenol3-Methoxy-4-(trifluoromethyl)phenol
Molecular Formula C₈H₇F₃O₂C₈H₇F₃O₂C₈H₇F₃O₂C₈H₇F₃O₂C₈H₇F₃O₂
Molecular Weight 192.14192.14192.14192.14192.14
CAS Number 1027888-79-4[1]349-67-753903-50-753903-59-6[2]106877-41-2[3]
Predicted LogP 2.42[1]~2.5~2.5~2.5~2.6
Predicted pKa ~9.0~9.2~8.5[4]~9.1~9.3

Note: Predicted LogP and pKa values are estimations based on computational models and may vary from experimental values.

Structural Isomers

The chemical structures of the five isomers are depicted below, highlighting the different substitution patterns on the phenol ring.

Caption: Chemical structures of the five isomers of Methoxy-(trifluoromethyl)phenol.

Spectroscopic Analysis: Differentiating the Isomers

Spectroscopic techniques are indispensable for the unambiguous identification and characterization of these isomers. The electronic environment of each proton and carbon atom is unique, leading to distinct chemical shifts in NMR spectroscopy. Similarly, vibrational modes and mass fragmentation patterns provide characteristic fingerprints.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The predicted ¹H, ¹³C, and ¹⁹F NMR chemical shifts for the isomers in CDCl₃ are summarized below. These predictions are based on established substituent effects on the benzene ring.

Predicted ¹H NMR Data (400 MHz, CDCl₃)

IsomerAr-H (ppm)-OCH₃ (ppm)-OH (ppm)
This compound ~7.3-6.9 (m, 3H)~3.9 (s, 3H)~5.5 (br s, 1H)
2-Methoxy-5-(trifluoromethyl)phenol ~7.2-6.8 (m, 3H)~3.9 (s, 3H)~5.6 (br s, 1H)
4-Methoxy-2-(trifluoromethyl)phenol ~7.1-6.9 (m, 3H)~3.8 (s, 3H)~5.8 (br s, 1H)
4-Methoxy-3-(trifluoromethyl)phenol ~7.4-6.8 (m, 3H)~3.9 (s, 3H)~5.7 (br s, 1H)
3-Methoxy-4-(trifluoromethyl)phenol ~7.2-6.7 (m, 3H)~3.9 (s, 3H)~5.4 (br s, 1H)

Predicted ¹³C NMR Data (100 MHz, CDCl₃)

IsomerAr-C (ppm)-OCH₃ (ppm)-CF₃ (ppm, q)
This compound ~150-110~56~124 (J ≈ 270 Hz)
2-Methoxy-5-(trifluoromethyl)phenol ~152-112~56~125 (J ≈ 271 Hz)
4-Methoxy-2-(trifluoromethyl)phenol ~155-115~55~123 (J ≈ 272 Hz)
4-Methoxy-3-(trifluoromethyl)phenol ~153-113~56~124 (J ≈ 271 Hz)
3-Methoxy-4-(trifluoromethyl)phenol ~158-105~56~124 (J ≈ 272 Hz)

Predicted ¹⁹F NMR Data (376 MHz, CDCl₃)

The ¹⁹F NMR will show a singlet for the -CF₃ group in each isomer, with the chemical shift being sensitive to the electronic environment.

Isomer-CF₃ (ppm)
This compound ~ -62
2-Methoxy-5-(trifluoromethyl)phenol ~ -61
4-Methoxy-2-(trifluoromethyl)phenol ~ -60
4-Methoxy-3-(trifluoromethyl)phenol ~ -63
3-Methoxy-4-(trifluoromethyl)phenol ~ -62
Infrared (IR) Spectroscopy

The IR spectra of all isomers will exhibit characteristic absorption bands for the O-H, C-H (aromatic and aliphatic), C-O, and C-F bonds. Key distinguishing features will be the precise position and shape of the O-H stretching band (influenced by intramolecular hydrogen bonding in some isomers) and the pattern of C-H out-of-plane bending vibrations in the fingerprint region, which is indicative of the substitution pattern.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) will show a molecular ion peak (M⁺) at m/z 192 for all isomers. Fragmentation patterns will be influenced by the positions of the methoxy and trifluoromethyl groups, with characteristic losses of CH₃, CO, and CF₃.

Biological Activities: A Predictive Comparison

While direct comparative biological data for all five isomers is limited, we can infer potential activities based on studies of structurally related phenolic compounds. Phenol derivatives are known to exhibit a wide range of biological effects, including antimicrobial, antioxidant, anti-inflammatory, and anticancer properties[5]. The presence of a trifluoromethyl group often enhances metabolic stability and cell permeability, potentially increasing biological efficacy[6].

Biological ActivityPredicted Potency of IsomersRationale and Supporting Evidence
Antimicrobial Moderate to HighPhenolic compounds, in general, exhibit antimicrobial properties. The lipophilicity conferred by the trifluoromethyl group may enhance activity against certain pathogens. Studies on methoxyphenol derivatives have shown antimicrobial effects against foodborne pathogens[7][8].
Antioxidant Varies with substitution patternThe antioxidant activity of phenols is dependent on the stability of the resulting phenoxy radical. The electronic effects of the substituents will modulate this. 2-methoxyphenols, in particular, have been studied for their radical-scavenging activity[9][10].
Anti-inflammatory Moderate to HighCertain methoxyphenol derivatives have demonstrated anti-inflammatory properties by inhibiting enzymes like cyclooxygenase (COX)[9][11]. The trifluoromethyl group may influence binding to inflammatory target proteins.
Anticancer (Cytotoxicity) Varies with substitution patternThe cytotoxicity of phenolic compounds against cancer cell lines is well-documented[12]. The specific substitution pattern on the phenol ring is critical for activity, as it affects interactions with cellular targets.
Experimental Protocol: MTT Assay for Cytotoxicity

This protocol outlines a standard method for assessing the cytotoxic effects of the phenol isomers on a cancer cell line.

MTT_Assay_Workflow start Seed cancer cells in a 96-well plate incubate1 Incubate for 24 hours start->incubate1 treat Treat cells with varying concentrations of phenol isomers incubate1->treat incubate2 Incubate for 48-72 hours treat->incubate2 add_mtt Add MTT solution to each well incubate2->add_mtt incubate3 Incubate for 2-4 hours add_mtt->incubate3 solubilize Add solubilization solution (e.g., DMSO) incubate3->solubilize read Measure absorbance at 570 nm solubilize->read analyze Calculate IC50 values read->analyze

Caption: Workflow for determining the cytotoxicity of phenol isomers using the MTT assay.

Synthesis of Methoxy-(trifluoromethyl)phenols

A general and adaptable synthetic route to these compounds often involves the reaction of a corresponding trifluoromethyl-substituted halobenzene with a methoxide source, followed by demethylation or other functional group manipulations. A representative protocol for the synthesis of a trifluoromethylphenol is the hydrogenolysis of a trifluoromethylphenyl benzyl ether, which can be prepared from the corresponding trifluoromethyl halobenzene[12].

Representative Synthetic Protocol: Preparation of 4-(Trifluoromethyl)phenol

This two-step procedure can be adapted for the synthesis of the methoxy-substituted analogs by starting with the appropriately substituted halobenzene.

Step 1: Synthesis of 4-(Trifluoromethyl)phenyl Benzyl Ether

  • To a solution of sodium benzylate in a non-reactive solvent such as N,N-dimethylformamide (DMF), add 4-chloro-α,α,α-trifluorotoluene.

  • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen) for several hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture and partition between water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 4-(trifluoromethyl)phenyl benzyl ether.

Step 2: Hydrogenolysis to 4-(Trifluoromethyl)phenol

  • Dissolve the 4-(trifluoromethyl)phenyl benzyl ether in a suitable solvent such as ethanol or ethyl acetate.

  • Add a catalytic amount of palladium on carbon (10% Pd/C).

  • Subject the mixture to hydrogenation (using a hydrogen-filled balloon or a Parr hydrogenator) at room temperature and atmospheric or slightly elevated pressure.

  • Monitor the reaction until the starting material is consumed.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude 4-(trifluoromethyl)phenol.

  • Purify the product by distillation or recrystallization.

Synthesis_Workflow start Start with substituted -halobenzotrifluoride ether_formation React with sodium benzylate to form benzyl ether start->ether_formation hydrogenolysis Hydrogenolysis with Pd/C and H₂ to cleave benzyl ether ether_formation->hydrogenolysis product Target Methoxy- (trifluoromethyl)phenol hydrogenolysis->product

Caption: Generalized synthetic workflow for the preparation of trifluoromethylphenols.

Conclusion

The isomers of methoxy-(trifluoromethyl)phenol represent a fascinating class of compounds with diverse and tunable properties. The interplay between the methoxy and trifluoromethyl substituents creates unique electronic and steric environments that significantly impact their spectroscopic characteristics and biological activities. This guide provides a foundational understanding of these differences, offering predictive insights and practical experimental protocols. Further research involving the direct comparative evaluation of these isomers is warranted to fully elucidate their structure-activity relationships and unlock their potential in drug discovery and materials science.

References

A Comparative Guide to the Biological Efficacy of Methoxylated vs. Hydroxylated Trifluoromethylphenols

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Distribution to Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical comparison of the biological efficacy of methoxylated and hydroxylated trifluoromethylphenols. Moving beyond a simple recitation of facts, this document delves into the causal mechanisms that drive the observed differences in their biological activities, supported by experimental data and established scientific principles. Our goal is to equip researchers with the foundational knowledge and practical insights necessary to make informed decisions in their drug discovery and development endeavors.

Introduction: The Significance of Substitution

Trifluoromethylphenols represent a critical scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents. The trifluoromethyl (-CF3) group, a powerful electron-withdrawing moiety, significantly influences the physicochemical properties of the parent phenol, including its acidity and metabolic stability. However, it is the nature of the second substituent on the aromatic ring—specifically, the choice between a hydroxyl (-OH) and a methoxy (-OCH3) group—that often dictates the compound's biological efficacy and mechanism of action.

The hydroxyl group, as a hydrogen bond donor and acceptor, can engage in specific interactions with biological targets. In contrast, the methoxy group, while also polar, is a bulkier, non-hydrogen-bonding substituent. This fundamental difference in chemical character profoundly impacts a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its target-binding affinity. This guide will explore these differences in detail, providing a clear framework for understanding and predicting the biological consequences of this seemingly subtle chemical modification.

Comparative Biological Efficacy: A Tabular Summary

The following table summarizes key differences in the biological activities of hydroxylated and methoxylated trifluoromethylphenols based on available experimental data. It is important to note that these are general trends, and the specific biological context and position of the substituents will ultimately determine the activity of a particular compound.

Biological PropertyHydroxylated TrifluoromethylphenolsMethoxylated TrifluoromethylphenolsRationale and Key Considerations
Antioxidant Activity Generally higherGenerally lowerThe phenolic hydroxyl group can readily donate a hydrogen atom to scavenge free radicals. Methylation of this group reduces this capacity.[1][2]
Metabolic Stability More susceptible to metabolismGenerally more stableThe hydroxyl group is a primary site for Phase II metabolism (glucuronidation and sulfation), leading to rapid clearance.[3] The methoxy group is more resistant to such conjugation.
Target Binding (e.g., Enzyme Inhibition) Can form key hydrogen bonds with active sites.Interactions are primarily steric and hydrophobic.The ability to act as a hydrogen bond donor is often crucial for high-affinity binding to enzyme active sites.[1]
Cytotoxicity Can be higher due to the formation of reactive quinone methide intermediates.[4]Generally lowerThe spontaneous hydrolysis of certain hydroxylated trifluoromethylphenols can lead to the formation of reactive intermediates that alkylate cellular macromolecules.[4]
Cell Permeability Can be lower due to higher polarity.Can be higher due to increased lipophilicity.The replacement of a hydroxyl group with a methoxy group generally increases a compound's lipophilicity, which can enhance its ability to cross cell membranes.

Mechanistic Insights: The "Why" Behind the "What"

Understanding the fundamental chemical principles that govern the biological activity of these compounds is paramount for rational drug design.

The Role of the Phenolic Hydroxyl Group

The hydroxyl group is a versatile functional group that can significantly influence a molecule's biological activity through several mechanisms:

  • Hydrogen Bonding: As a hydrogen bond donor and acceptor, the hydroxyl group can form specific, high-energy interactions with amino acid residues in the active sites of enzymes and receptors. This is often a critical determinant of binding affinity and selectivity.

  • Acidity and Ionization: The electron-withdrawing trifluoromethyl group increases the acidity of the phenolic proton. At physiological pH, a significant portion of hydroxylated trifluoromethylphenols will exist in their phenolate form. This negative charge can be crucial for electrostatic interactions with positively charged residues in a binding pocket.

  • Metabolic Lability: The hydroxyl group is a prime target for Phase II metabolic enzymes, such as UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs).[3] This conjugation increases the water solubility of the compound, facilitating its excretion and generally leading to a shorter biological half-life.

  • Reactive Metabolite Formation: Under certain conditions, hydroxylated trifluoromethylphenols can undergo oxidation to form reactive quinone methides.[4] These electrophilic intermediates can covalently modify cellular macromolecules, such as proteins and DNA, leading to cytotoxicity.[4]

The Impact of Methoxy Substitution

Replacing the hydroxyl group with a methoxy group brings about a distinct set of physicochemical and pharmacological properties:

  • Steric Hindrance: The methyl group of the methoxy moiety is bulkier than a hydrogen atom, which can introduce steric clashes within a binding site, potentially reducing affinity. Conversely, it can also promote favorable van der Waals interactions.

  • Loss of Hydrogen Bonding Capability: The methoxy group is a hydrogen bond acceptor but not a donor. This fundamental change can disrupt key interactions with a biological target that are dependent on the phenolic proton.

  • Increased Lipophilicity: The addition of a methyl group generally increases a compound's lipophilicity (logP). This can lead to enhanced membrane permeability and altered tissue distribution.

  • Metabolic Stability: The methoxy group is generally more resistant to metabolic modification than a hydroxyl group, often leading to a longer biological half-life.[5] However, it can be subject to O-demethylation by cytochrome P450 enzymes to reveal the corresponding hydroxylated metabolite.

Experimental Protocols for Efficacy Evaluation

To empirically determine the biological efficacy of novel trifluoromethylphenol derivatives, a battery of well-established in vitro assays is essential. The following section outlines key experimental protocols.

Antioxidant Capacity Assessment: DPPH Radical Scavenging Assay

This assay provides a rapid and reliable method for evaluating the free radical scavenging activity of phenolic compounds.

Principle: The stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. Store in the dark.

    • Prepare a series of dilutions of the test compounds (hydroxylated and methoxylated trifluoromethylphenols) and a positive control (e.g., ascorbic acid or Trolox) in methanol.

  • Assay Procedure:

    • In a 96-well microplate, add a fixed volume of the DPPH solution to each well.

    • Add an equal volume of the test compound dilutions or controls to the respective wells.

    • Include a blank control containing only methanol and a negative control containing methanol and the DPPH solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at the appropriate wavelength (typically around 517 nm) using a microplate reader.

    • Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] * 100

    • Plot the percentage of scavenging activity against the concentration of the test compound to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as an indicator of cell viability and cytotoxicity.

Principle: The yellow tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is reduced by metabolically active cells, in part by the action of dehydrogenase enzymes, to generate reducing equivalents such as NADH and NADPH. The resulting intracellular purple formazan can be solubilized and quantified by spectrophotometry.

Step-by-Step Protocol:

  • Cell Culture:

    • Seed cells (e.g., a relevant cancer cell line or primary cells) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare a series of dilutions of the test compounds in the appropriate cell culture medium.

    • Remove the old medium from the cells and replace it with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

    • Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Prepare a stock solution of MTT (e.g., 5 mg/mL) in sterile PBS.

    • Add a small volume of the MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization and Measurement:

    • Carefully remove the medium containing MTT.

    • Add a solubilization solution (e.g., DMSO or an acidic solution of isopropanol) to each well to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength between 500 and 600 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot cell viability against the compound concentration to determine the IC50 value.

Visualizing Key Concepts

Diagrams can provide a powerful visual aid for understanding complex biological processes and experimental workflows.

General Signaling Pathway Modulation

G cluster_0 Cell Membrane Receptor Receptor Signal_Transduction Signal Transduction Cascade Receptor->Signal_Transduction Activation Ligand Trifluoromethylphenol (Hydroxylated or Methoxylated) Ligand->Receptor Binding Cellular_Response Cellular Response (e.g., Proliferation, Apoptosis) Signal_Transduction->Cellular_Response Modulation

Caption: Generalized signaling pathway initiated by trifluoromethylphenol binding.

Experimental Workflow for Efficacy Comparison

G cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Assays Hydroxylated Hydroxylated Trifluoromethylphenol Antioxidant_Assay Antioxidant Assay (e.g., DPPH) Hydroxylated->Antioxidant_Assay Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) Hydroxylated->Cytotoxicity_Assay Enzyme_Assay Enzyme Inhibition Assay Hydroxylated->Enzyme_Assay Methoxylated Methoxylated Trifluoromethylphenol Methoxylated->Antioxidant_Assay Methoxylated->Cytotoxicity_Assay Methoxylated->Enzyme_Assay Data_Analysis Data Analysis (IC50 Determination) Antioxidant_Assay->Data_Analysis Cytotoxicity_Assay->Data_Analysis Enzyme_Assay->Data_Analysis Comparison Comparative Efficacy Assessment Data_Analysis->Comparison

Caption: Workflow for comparing the biological efficacy of trifluoromethylphenols.

Conclusion: A Framework for Rational Design

The choice between a hydroxyl and a methoxy substituent on a trifluoromethylphenol scaffold is a critical decision in drug design that has profound implications for a compound's biological efficacy. Hydroxylated derivatives often exhibit superior antioxidant activity and can form crucial hydrogen bonding interactions with their targets, but they may suffer from metabolic instability and potential cytotoxicity through reactive metabolite formation. Conversely, methoxylated analogs typically demonstrate enhanced metabolic stability and cell permeability, though potentially at the cost of reduced target affinity if hydrogen bonding is critical.

By understanding the fundamental principles outlined in this guide and employing the described experimental protocols, researchers can make more informed decisions in the design and optimization of novel trifluoromethylphenol-based therapeutics. This knowledge-driven approach will undoubtedly accelerate the discovery of safer and more effective medicines.

References

A Comparative Guide to the Antioxidant Potential of 2-Methoxy-4-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Novel Antioxidants in Drug Development

In the landscape of pharmaceutical research and development, the mitigation of oxidative stress is a cornerstone of therapeutic strategy for a multitude of pathologies, including neurodegenerative diseases, cardiovascular disorders, and cancer. Oxidative stress, a state defined by an imbalance between the production of reactive oxygen species (ROS) and the biological system's ability to detoxify these reactive intermediates, leads to cellular damage and contributes to disease progression. This has propelled the continuous search for novel antioxidant compounds with superior efficacy and safety profiles.

This guide provides a comprehensive assessment of the antioxidant potential of 2-Methoxy-4-(trifluoromethyl)phenol , a compound of interest due to its structural features that suggest antioxidant activity. The presence of a phenolic hydroxyl group is a classic hallmark of a radical scavenger, while the electron-withdrawing trifluoromethyl group and the electron-donating methoxy group on the aromatic ring are expected to modulate its antioxidant capacity.

To contextualize its performance, we will compare it against three well-established antioxidant standards:

  • Trolox: A water-soluble analog of vitamin E, widely used as a reference standard in antioxidant assays due to its potent radical scavenging abilities.[1][2]

  • Butylated Hydroxytoluene (BHT): A synthetic phenolic antioxidant extensively used as a preservative in food, cosmetics, and pharmaceuticals.[3][4][5] Its lipophilic nature makes it an interesting comparator.

  • 4-Methoxyphenol (MEHQ): A structurally related compound that allows for the evaluation of the specific contribution of the trifluoromethyl group to the antioxidant activity of our target molecule.

This guide will delve into the mechanistic basis of antioxidant action, provide detailed experimental protocols for assessing antioxidant capacity, present a comparative analysis of hypothetical experimental data, and offer insights into the structure-activity relationships that govern the efficacy of these compounds.

The Chemical Rationale: Understanding Antioxidant Mechanisms

Phenolic compounds primarily exert their antioxidant effects by acting as free radical scavengers.[6] The core mechanism involves the donation of a hydrogen atom from the phenolic hydroxyl group to a free radical, thereby neutralizing it and terminating the oxidative chain reaction.[4][7] The resulting phenoxyl radical is stabilized by resonance, which delocalizes the unpaired electron across the aromatic ring.

The antioxidant capacity of a phenol is influenced by the nature and position of substituents on the aromatic ring. Electron-donating groups, such as methoxy groups, can increase the electron density on the ring, stabilizing the phenoxyl radical and enhancing antioxidant activity. Conversely, electron-withdrawing groups, like the trifluoromethyl group, may have a more complex influence, potentially affecting the hydrogen-donating ability of the hydroxyl group. The incorporation of fluorine atoms can also increase lipophilicity and metabolic stability.[8]

Comparative In Vitro Assessment: A Multi-Assay Approach

To provide a robust evaluation of antioxidant potential, a panel of in vitro assays with differing mechanisms is employed. This multi-faceted approach ensures a comprehensive understanding of the antioxidant capabilities of the test compounds. We will utilize three widely accepted methods: the DPPH Radical Scavenging Assay, the ABTS Radical Cation Decolorization Assay, and the Ferric Reducing Antioxidant Power (FRAP) Assay.[9][10][11]

Chemical Structures of Test Compounds

G cluster_0 Test Compounds This compound This compound Trolox Trolox BHT BHT 4-Methoxyphenol 4-Methoxyphenol

Caption: Chemical structures of the evaluated compounds.

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from purple to yellow, which is monitored spectrophotometrically.[9][10]

Workflow:

DPPH_Workflow prep Prepare methanolic solutions of test compounds and DPPH mix Mix compound solution with DPPH solution prep->mix incubate Incubate in the dark at room temperature mix->incubate measure Measure absorbance at 517 nm incubate->measure calculate Calculate % inhibition and IC50 value measure->calculate

Caption: DPPH radical scavenging assay workflow.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol.

    • Prepare stock solutions of this compound, Trolox, BHT, and 4-Methoxyphenol in methanol at a concentration of 1 mg/mL.

    • Perform serial dilutions of the stock solutions to obtain a range of concentrations.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of each concentration of the test compounds to respective wells.

    • Add 100 µL of the DPPH solution to each well.

    • A control well should contain 100 µL of methanol and 100 µL of the DPPH solution.

    • A blank well should contain 100 µL of the test compound at each concentration and 100 µL of methanol.

  • Incubation and Measurement:

    • Incubate the microplate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    • Plot the percentage of inhibition against the concentration of each compound to determine the IC50 value (the concentration required to inhibit 50% of the DPPH radicals).

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

The ABTS assay involves the generation of the ABTS radical cation (ABTS•+), which is blue-green in color. In the presence of an antioxidant, the radical cation is reduced, leading to a loss of color that is measured spectrophotometrically.[10][12]

Workflow:

ABTS_Workflow prep Generate ABTS radical cation (ABTS•+) solution mix Add test compound to ABTS•+ solution prep->mix incubate Incubate at room temperature mix->incubate measure Measure absorbance at 734 nm incubate->measure calculate Determine Trolox Equivalent Antioxidant Capacity (TEAC) measure->calculate

Caption: ABTS radical cation decolorization assay workflow.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate stock solution in water.

    • Mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.

    • Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 (± 0.02) at 734 nm.

  • Assay Procedure:

    • Prepare various concentrations of the test compounds and Trolox in ethanol.

    • Add 20 µL of each sample concentration to 180 µL of the diluted ABTS•+ solution in a 96-well plate.

  • Incubation and Measurement:

    • Incubate the plate at room temperature for 6 minutes.

    • Measure the absorbance at 734 nm.

  • Data Analysis:

    • Create a standard curve by plotting the percentage inhibition of absorbance against the concentration of Trolox.

    • The antioxidant capacity of the test compounds is expressed as Trolox Equivalent Antioxidant Capacity (TEAC), calculated from the standard curve.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.[9][10] The change in absorbance is proportional to the antioxidant's reducing power.

Workflow:

FRAP_Workflow prep Prepare FRAP reagent (Acetate buffer, TPTZ, FeCl3) mix Mix test compound with FRAP reagent prep->mix incubate Incubate at 37°C mix->incubate measure Measure absorbance at 593 nm incubate->measure calculate Express results as FeSO4 equivalents measure->calculate

Caption: FRAP assay workflow.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare the FRAP reagent by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio.

    • Warm the FRAP reagent to 37°C before use.

  • Assay Procedure:

    • Prepare different concentrations of the test compounds.

    • Add 10 µL of each sample to 190 µL of the FRAP reagent in a 96-well plate.

  • Incubation and Measurement:

    • Incubate the plate at 37°C for 30 minutes.

    • Measure the absorbance at 593 nm.

  • Data Analysis:

    • Create a standard curve using known concentrations of FeSO₄·7H₂O.

    • The FRAP value of the samples is expressed as µmol of Fe²⁺ equivalents per gram of the compound.

Comparative Data Analysis

The following tables summarize the hypothetical antioxidant activities of this compound and the reference compounds.

Table 1: DPPH Radical Scavenging Activity (IC50)

CompoundIC50 (µg/mL)
This compound25.8
Trolox8.2
BHT18.5
4-Methoxyphenol15.3

A lower IC50 value indicates greater antioxidant potency.

Table 2: ABTS Radical Cation Scavenging Activity (TEAC)

CompoundTEAC (Trolox Equivalents)
This compound0.65
Trolox1.00
BHT0.82
4-Methoxyphenol0.89

A higher TEAC value indicates greater antioxidant capacity.

Table 3: Ferric Reducing Antioxidant Power (FRAP)

CompoundFRAP Value (µmol Fe²⁺/g)
This compound1850
Trolox2800
BHT2100
4-Methoxyphenol2350

A higher FRAP value indicates greater reducing power.

Discussion and Mechanistic Interpretation

Based on the hypothetical data, This compound demonstrates moderate antioxidant activity across all three assays. Its performance, while notable, is consistently lower than that of the established antioxidants Trolox, BHT, and its structural analog, 4-Methoxyphenol.

The comparison with 4-Methoxyphenol is particularly insightful. The presence of the trifluoromethyl group at the para position in this compound appears to diminish its antioxidant potential. This is likely due to the strong electron-withdrawing nature of the trifluoromethyl group, which can decrease the electron density on the aromatic ring and destabilize the resulting phenoxyl radical. This, in turn, may hinder the hydrogen-donating ability of the phenolic hydroxyl group.

Trolox remains the most potent antioxidant in this comparison, underscoring its utility as a benchmark standard.[13][14] Its chromanol ring structure is highly effective at stabilizing the phenoxyl radical. BHT , a widely used synthetic antioxidant, also shows strong activity, attributable to its sterically hindered phenolic structure which contributes to its stability.[15][16]

Conclusion and Future Directions

This comparative guide provides a foundational assessment of the antioxidant potential of this compound. While it exhibits antioxidant properties, its efficacy is moderate when compared to established standards. The structure-activity relationship analysis suggests that the trifluoromethyl group has a deactivating effect on the antioxidant capacity of the phenol ring in this context.

For drug development professionals, this information is crucial for lead compound selection and optimization. Future research should focus on:

  • In-depth Mechanistic Studies: Investigating the precise mechanisms of action and the kinetics of radical scavenging.

  • Cell-based Assays: Evaluating the compound's ability to mitigate oxidative stress in cellular models to assess its biological relevance.

  • Structural Modifications: Synthesizing and testing analogs with different electron-donating and -withdrawing groups to further elucidate structure-activity relationships and potentially enhance antioxidant potency.

By systematically exploring these avenues, a more complete understanding of the therapeutic potential of this compound and related compounds can be achieved.

References

Quantitative Structure-Activity Relationship (QSAR) of 2-Methoxy-4-(trifluoromethyl)phenol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparative analysis of the quantitative structure-activity relationship (QSAR) for 2-Methoxy-4-(trifluoromethyl)phenol. In the absence of extensive direct experimental data for this specific molecule, this document establishes a predictive framework. We will explore its potential biological activities by drawing comparisons with structurally related phenolic compounds and outlining a robust QSAR modeling approach for future validation. This guide is intended for researchers, scientists, and drug development professionals.

Introduction: The Enigmatic Profile of this compound

This compound (CAS No. 1027888-79-4) is a halogenated phenolic compound with a molecular formula of C₈H₇F₃O₂ and a molecular weight of 192.14 g/mol .[1] Its structure, featuring a phenol hydroxyl group, a methoxy group, and a potent electron-withdrawing trifluoromethyl group, suggests a compelling potential for diverse biological activities. The trifluoromethyl group is known to enhance metabolic stability, lipophilicity, and binding affinity of molecules to biological targets.[2] Phenolic compounds, in general, are recognized for their antioxidant properties.[3][4]

While this molecule holds promise, a significant gap exists in the scientific literature regarding its specific biological activities. This guide, therefore, will construct a comparative analysis based on well-characterized structural analogs to hypothesize its activity profile and lay the groundwork for a comprehensive QSAR study.

Comparative Analysis with Structurally Related Phenols

To infer the potential biological activities of this compound, we will compare it with a curated set of structurally similar molecules with known biological data. The selection of these alternatives is based on the presence of the 2-methoxyphenol core and variations in the para-substituent.

Table 1: Physicochemical Properties of this compound and Selected Analogs

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )LogPTopological Polar Surface Area (TPSA) (Ų)
This compound 1027888-79-4C₈H₇F₃O₂192.142.4229.46
2-Methoxy-4-methylphenol93-51-6C₈H₁₀O₂138.161.9829.46
2-Methoxy-4-vinylphenol7786-61-0C₉H₁₀O₂150.172.1929.46
Eugenol (4-Allyl-2-methoxyphenol)97-53-0C₁₀H₁₂O₂164.202.2729.46
Vanillin (4-Hydroxy-3-methoxybenzaldehyde)121-33-5C₈H₈O₃152.151.2146.53

Note: LogP and TPSA values are calculated estimates.

The trifluoromethyl group in our target molecule significantly increases its lipophilicity (LogP) compared to analogs with smaller, less electron-withdrawing substituents. This is a critical parameter influencing membrane permeability and interaction with hydrophobic binding pockets in biological targets.

Table 2: Comparison of Known Biological Activities of Selected Analogs

CompoundAntioxidant ActivityAntimicrobial ActivityAnti-inflammatory ActivityCytotoxicityReference(s)
2-Methoxy-4-methylphenolDocumentedNot widely reportedNot widely reportedGenotoxicity data available[5]
2-Methoxy-4-vinylphenolDocumentedDocumentedPotent activity demonstratedData available[6][7][8][9][10]
EugenolDocumentedBroad-spectrum activityDocumentedData available[11][12][13]
VanillinDocumentedDocumentedDocumentedData available[12]

Based on this comparative analysis, it is reasonable to hypothesize that this compound will exhibit antioxidant, antimicrobial, anti-inflammatory, and potentially cytotoxic properties. The potent electron-withdrawing nature of the trifluoromethyl group may modulate these activities in unique ways compared to its analogs.

A Proposed QSAR Workflow for Predictive Analysis

To quantitatively predict the biological activity of this compound and guide future experimental work, we propose the following QSAR modeling workflow. This workflow is designed to be a self-validating system, ensuring the robustness and predictive power of the resulting models.

QSAR_Workflow cluster_0 Data Preparation cluster_1 Model Development cluster_2 Model Validation cluster_3 Prediction & Interpretation Data_Curation Data Curation (Biological Activity Data of Analogs) Descriptor_Calculation Molecular Descriptor Calculation (2D, 3D, Quantum-Chemical) Data_Curation->Descriptor_Calculation Feature_Selection Feature Selection (e.g., Genetic Algorithm) Descriptor_Calculation->Feature_Selection Model_Building Model Building (e.g., MLR, PLS, SVM) Feature_Selection->Model_Building Internal_Validation Internal Validation (Cross-validation, y-randomization) Model_Building->Internal_Validation External_Validation External Validation (Test Set Prediction) Internal_Validation->External_Validation Applicability_Domain Applicability Domain Definition External_Validation->Applicability_Domain Prediction Prediction of Activity for This compound Applicability_Domain->Prediction Interpretation Mechanistic Interpretation Prediction->Interpretation

Caption: A typical QSAR modeling workflow.

Causality Behind Experimental Choices in QSAR
  • Descriptor Selection: The choice of molecular descriptors is paramount for a predictive QSAR model. For phenolic compounds, a combination of descriptors is crucial:

    • Electronic Descriptors (e.g., HOMO, LUMO, Mulliken charges): These describe the molecule's ability to donate or accept electrons, which is central to antioxidant activity and receptor interactions.[11]

    • Hydrophobic Descriptors (e.g., LogP): These quantify the molecule's lipophilicity, influencing its ability to cross cell membranes and interact with hydrophobic targets.[14]

    • Steric/Topological Descriptors (e.g., Molecular Weight, Shape Indices): These account for the size and shape of the molecule, which are critical for binding to specific receptor sites.

  • Model Building and Validation: The use of multiple linear regression (MLR), partial least squares (PLS), or support vector machines (SVM) allows for the development of robust models.[15] Rigorous validation is non-negotiable. Internal validation (cross-validation) assesses the model's stability, while external validation (using a separate test set) evaluates its predictive power on new data.[16][17][18] The definition of the Applicability Domain ensures that predictions are made only for compounds that are structurally similar to the training set, enhancing the reliability of the predictions.

Experimental Protocols for Validation

The following are detailed, step-by-step methodologies for key experiments to validate the predicted biological activities of this compound.

Antioxidant Activity: DPPH Radical Scavenging Assay
  • Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical, causing a color change from purple to yellow, which is monitored spectrophotometrically.

  • Protocol:

    • Prepare a 0.1 mM solution of DPPH in methanol.

    • Prepare a series of concentrations of this compound and a positive control (e.g., ascorbic acid or Trolox) in methanol.

    • In a 96-well microplate, add 100 µL of the DPPH solution to 100 µL of each sample and control concentration.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

    • Calculate the percentage of radical scavenging activity and determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).[19]

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay
  • Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[20]

  • Protocol (Broth Microdilution):

    • Prepare a two-fold serial dilution of this compound in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microplate.

    • Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) to a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

    • Include positive (microorganism in broth without the compound) and negative (broth only) controls.

    • Incubate the plate at 37°C for 18-24 hours.

    • The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.[5][9]

Anti-inflammatory Activity: Inhibition of Nitric Oxide (NO) Production in Macrophages
  • Principle: This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).

  • Protocol:

    • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of this compound for 1 hour.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

    • Collect the cell culture supernatant and measure the nitrite concentration (a stable product of NO) using the Griess reagent.

    • Measure the absorbance at 540 nm and calculate the percentage of NO inhibition.[11]

Cytotoxicity: MTT Assay
  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Protocol:

    • Seed a suitable cell line (e.g., a cancer cell line or a normal cell line) in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

    • Measure the absorbance at a wavelength between 550 and 600 nm.

    • Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.[13]

Experimental_Workflow Compound This compound Antioxidant Antioxidant Assay (DPPH) Compound->Antioxidant Antimicrobial Antimicrobial Assay (MIC) Compound->Antimicrobial Anti_inflammatory Anti-inflammatory Assay (NO) Compound->Anti_inflammatory Cytotoxicity Cytotoxicity Assay (MTT) Compound->Cytotoxicity

Caption: Experimental validation workflow.

Conclusion and Future Perspectives

This guide has provided a comprehensive framework for understanding and predicting the quantitative structure-activity relationship of this compound. Through a comparative analysis with its structural analogs, we have hypothesized its potential as an antioxidant, antimicrobial, anti-inflammatory, and cytotoxic agent. The proposed QSAR workflow and detailed experimental protocols offer a clear path for the future experimental validation of these predictions.

The presence of the trifluoromethyl group is expected to significantly influence the biological activity profile of this molecule. Future research should focus on synthesizing and experimentally testing this compound to generate the necessary data for robust QSAR model development. Such studies will not only elucidate the specific activities of this compound but also contribute to a deeper understanding of the structure-activity relationships of trifluoromethylated phenols, potentially leading to the discovery of novel therapeutic agents.

References

A Senior Application Scientist's Guide to Cross-Reactivity Profiling of 2-Methoxy-4-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the principle of "one molecule, one target" is increasingly recognized as an oversimplification. The journey of a candidate molecule from a promising hit to a safe and effective therapeutic is paved with rigorous testing, chief among which is the characterization of its selectivity. A molecule's tendency to interact with unintended biological targets, known as cross-reactivity or off-target binding, is a primary driver of unforeseen toxicities and a major cause of late-stage clinical failures.[1][2] This guide provides an in-depth, comparative framework for the cross-reactivity profiling of 2-Methoxy-4-(trifluoromethyl)phenol, a substituted phenol derivative.

Substituted phenols are a common motif in medicinal chemistry, valued for their synthetic tractability and diverse biological activities, which have been noted to include antioxidant and cyclooxygenase (COX)-2 inhibitory effects in related structures.[3] However, the very features that make them effective can also predispose them to promiscuous binding.[4] Therefore, a robust and early assessment of a compound's selectivity is not merely a regulatory requirement but a cornerstone of a successful drug development program.[5][6] This guide will detail a multi-tiered strategy, from broad biochemical screens to physiologically relevant cell-based assays, designed to build a comprehensive safety and selectivity profile.

Strategic Framework for Selectivity Profiling

The goal of selectivity profiling is to identify potential safety liabilities and off-target effects early, enabling data-driven decisions to either optimize the molecule or terminate its development before significant resources are invested.[7][8] Our approach is a tiered, funnel-like process that begins with broad, high-throughput screening and progressively narrows down to more complex, physiologically relevant systems for hit validation.

This strategy is grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines S7A and S7B, which mandate preclinical safety pharmacology studies to assess effects on major physiological systems.[6][9][10][11]

G cluster_0 Tier 1: Broad Screening cluster_1 Tier 2: Hit Deconvolution & Prioritization cluster_2 Tier 3: Cellular & Phenotypic Validation cluster_3 Tier 4: Integrated Safety Assessment A Biochemical Safety Panel (e.g., Eurofins SafetyScreen44™) C Dose-Response Assays (IC50/Ki) on Primary Hits A->C Identified Hits (>50% inhibition) B Broad Kinase Panel (e.g., Reaction Biology KinomeScan®) B->C Identified Hits D Secondary Pharmacology Assays (Functional & Binding) C->D Confirmed Hits E Cell-Based Target Engagement (e.g., NanoBRET®, CETSA) D->E Prioritized Off-Targets F Phenotypic & Cytotoxicity Assays (Relevant Cell Lines) E->F Validated Cellular Hits G In Vitro Cardiac Safety (hERG, CiPA Panel) F->G Compound Advances H Final Risk Assessment & Mitigation Plan G->H Comprehensive Data Package

Figure 1: Tiered Experimental Workflow for Cross-Reactivity Profiling.

Comparator Compound Selection

To contextualize the selectivity profile of this compound, it is essential to benchmark its performance against relevant comparator molecules. The choice of comparators should be driven by structural similarity and known biological activity.

  • Comparator 1: Eugenol (4-allyl-2-methoxyphenol): A structurally related natural product with known antioxidant and anti-inflammatory properties. Its well-characterized profile provides a baseline for a related methoxyphenol.

  • Comparator 2: Celecoxib: A selective COX-2 inhibitor. If this compound is being investigated for similar activity, this comparison is critical for assessing selectivity against the intended target class versus a broad panel of off-targets.

  • Comparator 3: 4-Nonylphenol: An industrial phenol derivative known for its promiscuous activity and endocrine-disrupting potential. This serves as a "dirty" control to highlight the relative cleanliness of the test compound.

Tier 1: Broad Panel Screening

The initial step involves screening the test compound and comparators at a single, high concentration (typically 10 µM) against large panels of diverse biological targets. This provides a broad but crucial first look at potential liabilities.

In Vitro Safety Pharmacology Panel

Causality: The objective is to rapidly identify interactions with a wide range of targets known to be implicated in adverse drug reactions (ADRs).[7] Commercial panels, such as those offered by Eurofins or Charles River, provide standardized assays against dozens of GPCRs, ion channels, transporters, and enzymes.[8][12] This is a cost-effective method to de-risk a compound early.[13]

Protocol: General Radioligand Binding Assay

  • Target Preparation: Membranes from cells overexpressing the target receptor are prepared and stored.

  • Assay Setup: The test compound (10 µM) is incubated with the receptor preparation and a specific radioligand at a concentration near its dissociation constant (Kd).

  • Incubation: The reaction is allowed to reach equilibrium.

  • Separation: The bound radioligand is separated from the unbound ligand via rapid filtration through a glass fiber filter.

  • Detection: The radioactivity retained on the filter is quantified using a scintillation counter.

  • Analysis: The percentage inhibition of radioligand binding by the test compound is calculated relative to a vehicle control (0% inhibition) and a known saturating ligand (100% inhibition).

Broad Kinase Panel

Causality: Kinases are one of the largest enzyme families and are common off-targets for many small molecules, leading to toxicities.[14] A broad kinase screen is essential to assess selectivity within this family.

Protocol: Kinase Profiling (e.g., KinomeScan®)

  • Assay Principle: This is a competition binding assay. The test compound is incubated with DNA-tagged kinases and an immobilized, active-site directed ligand.

  • Incubation: The amount of kinase bound to the immobilized ligand is measured. If the test compound binds to the kinase, it prevents the kinase from binding to the immobilized ligand.

  • Quantification: The amount of kinase captured on the solid support is measured via quantitative PCR (qPCR) of the DNA tag.

  • Analysis: Results are typically expressed as a percentage of control, where a lower number indicates stronger binding of the test compound.

Tier 1 Data Summary

The results from this tier are qualitative, identifying any target where the compound shows significant activity (e.g., >50% inhibition or binding).

CompoundSafety Panel Hits (>50% Inh. @ 10µM)Kinase Panel Hits (>65% Inh. @ 10µM)
This compound 5-HT2B, Sigma-1, PDE4CDK9, CLK1, DYRK1A
Eugenol 5-HT2A, TRPV1-
Celecoxib COX-1, CA-II-
4-Nonylphenol ERα, AR, 5-HT2B, DAT, H1, M1SRC, LCK, YES

Table represents hypothetical but plausible data.

Tier 2: Hit Confirmation and Prioritization

Hits identified in Tier 1 must be confirmed and quantified. This involves generating dose-response curves to determine the potency (IC50 for functional assays or Ki for binding assays) of the interactions.[15]

Causality: A single-point screen can be misleading. Determining the potency of an off-target interaction is crucial for risk assessment. An interaction with a potency of 100 nM is far more concerning than one at 10 µM, as it is more likely to be clinically relevant. This step allows for the prioritization of the most significant off-targets for further study.[16]

Protocol: IC50 Determination for 5-HT2B Receptor (Functional Assay)

  • Cell Culture: HEK293 cells stably expressing the human 5-HT2B receptor are cultured and seeded into 384-well plates.

  • Compound Preparation: this compound is serially diluted (e.g., 10-point, 3-fold dilution series) in assay buffer.

  • Assay: The cells are incubated with the compound dilutions before being stimulated with an EC80 concentration of 5-HT.

  • Detection: The resulting intracellular calcium mobilization is measured using a fluorescent calcium indicator (e.g., Fluo-8) on a plate reader.

  • Analysis: The data are normalized to vehicle (0% inhibition) and no-agonist (100% inhibition) controls. The IC50 value is calculated by fitting the dose-response data to a four-parameter logistic equation.

Tier 2 Data Summary
CompoundOff-TargetAssay TypePotency (IC50 / Ki, µM)
This compound 5-HT2BCa2+ Flux0.85
Sigma-1Binding1.2
CDK9Biochemical0.25
4-Nonylphenol ERαBinding0.15
H1Binding3.5

Table represents hypothetical but plausible data.

Tier 3: Cellular and Phenotypic Validation

Biochemical assays test interactions with isolated proteins, which may not reflect the compound's behavior in a complex cellular environment.[14][17] Cellular target engagement assays confirm that the compound can enter a cell and bind to its intended off-target in a more physiologically relevant context.[18]

Causality: Factors like cell membrane permeability, efflux pumps, and intracellular competition can dramatically alter a compound's effective concentration and activity.[15] A significant discrepancy between biochemical potency and cellular engagement can influence the interpretation of risk. For example, a potent biochemical hit that shows no cellular engagement is less of a concern.[14]

G cluster_0 Biochemical Assay cluster_1 Cellular Assay A Compound B Isolated Target Protein A->B C Measured Interaction (e.g., IC50) B->C D Compound E Live Cell D->E F Membrane, Efflux Pumps, Metabolism G Intracellular Target Protein E->G H Measured Engagement (e.g., EC50) G->H

Figure 2: Biochemical vs. Cellular Assay Environments.

Protocol: Cellular Target Engagement (NanoBRET™)

  • Cell Line Engineering: A cell line is engineered to express the target protein (e.g., CDK9) as a fusion with NanoLuc® luciferase.

  • Tracer Addition: A fluorescent tracer that binds to the active site of CDK9 is added to the cells. In the absence of a competing compound, this results in Bioluminescence Resonance Energy Transfer (BRET) between the luciferase and the tracer.

  • Compound Treatment: The cells are treated with increasing concentrations of this compound.

  • Measurement: If the compound enters the cell and binds to CDK9, it displaces the tracer, causing a loss of BRET signal. The BRET ratio is measured on a luminometer.

  • Analysis: The data are used to generate a dose-response curve and calculate the cellular EC50.

Discussion and Risk Mitigation

The hypothetical data presented paints a clear picture. This compound demonstrates potent off-target activity against the kinase CDK9 and moderate activity against the 5-HT2B and Sigma-1 receptors.

  • CDK9 Inhibition (IC50 = 0.25 µM): This is a significant finding. CDK9 is a critical regulator of transcription, and its inhibition can lead to broad cellular effects, including apoptosis. This interaction would need to be validated in a cellular context (Tier 3) and considered a primary liability.

  • 5-HT2B Agonism/Antagonism (IC50 = 0.85 µM): Activity at the 5-HT2B receptor is a well-known risk factor for cardiac valvulopathy. This finding would immediately trigger the need for further cardiovascular safety assessment, as recommended by regulatory bodies.[11][12]

  • Comparison to Alternatives: Compared to the promiscuous 4-Nonylphenol, our test compound is relatively "cleaner." However, its specific off-target potencies are in a range that warrants serious consideration, unlike Eugenol which showed minimal off-target activity in this hypothetical screen.

Path Forward: Based on this profile, the project team would need to establish a therapeutic window. If the desired on-target potency is in the low nanomolar range, a 100-fold or greater selectivity window against these off-targets might be acceptable. If the on-target potency is weaker, the risk of off-target effects at therapeutic doses becomes unacceptably high. The next steps would involve structure-activity relationship (SAR) studies to design out the identified off-target activities while maintaining on-target potency.[16][19]

Conclusion

This guide outlines a systematic, evidence-based approach to characterizing the cross-reactivity profile of this compound. By employing a tiered strategy that moves from broad biochemical screening to focused cellular validation, researchers can build a comprehensive understanding of a compound's selectivity. This early, in-depth profiling is indispensable for identifying and mitigating potential safety risks, ultimately increasing the probability of successfully developing a safe and effective drug.[1][5]

References

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 2-Methoxy-4-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 2-Methoxy-4-(trifluoromethyl)phenol (CAS No. 1027888-79-4), a compound frequently utilized in research and development. Adherence to these procedures is critical not only for regulatory compliance but also for protecting the health of laboratory personnel and the integrity of our shared environment.

Hazard Profile and Foundational Safety

Understanding the inherent risks of a chemical is the first step in handling it safely. This compound, like many halogenated phenols, presents multiple hazards that dictate its handling and disposal requirements. The primary risks include acute toxicity, severe irritation, and potential environmental harm. Improper disposal, such as drain disposal, is strictly prohibited as it can contaminate water systems and is a violation of environmental regulations.[1][2][3][4]

Table 1: Physicochemical and Hazard Data for this compound

PropertyValue / InformationSource(s)
Chemical Name This compound[5]
CAS Number 1027888-79-4[5]
Molecular Formula C₈H₇F₃O₂[5]
Molecular Weight 192.14 g/mol [5]
Key Hazard Statements H302: Harmful if swallowedH312: Harmful in contact with skinH315: Causes skin irritationH318/H319: Causes serious eye damage/irritationH332: Harmful if inhaledH335: May cause respiratory irritationH412: Harmful to aquatic life with long lasting effectsSynthesized from analogous compounds[6][7][8][9]

The trifluoromethyl group imparts significant chemical stability and potential for bioaccumulation, underscoring the need for disposal via controlled, high-temperature incineration by a licensed waste management facility.

Mandatory Personal Protective Equipment (PPE) and Handling

Before generating any waste, ensuring adequate protection is paramount. All handling of this compound, including during disposal procedures, must be conducted within a certified chemical fume hood to minimize inhalation exposure.[3][10][11]

  • Hand Protection : Standard nitrile gloves offer insufficient protection against phenols, which can be absorbed through the skin.[11] Double-gloving with a thicker, chemical-resistant outer glove (e.g., neoprene or butyl rubber) over a standard nitrile inner glove is required.[10][11] Gloves must be changed immediately upon contamination.

  • Eye Protection : Chemical safety goggles are mandatory.[11] When there is a risk of splashing, a full-face shield must be worn over the goggles.[6][10][12]

  • Body Protection : A fully buttoned, long-sleeved lab coat must be worn.[10] For tasks with a higher splash potential, such as large-scale waste consolidation, a chemically impervious apron is also necessary.[10]

Waste Segregation and Collection Protocol

Proper segregation at the point of generation is the most critical step in the disposal workflow. Commingling incompatible waste streams can lead to dangerous chemical reactions and complicates the final disposal process.

Step-by-Step Collection Procedure:
  • Establish Designated Waste Containers : Before starting work, prepare separate, clearly labeled hazardous waste containers for each waste stream.

  • Segregate Waste Streams : Immediately dispose of waste materials into the correct container as they are generated. Do not allow waste to accumulate on the benchtop.

    • Waste Stream 1: Unused or Expired Pure Chemical : The original container with the pure, unused, or expired chemical should be sealed, dated, and designated for disposal. Do not mix with other wastes.

    • Waste Stream 2: Contaminated Liquid Waste : This includes reaction mixtures, mother liquors, and solvent rinses containing this compound. This waste must be collected in a dedicated container labeled as "Halogenated Organic Waste."[13]

    • Waste Stream 3: Contaminated Solid Waste : Collect all contaminated disposable materials—including pipette tips, wipes, absorbent pads, and gloves—in a puncture-proof, sealable container.[3] This container should be lined with a heavy-duty plastic bag and clearly labeled.[3][10]

Waste Containerization and Labeling

All chemical waste disposal is regulated, and precise containerization and labeling are legal requirements under the Resource Conservation and Recovery Act (RCRA) and other local regulations.[1]

  • Container Selection : Containers must be made of a material compatible with halogenated phenols (e.g., glass or high-density polyethylene) and must have a secure, leak-proof screw cap.[1][14] The container must be in good condition, free of cracks or deterioration.[1]

  • Labeling : Every waste container must be affixed with a "Hazardous Waste" label as soon as the first drop of waste is added.[3][14] The label must include:

    • The words "Hazardous Waste"[14]

    • The full, unabbreviated chemical name(s) of all contents (e.g., "Waste this compound in Methanol")

    • The approximate percentage of each component.

    • The specific hazard characteristics (e.g., Toxic, Corrosive, Flammable).

    • The accumulation start date (the date the first waste was added).

    • The name and contact information of the responsible researcher.

  • Storage : Keep waste containers sealed at all times, except when adding waste.[3][14] Store them in a designated Satellite Accumulation Area (SAA) within the laboratory, which should have secondary containment to capture any potential leaks.[14]

Emergency Procedures: Spill Management

Accidental spills require an immediate and correct response to mitigate exposure and environmental release. The following workflow outlines the decision-making process for spill response.

Spill_Response_Workflow start_node start_node decision_node decision_node process_node process_node action_node action_node alert_node alert_node end_node end_node start Spill Detected spill_size Spill Volume >50 mL or in poorly ventilated area? start->spill_size evacuate Evacuate Immediate Area Alert Colleagues spill_size->evacuate Yes don_ppe Don Additional PPE (Neoprene gloves, face shield, apron) spill_size->don_ppe No contact_ehs Contact Institutional EHS/ Emergency Response (Provide location, chemical, volume) evacuate->contact_ehs secure_area Secure the Area Prevent Entry contact_ehs->secure_area report Report Incident to Lab Supervisor secure_area->report absorb Cover/Absorb Spill with Inert Material (Vermiculite, sand, or chemical absorbent) don_ppe->absorb collect Carefully Collect Absorbed Material Using Non-Sparking Tools absorb->collect containerize Place All Contaminated Material in a Labeled Hazardous Waste Container for Solids collect->containerize decontaminate Decontaminate Spill Area with Appropriate Solvent (Collect rinse as liquid waste) containerize->decontaminate decontaminate->report

Caption: Decision workflow for this compound spills.

Protocol for Minor Spills (<50 mL):
  • Alert Personnel : Notify others in the immediate area.

  • Don PPE : Ensure you are wearing the appropriate PPE as described in Section 2.

  • Contain and Absorb : Cover the spill with an inert absorbent material such as vermiculite, dry sand, or a commercial chemical absorbent pad.[13][15] Do not use combustible materials like paper towels as the primary absorbent.[15]

  • Collect Waste : Using non-sparking tools (e.g., a plastic dustpan), carefully scoop the absorbed material into the designated container for contaminated solid waste.[15]

  • Decontaminate : Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol), and place the cloth in the solid waste container.

  • Seal and Label : Securely seal the waste container and ensure it is properly labeled.

  • Report : Inform your laboratory supervisor or Chemical Hygiene Officer of the incident.

Final Disposal Pathway

Laboratory personnel are responsible for the safe collection, labeling, and short-term storage of hazardous waste. The final treatment and disposal must be handled by professionals.

  • Schedule a Pickup : Once a waste container is 90% full, or if it has been in storage for six months (a common regulatory limit for academic labs), arrange for its collection.[1]

  • Contact EHS : Follow your institution's specific procedure to request a hazardous waste pickup, which is typically managed by the Environmental Health & Safety (EHS) department or a contracted licensed waste disposal vendor.[4][16]

  • Documentation : Ensure all necessary paperwork, such as a waste manifest or pickup request form, is completed accurately.

By rigorously following these procedures, researchers can ensure that the disposal of this compound is managed in a manner that is safe, compliant, and environmentally responsible.

References

Definitive Guide to Personal Protective Equipment for Handling 2-Methoxy-4-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my primary objective is to empower you, my fellow researchers, to conduct your work with the highest standards of safety and efficacy. The compound 2-Methoxy-4-(trifluoromethyl)phenol (CAS No. 1027888-79-4) is a valuable reagent in modern drug development, but its structural similarity to other substituted phenols necessitates a rigorous and well-understood safety protocol.[1] Phenols as a class are known for being corrosive and systemically toxic, capable of causing severe chemical burns and being rapidly absorbed through the skin, sometimes with fatal consequences.[2][3][4] The trifluoromethyl group can further influence the compound's reactivity and toxicological profile.

This guide moves beyond a simple checklist. It provides a comprehensive operational plan, detailing not only what personal protective equipment (PPE) to use, but why each component is critical. By understanding the causality behind these safety measures, you can build a self-validating system of protection that ensures both personal safety and the integrity of your research.

Hazard Profile: A Synthesis of Analogous Compounds

A specific, detailed Safety Data Sheet (SDS) for this compound is not always readily accessible. Therefore, a conservative approach, grounded in the known hazards of structurally similar chemicals, is essential. The hazard profile below is synthesized from SDS data for compounds like 3-Methoxy-5-trifluoromethyl-phenol, 2-(Trifluoromethyl)phenol, and other substituted phenols.[5][6][7]

Hazard ClassificationPotential Effects & RationaleSupporting Sources
Acute Toxicity (Oral, Dermal, Inhalation) Harmful if swallowed, in contact with skin, or if inhaled.[5][6] Phenols can be efficiently absorbed through the skin, leading to systemic toxicity affecting the central nervous system, liver, and kidneys.[4][4][5][6]
Skin Corrosion / Irritation Causes skin irritation and potentially severe chemical burns.[5][8] Phenol has an anesthetic effect which can delay the sensation of pain, leading to undetected and prolonged exposure.[3][9][3][5][8][9]
Serious Eye Damage / Irritation Causes serious eye irritation and potentially irreversible damage or blindness upon contact.[5][6][10][11][5][6][10][11]
Specific Target Organ Toxicity May cause respiratory tract irritation upon inhalation of dust or vapors.[5][7][10][5][7][10]

The Core Directive: Your PPE Ensemble

Your primary defense is a multi-layered system of engineering controls and personal protective equipment. Never underestimate the importance of any single component.

Primary Engineering Control: The Chemical Fume Hood

All handling of this compound, including weighing, solution preparation, and transfers, must be conducted within a certified chemical fume hood.[2][4][12] This is your most critical barrier, protecting you from inhaling potentially harmful vapors or dust.

Body Protection: A Two-Layer Defense
  • Primary Layer: A fully buttoned, long-sleeved laboratory coat is the mandatory minimum.[4]

  • Secondary Layer: When handling the concentrated solid or preparing solutions where splashes are possible, a chemical-resistant apron, typically made of butyl rubber or neoprene, must be worn over the lab coat.[4] This provides a crucial impervious barrier against direct spills that could otherwise soak through the lab coat.

Hand Protection: The Critical Interface

Glove selection is paramount, as skin contact is a primary route of exposure.[13] A single type of glove is often insufficient.

ScenarioRecommended Glove ConfigurationRationale & Protocol
Incidental Contact (e.g., handling sealed containers, brief contact with dilute solutions)Double-gloved exam-style nitrile (e.g., 8mil)Provides splash protection. Nitrile gloves should be changed frequently and immediately upon any suspected contact with the chemical.[4]
Extended Contact / Immersion (e.g., weighing solid, preparing stock solutions, spill cleanup)Inner Glove: Exam-style nitrileOuter Glove: Utility-grade neoprene or butyl rubberNeoprene and butyl rubber offer superior resistance to phenols compared to nitrile.[4][12] This dual-layer system protects you during tasks with a higher risk of direct, prolonged contact. Always use proper glove removal technique to avoid contaminating your skin.[6]
Eye and Face Protection: Shielding from Splash and Vapor
  • Minimum Requirement: ANSI Z87.1-compliant chemical safety goggles must be worn at all times when handling the chemical in any form.[3][4] Standard safety glasses do not provide an adequate seal against splashes and vapors.

  • Elevated Risk: When a splash hazard is present (e.g., transferring liquids, working with larger volumes), a full-face shield must be worn in addition to safety goggles.[2][3][12] The face shield protects the entire face from direct splashes.

Operational Workflow: A Step-by-Step Safety Protocol

Adherence to a strict, sequential protocol is essential for minimizing risk. The following workflow outlines the entire process from preparation to cleanup.

G cluster_prep Phase 1: Preparation cluster_ppe Phase 2: Donning PPE cluster_handling Phase 3: Chemical Handling cluster_doffing Phase 4: Doffing PPE (Contamination Control) cluster_disposal Phase 5: Disposal prep_1 Verify fume hood is operational prep_2 Assemble all chemicals & equipment prep_1->prep_2 prep_3 Locate spill kit & safety shower/eyewash prep_2->prep_3 prep_4 Ensure waste containers are ready prep_3->prep_4 ppe_1 Don lab coat & apron prep_4->ppe_1 Enter Work Area ppe_2 Don inner nitrile gloves ppe_1->ppe_2 ppe_3 Don outer heavy-duty gloves ppe_2->ppe_3 ppe_4 Don safety goggles & face shield ppe_3->ppe_4 handle_1 Perform all manipulations inside fume hood ppe_4->handle_1 doff_1 Remove outer heavy-duty gloves handle_1->doff_1 Exit Work Area doff_2 Remove face shield & apron doff_1->doff_2 doff_3 Remove lab coat doff_2->doff_3 doff_4 Remove inner nitrile gloves doff_3->doff_4 doff_5 Wash hands thoroughly doff_4->doff_5 disp_1 Dispose of contaminated PPE as hazardous waste doff_5->disp_1 disp_2 Dispose of chemical waste in approved, labeled container disp_1->disp_2

Caption: Safe handling workflow for this compound.

Detailed Protocol Steps:
  • Pre-Handling Safety Checklist:

    • Verify that the chemical fume hood certification is current and the airflow is functioning correctly.

    • Assemble all necessary apparatus (glassware, stir bars, etc.) and reagents within the hood to minimize reaching in and out.

    • Confirm the location and accessibility of the laboratory safety shower, eyewash station, and a spill kit containing an appropriate absorbent like vermiculite.[9][12]

    • Prepare a designated, labeled hazardous waste container for solid and liquid chemical waste.[6] Prepare a separate, labeled bag for contaminated solid waste (gloves, wipes).[5]

  • Donning PPE (The Correct Sequence):

    • Step 1: Don the lab coat and, if required, the chemical-resistant apron.

    • Step 2: Wash hands and don the first pair of nitrile gloves.

    • Step 3: Don the second, outer pair of heavy-duty (neoprene or butyl rubber) gloves, ensuring the cuffs go over the sleeves of the lab coat.

    • Step 4: Don chemical safety goggles, followed by the face shield.

  • Safe Handling:

    • Perform all work at least 6 inches inside the fume hood sash.

    • Handle the chemical with care to avoid creating dust.[6]

    • If a small amount of material is spilled on your outer glove, change it immediately.

    • Keep all containers tightly closed when not in use.[5][7]

  • Doffing PPE (The Contamination-Avoidance Sequence):

    • Step 1: While still in the work area, remove the outer, most contaminated gloves first. Dispose of them in the hazardous waste bag.

    • Step 2: Remove the face shield and apron.

    • Step 3: Exit the immediate work area. Remove the lab coat by rolling it inward on itself to contain any surface contamination.

    • Step 4: Remove the inner pair of nitrile gloves using a proper technique (e.g., peeling one off with the other, then sliding a clean finger under the cuff of the remaining glove) to avoid skin contact.[6] Dispose of them.

    • Step 5: Immediately and thoroughly wash your hands and arms with soap and water.[5][10]

Emergency and Disposal Plans

Spill Management

For small spills within the fume hood, use an inert absorbent material like sand or vermiculite.[5] Do not use combustible materials like paper towels for the initial absorption. Sweep up the absorbed material, place it in a sealed, labeled container, and dispose of it as hazardous chemical waste.[6]

Waste Disposal
  • Chemical Waste: All surplus chemical and reaction mixtures must be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not discharge to drains or sewers.[5][7]

  • Contaminated Materials: All disposable items that have come into contact with the chemical, including gloves, weigh paper, and absorbent pads, must be considered hazardous waste.[6] They should be collected in a sealed, labeled plastic bag and disposed of through a licensed professional waste disposal service.[6]

First Aid: Immediate Actions Are Critical
  • Skin Exposure: This is a medical emergency. Immediately go to the nearest safety shower and rinse the affected area for at least 15 minutes.[2] Remove all contaminated clothing while under the shower.[2] Seek urgent medical attention. For phenol-type exposures, some protocols recommend an initial wipe/wash with polyethylene glycol (PEG 300 or 400) if available, followed by extensive water rinsing.[9]

  • Eye Exposure: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open.[5][6] Remove contact lenses if present and easy to do.[5] Seek immediate and specialized medical attention from an ophthalmologist.

By integrating these principles and protocols into your daily laboratory practice, you establish a robust safety culture that protects you, your colleagues, and the integrity of your scientific pursuits.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.